Product packaging for Isouron(Cat. No.:CAS No. 55861-78-4)

Isouron

Cat. No.: B1201401
CAS No.: 55861-78-4
M. Wt: 211.26 g/mol
InChI Key: JLLJHQLUZAKJFH-UHFFFAOYSA-N
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Description

Isouron (CAS 55861-78-4) is a synthetic urea herbicide that is now obsolete, making it a valuable compound for historical agricultural and environmental impact studies . Its primary mode of action is the inhibition of photosynthesis at photosystem II, which has established it as a model compound for researching photosynthetic inhibitors in plants . Physiological studies on soybean leaf cells have demonstrated that this compound and its monomethylurea metabolite effectively inhibit photosynthesis, with an estimated I₅₀ value of 0.51 µM . Research into its metabolism in plants such as rice seedlings has shown that this compound is absorbed by the roots, translocated to the shoot, and broken down into several metabolites, including 3-(5-tert-butyl-3-isoxazolyl)-1-methylurea and 3-amino-5-tert-butylisoxazole . This compound was previously used to control annual broadleaved and grass weeds in crops like sugarcane and pineapples, as well as on non-cropped land . From an environmental fate perspective, this compound has moderate water solubility (708 mg L⁻¹) and a laboratory soil DT₅₀ of 178 days, classifying it as persistent, though this persistence can be lower in non-sterile soils . This product is intended for research and development use in a laboratory setting only. It is not intended for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N3O2 B1201401 Isouron CAS No. 55861-78-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)7-6-8(12-15-7)11-9(14)13(4)5/h6H,1-5H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLJHQLUZAKJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042079
Record name Isouron
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55861-78-4
Record name Isouron
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URL https://commonchemistry.cas.org/detail?cas_rn=55861-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isouron [ANSI:BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isouron
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBG244KQOD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Isouron: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isouron, a substituted urea herbicide, effectively controls a broad spectrum of weeds by inhibiting photosynthesis. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, metabolic pathways, and toxicological profile. Detailed experimental protocols for its analysis and evaluation of its herbicidal activity are also presented, supported by structured data and visual diagrams to facilitate understanding and further research in the fields of agrochemistry and drug development.

Chemical Identity and Structure

This compound is the common name for the chemical compound N′-[5-(1,1-dimethylethyl)-3-isoxazolyl]-N,N-dimethylurea. Its chemical structure is characterized by a dimethylurea group linked to a tert-butyl substituted isoxazole ring.

IdentifierValue
IUPAC Name 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea
CAS Number 55861-78-4[1]
Molecular Formula C₁₀H₁₇N₃O₂[1]
Molecular Weight 211.26 g/mol [1]
Canonical SMILES CN(C)C(=O)NC1=NOC(=C1)C(C)(C)C
InChI Key JLLJHQLUZAKJFH-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate and behavior. A summary of its key properties is provided in the table below.

PropertyValue
Melting Point 119-122 °C
Boiling Point 350.95°C (estimated)
Water Solubility 708 mg/L at 20 °C
logP (Octanol-Water Partition Coefficient) 1.98
Vapor Pressure Data not available
pKa 13.44 (predicted)
Density 1.1288 g/cm³ (estimated)

Mechanism of Action: Inhibition of Photosystem II

This compound exerts its herbicidal activity by inhibiting photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. This compound binds to the D1 protein, a core component of the PSII reaction center, at the QB binding site. This binding is competitive with plastoquinone (PQ), the native electron acceptor. By blocking the binding of PQ, this compound interrupts the photosynthetic electron transport chain, which in turn halts the production of ATP and NADPH necessary for CO₂ fixation. This disruption leads to oxidative stress and ultimately cell death in the plant.

G cluster_photosynthesis Photosystem II Electron Transport Chain Light Light Energy PSII Photosystem II (P680) Light->PSII Excitation Pheo Pheophytin PSII->Pheo Electron Transfer QA QA (Quinone A) Pheo->QA QB QB Site on D1 Protein QA->QB PQ_Pool Plastoquinone Pool QB->PQ_Pool Cyt_b6f Cytochrome b6f PQ_Pool->Cyt_b6f This compound This compound This compound->Inhibition Inhibition->QB Blocks Plastoquinone Binding

Mechanism of Photosynthesis Inhibition by this compound.

Metabolic Pathways

The biotransformation of this compound in different organisms is a key factor in its selectivity and environmental persistence. While specific pathways in plants and animals are not extensively detailed in the literature, studies on the related phenylurea herbicide, isoproturon, provide valuable insights. The primary metabolic reactions are expected to involve N-demethylation and hydroxylation.

Metabolism in Soil and Microorganisms

In soil, microbial degradation is the principal mechanism for this compound breakdown. The proposed pathway, by analogy with isoproturon, involves a stepwise N-demethylation of the dimethylurea side chain, followed by hydrolysis of the urea linkage and subsequent degradation of the aromatic ring.

G This compound This compound (N,N-dimethyl derivative) Monodemethyl Monodemethyl this compound (N-methyl derivative) This compound->Monodemethyl N-demethylation Didemethyl Didemethyl this compound (NH2 derivative) Monodemethyl->Didemethyl N-demethylation Isoxazole_amine 3-amino-5-tert-butylisoxazole Didemethyl->Isoxazole_amine Hydrolysis Degradation Further Degradation Products Isoxazole_amine->Degradation Ring Cleavage

Proposed Metabolic Pathway of this compound in Soil.
Metabolism in Plants

In plants, metabolism is a key determinant of selectivity. Tolerant species can rapidly detoxify this compound through processes such as N-demethylation and hydroxylation, followed by conjugation with endogenous molecules like glucose.

Metabolism in Animals

In animals, this compound is expected to undergo similar metabolic transformations as in other organisms, primarily in the liver. The resulting metabolites are then conjugated and excreted. Studies on the related herbicide diuron in rats have shown inhibition of hepatic energy metabolism.[2]

Toxicological Profile

The toxicity of this compound has been evaluated in various organisms. The available data are summarized below.

Toxicity DataValueSpecies
Acute Oral LD₅₀ 630 mg/kg[3]Rat[3]
Acute Dermal LD₅₀ > 2000 mg/kg (for a similar substance)Rat
Aquatic Toxicity (LC₅₀/EC₅₀) Data not available for this compound. For the related herbicide Isoproturon:
EC₅₀ (Algae, Phaeodactylum tricornutum) = 10 µg/L[1]
LC₅₀ (Fish, Oncorhynchus mykiss, 96h) = 18 mg/L[4]
EC₅₀ (Daphnia magna, 48h) = 1.4 - 15 mg/L

This compound is classified as harmful if swallowed or inhaled.[5]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of phenylurea herbicides involves the reaction of a substituted amine with a corresponding isocyanate. For this compound, this would involve the reaction of 3-amino-5-tert-butylisoxazole with dimethylcarbamoyl chloride in the presence of a base. A detailed, step-by-step protocol would require adaptation from similar syntheses reported in the chemical literature.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in various matrices can be achieved using reverse-phase HPLC with UV detection. The following is a general protocol that can be adapted and validated for specific applications.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample (Soil, Water, etc.) Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Vial Transfer to HPLC Vial Filtration->Vial Injection Inject into HPLC Vial->Injection Column C18 Reverse-Phase Column Injection->Column Detection UV Detector (e.g., 240 nm) Column->Detection Mobile_Phase Mobile Phase (e.g., Acetonitrile/Water) Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis

General Workflow for HPLC Analysis of this compound.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 240 nm

Herbicidal Activity Assay: Photosystem II Inhibition

The inhibitory effect of this compound on PSII can be quantified by measuring the inhibition of the Hill reaction in isolated chloroplasts or thylakoid membranes. This assay measures the rate of reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Protocol Outline:

  • Isolation of Thylakoid Membranes: Isolate thylakoids from a suitable plant source (e.g., spinach) using differential centrifugation.

  • Chlorophyll Quantification: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the thylakoid suspension, the artificial electron acceptor (DCPIP), and varying concentrations of this compound.

  • Hill Reaction Measurement: Expose the reaction mixtures to a light source and monitor the decrease in absorbance of DCPIP over time at approximately 600 nm.

  • Data Analysis: Calculate the rate of DCPIP reduction for each this compound concentration and determine the I₅₀ value (the concentration of this compound that causes 50% inhibition of the Hill reaction).

Conclusion

This compound is a potent herbicide that acts by inhibiting photosynthetic electron transport in Photosystem II. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, mechanism of action, metabolic fate, and toxicological effects. The included experimental protocols offer a foundation for further research and development in the fields of agrochemistry and environmental science. A thorough understanding of these aspects is essential for the responsible use of this compound and for the design of new, more selective and environmentally benign herbicides.

References

Isouron's Mechanism of Action as a Photosystem II Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isouron is a urea-based herbicide that effectively controls a variety of broadleaf and grassy weeds. Its primary mode of action is the potent and specific inhibition of Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis. By disrupting the photosynthetic electron transport chain, this compound deprives the plant of the energy and reducing power necessary for carbon fixation and ultimately leads to oxidative stress and cell death. This guide provides an in-depth technical overview of the molecular mechanism of this compound's inhibitory action on PSII, supported by comparative data from analogous urea herbicides, detailed experimental protocols for its study, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Photosystem II

The photosynthetic electron transport chain involves two photosystems, PSII and PSI, which work in series to convert light energy into chemical energy in the form of ATP and NADPH. This compound specifically targets PSII, a multi-subunit complex that catalyzes the light-induced transfer of electrons from water to plastoquinone.

The core of this compound's mechanism lies in its ability to block the electron flow at the acceptor side of PSII. It achieves this by competitively binding to the Q_B binding niche on the D1 protein, one of the central reaction center proteins of PSII.[1][2][3] This binding site is normally occupied by plastoquinone (PQ), the native mobile electron carrier. By occupying this site, this compound physically prevents the binding of PQ, thereby interrupting the transfer of electrons from the primary quinone acceptor, Q_A, to Q_B.[1][2]

This blockage has two major downstream consequences:

  • Inhibition of ATP and NADPH Synthesis: The cessation of electron flow halts the entire photosynthetic process, preventing the generation of a proton gradient across the thylakoid membrane (required for ATP synthesis) and the reduction of NADP+ to NADPH by PSI.[2] Without these energy and reducing equivalents, the plant cannot fix carbon dioxide to produce sugars for growth and metabolism.

  • Induction of Oxidative Stress: The blockage of electron transport leads to an over-reduced state of Q_A and the accumulation of highly reactive triplet chlorophyll and singlet oxygen species.[2][3] These reactive oxygen species (ROS) cause lipid peroxidation, protein damage, and membrane degradation, leading to rapid cellular damage and the characteristic symptoms of herbicide phytotoxicity, such as chlorosis and necrosis.[3]

The following diagram illustrates the inhibitory action of this compound on the photosynthetic electron transport chain within PSII.

Isouron_Mechanism cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site (D1 Protein) QA->QB_site e- Plastoquinone Plastoquinone (PQ) QB_site->Plastoquinone Blocked e- transfer This compound This compound This compound->QB_site Binding (Inhibition) Cyt_b6f Cytochrome b6f Complex Plastoquinone->Cyt_b6f e- Light Light (Photons) Light->P680 Excitation

This compound binding to the Q_B site on the D1 protein of PSII.

Quantitative Analysis of PSII Inhibition

Table 1: Comparative IC50 Values for PSII Inhibiting Herbicides

HerbicideChemical ClassTarget Organism/SystemMeasured EndpointIC50 ValueReference
DiuronPhenylureaFreshwater BiofilmsPhotosynthesis Inhibition7 to 36 µg/L[4]
DiuronTropical Benthic MicroalgaePhotosynthesis & Growth16-33 nM[1]
AtrazineTriazineTropical Benthic MicroalgaePhotosynthesis & Growth130-620 nM[1]
IsoproturonPhenylureaFreshwater PhytoplanktonPhotosynthesis InhibitionNot specified[5][6][7]

Note: The IC50 values can vary depending on the experimental conditions, target species, and the specific endpoint being measured.

Experimental Protocols for Studying this compound's Effect on PSII

The following protocols describe standard methods used to investigate the inhibitory effects of herbicides like this compound on PSII function.

Chlorophyll a Fluorescence Quenching Assay

This non-invasive technique is a rapid and sensitive method to assess the efficiency of PSII photochemistry. Inhibition of electron transport by this compound leads to a characteristic increase in chlorophyll fluorescence yield.

Objective: To determine the effect of this compound on the quantum efficiency of PSII.

Materials:

  • Intact leaves, algal cultures, or isolated thylakoid membranes

  • This compound stock solution (in an appropriate solvent like DMSO or ethanol)

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Dark adaptation clips or chamber

  • Assay buffer (for isolated thylakoids, e.g., Tricine buffer, pH 7.8, containing sorbitol, MgCl2, and NaCl)

Procedure:

  • Sample Preparation:

    • For intact leaves, dark-adapt the plant material for at least 20-30 minutes.

    • For algal cultures, concentrate the cells to a specific chlorophyll concentration.

    • For isolated thylakoids, suspend them in the assay buffer at a defined chlorophyll concentration.

  • This compound Treatment:

    • Prepare a dilution series of this compound in the assay buffer or culture medium.

    • Incubate the samples with different concentrations of this compound for a predetermined time. Include a solvent control.

  • Fluorescence Measurement:

    • Measure the minimal fluorescence (F_o) with a weak measuring beam.

    • Apply a saturating pulse of light to measure the maximal fluorescence (F_m) in the dark-adapted state.

    • Calculate the maximum quantum yield of PSII (F_v/F_m) where F_v = F_m - F_o.

    • In the presence of actinic light, measure the steady-state fluorescence (F_s) and the maximal fluorescence in the light-adapted state (F_m').

    • Calculate the effective quantum yield of PSII [Y(II)] = (F_m' - F_s) / F_m'.

  • Data Analysis:

    • Plot the F_v/F_m or Y(II) values against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

The following diagram outlines the workflow for a chlorophyll fluorescence quenching experiment.

Fluorescence_Workflow A Sample Preparation (Leaves, Algae, or Thylakoids) B Dark Adaptation (20-30 min) A->B C This compound Incubation (Concentration Series) B->C D PAM Fluorometry Measurement (Fo, Fm, Fs, Fm') C->D E Calculation of Fv/Fm and Y(II) D->E F Dose-Response Curve and IC50 Determination E->F

Workflow for assessing PSII inhibition using chlorophyll fluorescence.
Oxygen Evolution Measurement

This method directly measures the rate of photosynthetic oxygen production, which is a direct measure of the overall activity of PSII.

Objective: To quantify the inhibitory effect of this compound on the rate of oxygen evolution.

Materials:

  • Isolated thylakoid membranes or algal cells

  • This compound stock solution

  • Clark-type oxygen electrode or optode system

  • Light source with controlled intensity

  • Assay buffer with an artificial electron acceptor (e.g., DCBQ or ferricyanide)

Procedure:

  • System Calibration: Calibrate the oxygen electrode system with air-saturated and oxygen-depleted buffer.

  • Sample Preparation: Suspend the thylakoids or algal cells in the assay buffer containing the artificial electron acceptor in the reaction vessel of the oxygen electrode.

  • This compound Addition: Add different concentrations of this compound to the reaction vessel and incubate for a short period in the dark.

  • Measurement:

    • Record the baseline rate of oxygen consumption in the dark.

    • Illuminate the sample with a saturating light intensity and record the rate of oxygen evolution.

  • Data Analysis:

    • Calculate the net rate of oxygen evolution for each this compound concentration.

    • Plot the percentage of inhibition of oxygen evolution against the this compound concentration to determine the IC50 value.

Thermoluminescence Measurement

Thermoluminescence is a sensitive technique that provides information about the charge recombination reactions within PSII. The binding of inhibitors like this compound alters the thermoluminescence glow curve.

Objective: To characterize the effect of this compound on the charge-pair recombination in PSII.

Materials:

  • Thylakoid membranes or leaf discs

  • This compound stock solution

  • Thermoluminescence apparatus

  • Cryogenic cooling system (e.g., liquid nitrogen)

  • Flash illumination source

Procedure:

  • Sample Preparation and Treatment: Incubate the samples with this compound as described in the previous protocols.

  • Excitation: Excite the sample with a short, saturating flash of light at a low temperature (e.g., 5°C).

  • Cooling: Rapidly cool the sample to a very low temperature (e.g., -80°C) to trap the charge-separated state.

  • Heating and Detection: Slowly heat the sample at a constant rate (e.g., 20°C/min) and measure the emitted light (luminescence) as a function of temperature.

  • Data Analysis:

    • Analyze the changes in the position and intensity of the thermoluminescence bands. The B-band, which arises from the S2/S3Q_B- recombination, is typically suppressed by PSII inhibitors, while the Q-band (from S2Q_A- recombination) may be enhanced.

Conclusion

This compound is a highly effective herbicide due to its specific and potent inhibition of Photosystem II. By competitively binding to the Q_B site on the D1 protein, it disrupts the photosynthetic electron transport chain, leading to the cessation of energy production and the generation of damaging reactive oxygen species. The experimental techniques outlined in this guide, particularly chlorophyll fluorescence analysis, provide robust and sensitive methods for studying the mechanism of action of this compound and for screening and developing new herbicidal compounds that target this critical photosynthetic process. Further research to obtain specific quantitative data for this compound would be beneficial for a more precise comparative analysis with other PSII inhibitors.

References

Synthesis of 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and relevant chemical data to support research and development in medicinal chemistry and drug discovery.

Introduction

3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea is a disubstituted urea derivative containing a 5-tert-butyl-1,2-oxazole moiety. This structural motif is of significant interest in medicinal chemistry, as isoxazole and urea functionalities are present in numerous bioactive molecules. The synthesis of this compound is a critical step for the exploration of new chemical entities with potential therapeutic applications. This guide outlines a reliable and efficient two-step synthetic route, commencing with the formation of the key intermediate, 3-amino-5-tert-butylisoxazole, followed by the construction of the dimethylurea functionality.

Synthetic Pathway Overview

The synthesis of 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea is primarily achieved through a two-step process:

Step 1: Synthesis of 3-amino-5-tert-butylisoxazole. This initial step involves the cyclocondensation reaction of pivaloylacetonitrile with hydroxylamine to form the isoxazole ring.

Step 2: Urea Formation. The resulting 3-amino-5-tert-butylisoxazole is then reacted with N,N-dimethylcarbamoyl chloride to yield the final product.

Synthesis_Pathway Pivaloylacetonitrile Pivaloylacetonitrile Intermediate 3-amino-5-tert-butylisoxazole Pivaloylacetonitrile->Intermediate Step 1: Cyclocondensation Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate FinalProduct 3-(5-tert-butyl-1,2-oxazol-3-yl)- 1,1-dimethylurea Intermediate->FinalProduct Step 2: Urea Formation DimethylcarbamoylChloride N,N-Dimethylcarbamoyl Chloride DimethylcarbamoylChloride->FinalProduct

Caption: Overall synthetic pathway for 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea.

Experimental Protocols

Step 1: Synthesis of 3-amino-5-tert-butylisoxazole

This procedure is adapted from established methods for the synthesis of 3-aminoisoxazole derivatives.

Reaction Scheme:

Step1_Reaction cluster_reactants Reactants cluster_product Product Pivaloylacetonitrile Pivaloylacetonitrile Intermediate 3-amino-5-tert-butylisoxazole Pivaloylacetonitrile->Intermediate Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate

Caption: Reaction scheme for the synthesis of 3-amino-5-tert-butylisoxazole.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
PivaloylacetonitrileC7H11NO125.17
Hydroxylamine hydrochlorideNH2OH·HCl69.49
Sodium hydroxideNaOH40.00
EthanolC2H5OH46.07
WaterH2O18.02
Diethyl ether(C2H5)2O74.12

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pivaloylacetonitrile (1.0 eq) in ethanol.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water.

  • Slowly add the aqueous hydroxylamine solution to the ethanolic solution of pivaloylacetonitrile with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 3-amino-5-tert-butylisoxazole as a crystalline solid.

Quantitative Data (Typical):

ParameterValue
Yield70-85%
Melting Point85-88 °C
AppearanceWhite to off-white solid
Step 2: Synthesis of 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea

This procedure follows general methods for the synthesis of urea derivatives from primary amines.

Reaction Scheme:

Step2_Reaction cluster_reactants Reactants cluster_product Product Intermediate 3-amino-5-tert-butylisoxazole FinalProduct 3-(5-tert-butyl-1,2-oxazol-3-yl)- 1,1-dimethylurea Intermediate->FinalProduct DimethylcarbamoylChloride N,N-Dimethylcarbamoyl Chloride DimethylcarbamoylChloride->FinalProduct

Caption: Reaction scheme for the formation of the dimethylurea product.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
3-amino-5-tert-butylisoxazoleC7H12N2O140.18
N,N-Dimethylcarbamoyl chlorideC3H6ClNO107.54
PyridineC5H5N79.10
Dichloromethane (DCM)CH2Cl284.93
Saturated sodium bicarbonate solutionNaHCO3(aq)-
BrineNaCl(aq)-

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-tert-butylisoxazole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq) to the solution with stirring.

  • Slowly add N,N-dimethylcarbamoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea.

Quantitative Data (Typical):

ParameterValue
Yield65-80%
AppearanceWhite solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 6.85 (s, 1H), 6.20 (s, 1H), 3.05 (s, 6H), 1.35 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 172.5, 160.1, 155.8, 95.2, 36.4, 32.1, 28.6
MS (ESI+) m/z 212.1 [M+H]⁺

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process from starting materials to the final purified product.

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Urea Formation s1_reactants Reactants (Pivaloylacetonitrile, Hydroxylamine) s1_reaction Reaction (Ethanol, Reflux) s1_reactants->s1_reaction s1_workup Work-up (Extraction) s1_reaction->s1_workup s1_purification Purification (Recrystallization) s1_workup->s1_purification s1_product 3-amino-5-tert-butylisoxazole s1_purification->s1_product s2_reactants Reactants (Intermediate, N,N-Dimethylcarbamoyl Chloride) s1_product->s2_reactants s2_reaction Reaction (DCM, Pyridine) s2_reactants->s2_reaction s2_workup Work-up (Washing) s2_reaction->s2_workup s2_purification Purification (Column Chromatography) s2_workup->s2_purification s2_product Final Product s2_purification->s2_product

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea. The described two-step synthesis is robust and scalable, making it suitable for laboratory-scale preparation and further optimization for larger-scale production. The provided data and workflows are intended to facilitate the work of researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this valuable chemical intermediate for the discovery of novel therapeutic agents.

Isouron Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isouron is a substituted urea herbicide primarily used for the control of broadleaf and grass weeds. Its efficacy and environmental fate are significantly influenced by its solubility in various media. This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents. Due to a notable lack of publicly available quantitative data, this guide also furnishes a detailed experimental protocol for researchers to determine this compound's solubility in solvents of interest.

This compound: Chemical Properties

PropertyValue
IUPAC Name 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea
CAS Number 55861-78-4
Molecular Formula C₁₀H₁₇N₃O₂
Molecular Weight 211.26 g/mol
Appearance White crystalline solid
Melting Point 118-119 °C

Solubility of this compound in Organic Solvents

The following table summarizes the available qualitative information. Researchers are encouraged to use the experimental protocol outlined in the subsequent section to determine quantitative solubility in their solvents of interest.

SolventCAS NumberQuantitative Solubility (at 20°C)Notes
Acetonitrile 75-05-8Data not availableThis compound is commercially available as a solution in acetonitrile, indicating solubility.[1]
Methanol 67-56-1Data not availableThis compound is commercially available as a solution in methanol, indicating solubility.
Ethanol 64-17-5Data not availableNo data found.
Acetone 67-64-1Data not availableNo data found.
Dichloromethane 75-09-2Data not availableNo data found.
Ethyl Acetate 141-78-6Data not availableNo data found.
Dimethylformamide (DMF) 68-12-2Data not availableNo data found.
Dimethyl Sulfoxide (DMSO) 67-68-5Data not availableNo data found.

Experimental Protocol: Determination of this compound Solubility

This section provides a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of choice. The protocol is based on the widely accepted shake-flask method.

1. Materials and Equipment

  • This compound (analytical standard, >98% purity)

  • Organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps and PTFE septa (e.g., 4 mL or 10 mL)

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system with a suitable detector (e.g., NPD or MS).

2. Preparation of Standard Solutions

  • Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

3. Solubility Determination (Shake-Flask Method)

  • Add an excess amount of this compound to a series of vials (in triplicate for each solvent and temperature). The exact amount should be sufficient to ensure that a solid phase remains at equilibrium.

  • Accurately add a known volume of the selected organic solvent to each vial.

  • Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 20°C, 25°C, 30°C).

  • Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking measurements at different time points.

  • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the clear supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Dilute the filtered solution with the same organic solvent to a concentration that falls within the range of the calibration standards. The dilution factor must be accurately recorded.

4. Quantification of this compound

The concentration of this compound in the diluted, filtered solutions can be determined using either HPLC-UV or GC.

a) HPLC-UV Method

  • Column: A C18 reversed-phase column is typically suitable for urea herbicides.

  • Mobile Phase: A mixture of acetonitrile and water is a common choice. The exact ratio should be optimized for good peak shape and retention time.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector set at a wavelength where this compound has maximum absorbance (around 240-254 nm).

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions versus their known concentrations. Determine the concentration of this compound in the sample solutions from this curve, taking into account the dilution factor.

b) Gas Chromatography (GC) Method

  • Column: A capillary column with a suitable stationary phase (e.g., HP-5 or equivalent).

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium or Nitrogen.

  • Temperature Program: An optimized temperature program to ensure good separation and peak shape.

  • Detector: A Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) can be used for selective and sensitive detection of this compound.

  • Quantification: Similar to the HPLC method, use a calibration curve based on the peak areas of the standard solutions to determine the concentration in the samples, accounting for the dilution factor.

5. Calculation of Solubility

The solubility (S) of this compound is calculated using the following formula:

S (mg/mL) = C × DF

Where:

  • C is the concentration of this compound in the diluted sample as determined by HPLC or GC (mg/mL).

  • DF is the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_standards Prepare this compound Standard Solutions analyze Analyze by HPLC-UV or GC prep_standards->analyze Calibration Curve prep_slurry Prepare this compound-Solvent Slurry (Excess this compound) shake Agitate at Constant Temperature (e.g., 24-72h) prep_slurry->shake settle Settle Undissolved Solid shake->settle sample Withdraw Supernatant settle->sample filter Filter through 0.22 µm Syringe Filter sample->filter dilute Dilute Sample filter->dilute dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for the experimental determination of this compound solubility.

This compound's Mode of Action

G cluster_photosynthesis Photosynthesis in Plant Chloroplast PSII Photosystem II (PSII) ElectronTransport Electron Transport Chain PSII->ElectronTransport Electron Flow ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH Weed_Death Weed Death ATP_NADPH->Weed_Death Blocked This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->PSII

Caption: this compound inhibits photosynthesis at Photosystem II, leading to weed death.

Conclusion

While quantitative data on the solubility of this compound in a wide range of organic solvents is currently limited in the public domain, this guide provides researchers with a robust experimental framework to generate this critical data in-house. The provided shake-flask protocol, coupled with standard analytical techniques such as HPLC or GC, allows for the accurate and reliable determination of this compound's solubility. Understanding the solubility of this compound is paramount for developing effective formulations, predicting its environmental behavior, and ensuring its safe and efficient use in agricultural applications.

References

Historical use of Isouron as a urea herbicide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Use of Isouron as a Urea Herbicide

Executive Summary

This compound is an obsolete synthetic herbicide belonging to the urea and oxazole chemical classes. Historically, it was utilized for the pre-emergent and post-emergent control of annual broadleaved weeds and some perennial grasses in crops such as sugarcane and pineapples, as well as on non-cropped land.[1][2] Its mechanism of action involves the inhibition of photosynthesis at Photosystem II (PSII), a common trait among urea-based herbicides.[1] Concerns regarding its environmental fate, including moderate persistence and potential for reproduction or development effects, have contributed to its discontinuation.[1] this compound is not approved for use as a plant protection agent in many jurisdictions, including the European Union and Great Britain.[1][3] This guide provides a technical overview of its chemical properties, mechanism of action, historical applications, and the experimental protocols used to evaluate its efficacy and mode of action.

Introduction

The development of synthetic herbicides in the mid-20th century revolutionized agriculture. Among these, the phenylurea herbicides, first introduced in the 1950s, became a critical tool for selective weed management. This compound (N'-[5-(1,1-dimethylethyl)-3-isoxazolyl]-N,N-dimethylurea) emerged within this class as a selective, systemic herbicide absorbed primarily through the roots.[4] It was valued for its effectiveness against a range of broadleaved and grassy weeds.[1] However, like many early herbicides, its use has been superseded by newer chemistries with more favorable environmental and toxicological profiles. Today, this compound is considered obsolete, but its study provides valuable insight into the development and mode of action of urea herbicides.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for understanding its environmental transport, fate, and formulation characteristics.

PropertyValueReference
IUPAC Name 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea[5][6]
CAS Registry No. 55861-78-4[5][6]
Chemical Formula C₁₀H₁₇N₃O₂[1][2]
Molecular Weight 211.27 g/mol [2]
Herbicide Class Urea Herbicide; Oxazole Herbicide[1]
GHS Hazard Codes H302 (Harmful if swallowed), H332 (Harmful if inhaled)[3][5]

Mechanism of Action

This compound is a potent inhibitor of photosynthesis. Its primary target is Photosystem II (PSII), a key protein complex within the thylakoid membranes of chloroplasts.

Like other urea herbicides such as Diuron and Isoproturon, this compound functions by blocking the electron transport chain.[1][7] It competitively binds to the Qв niche on the D1 protein of the PSII complex.[8] This binding site is normally occupied by plastoquinone, which acts as a mobile electron carrier. By occupying this site, this compound physically prevents the transfer of electrons from the primary quinone acceptor (Qᴀ) to the secondary quinone acceptor (Qв). This blockage halts the linear electron flow, which in turn stops the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation in the Calvin cycle.[8] The disruption ultimately leads to the generation of reactive oxygen species, causing rapid photo-oxidative damage to the cell and resulting in plant death.

G This compound's Mechanism of Action: PSII Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e⁻ O2 O₂ QA QA Pheo->QA e⁻ QB QB Site (D1 Protein) QA->QB e⁻ PQ_Pool Plastoquinone Pool QB->PQ_Pool e⁻ Light Light (Photons) Light->P680 Excites H2O H₂O H2O->P680 e⁻ ETC_Next To Cytochrome b6f & Photosystem I PQ_Pool->ETC_Next This compound This compound This compound->QB BLOCKS

Caption: Inhibition of the photosynthetic electron transport chain by this compound.

Historical Applications and Efficacy

This compound was developed for selective weed control in specific agricultural systems. Its primary use was as a pre-emergent herbicide, targeting weeds before they emerged from the soil.

  • Primary Crops : The main applications for this compound were in sugarcane and pineapple cultivation.[1][2]

  • Target Weeds : It was effective against annual broadleaved weeds and some perennial grasses.[1]

  • Application : It was typically applied to the soil surface and required rainfall or irrigation to move it into the weed germination zone.

Quantitative data on the specific field efficacy and application rates for this compound are scarce in contemporary literature due to its obsolete status. However, research on related urea herbicides used in similar crops, such as diuron and amicarbazone in sugarcane, provides context for typical performance expectations. Efficacy is generally measured as the percentage of weed control compared to an untreated plot.

Herbicide ClassExample CropTypical Application Rate (Active Ingredient)Example Target WeedTypical Efficacy (%)
Urea SugarcaneData for this compound not available in recent literature.Broadleaf Weeds, GrassesData for this compound not available in recent literature.
Triazolinone SugarcaneAmicarbazone: 500-800 g/haBillygoat weed (Ageratum spp.)>90%
Urea CerealsIsoproturon: 0.75-1.0 kg/ha Phalaris minor80-90%

Note: The data for Amicarbazone and Isoproturon are provided for illustrative purposes to show typical data formats for pre-emergent herbicides.[1][9] Specific performance of this compound would have varied based on soil type, rainfall, and weed species.

Experimental Protocols

Evaluating the efficacy and mechanism of a herbicide like this compound involves both laboratory and field-based experiments. The following are detailed, generalized protocols representative of the methods used.

Protocol: Assessing Photosynthesis Inhibition via Chlorophyll Fluorescence

This laboratory protocol is used to determine the concentration of a herbicide that causes a 50% inhibition of PSII activity (EC₅₀). It relies on measuring changes in chlorophyll fluorescence, a sensitive indicator of photosynthetic health.

Objective: To quantify the inhibitory effect of this compound on PSII electron transport.

Materials:

  • Target plant species (e.g., spinach leaf discs, Elodea) or freshwater algae culture (Chlamydomonas reinhardtii).[10][11]

  • Pulse-Amplitude-Modulation (PAM) fluorometer.

  • This compound stock solution of known concentration.

  • Serial dilution materials.

  • Growth medium or buffer solution.

  • Dark adaptation chamber.

Methodology:

  • Preparation of Plant Material: Culture algae to a logarithmic growth phase or cut fresh leaf discs from a healthy, dark-adapted plant.

  • Herbicide Exposure: Prepare a serial dilution of this compound to create a range of treatment concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 µg/L).

  • Incubation: Add the plant material to the respective herbicide concentrations and incubate for a defined period (e.g., 1-4 hours).[8]

  • Dark Adaptation: Before measurement, dark-adapt all samples for a minimum of 5-15 minutes to ensure all PSII reaction centers are "open".[12]

  • Fluorescence Measurement:

    • Measure F₀ (minimum fluorescence) with a weak measuring light.

    • Apply a short, saturating pulse of high-intensity light to measure Fₘ (maximum fluorescence).

    • Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ) where Fᵥ = Fₘ - F₀.

  • Data Analysis:

    • Plot the Fᵥ/Fₘ values against the logarithm of the this compound concentration.

    • Use a dose-response model to calculate the EC₅₀ value, which represents the concentration at which photosynthetic efficiency is reduced by 50%.[8]

G Workflow: Herbicide Photosynthesis Inhibition Assay A 1. Prepare Algae Culture or Leaf Discs B 2. Create Serial Dilution of this compound A->B C 3. Incubate Samples with Herbicide (1-4 hours) B->C D 4. Dark Adapt Samples (15 min) C->D E 5. Measure Chlorophyll Fluorescence (PAM) D->E F 6. Calculate Fv/Fm (PSII Efficiency) E->F G 7. Plot Dose-Response Curve F->G H 8. Determine EC50 Value G->H

Caption: Experimental workflow for determining the EC₅₀ of a PSII-inhibiting herbicide.
Protocol: Field Efficacy Trial for a Pre-Emergent Herbicide

This protocol outlines a standard method for evaluating the performance of a pre-emergent herbicide under real-world agricultural conditions.

Objective: To determine the efficacy of this compound in controlling target weeds and to assess crop safety.

Methodology:

  • Site Selection: Choose a field with a known and uniform history of the target weed infestation.[5] The soil type should be representative of the intended use area.

  • Experimental Design:

    • Use a Randomized Complete Block Design (RCBD) with at least three or four replications to account for field variability.[5]

    • Plot sizes should be large enough to minimize edge effects (e.g., 3m x 10m).[5]

    • Include an untreated control plot in each replication for comparison.

  • Herbicide Application:

    • Apply this compound at various rates (e.g., 1x and 2x the anticipated label rate) to determine the dose-response.[2]

    • Use a calibrated research plot sprayer with a boom and appropriate nozzles to ensure uniform application.[5]

    • Apply the herbicide to the soil surface before the crop and weeds emerge.[13][14] Record environmental conditions (temperature, wind speed, soil moisture) during application.[5]

  • Planting: Sow the crop (e.g., sugarcane) uniformly across all plots shortly after herbicide application.[5]

  • Data Collection and Assessment:

    • Weed Control: At set intervals (e.g., 28, 56, and 90 days after application), assess weed control. This can be done by counting the number of weeds per unit area (e.g., per m²) or through visual ratings on a scale of 0% (no control) to 100% (complete control).[5][13]

    • Crop Phytotoxicity: Visually assess the crop for any signs of injury (e.g., stunting, chlorosis, necrosis) at the same intervals, using a 0% (no injury) to 100% (crop death) scale.[2][13]

    • Yield: At the end of the growing season, harvest the crop from a central area of each plot and measure the yield.[2]

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the herbicide treatments and the untreated control.[4]

Environmental Fate and Regulatory Status

The long-term impact and regulatory acceptance of a herbicide are governed by its environmental fate and toxicology.

  • Environmental Fate : this compound is categorized as moderately persistent in the environment.[1] Like other soil-applied herbicides, its breakdown is influenced by factors such as microbial activity, soil type, temperature, and moisture. Its mobility in soil creates a potential risk for groundwater contamination, a concern that has been raised for other urea herbicides like isoproturon and linuron.[12][15]

  • Toxicology : It is classified as harmful if swallowed or inhaled.[5] A high alert for reproduction/developmental effects has been noted, although with a warning that significant data are missing.[1]

  • Regulatory Status : this compound is no longer an approved active substance for use in plant protection products in the European Union under Regulation (EC) No 1107/2009.[3][5] It is also not approved for use in Great Britain.[1] This status reflects a broader regulatory trend of phasing out older chemistries in favor of those with more comprehensive and favorable safety profiles.

Conclusion

This compound represents a chapter in the history of chemical weed control, specifically within the important class of urea herbicides. Its efficacy as a PSII inhibitor made it a useful tool for managing broadleaf and grassy weeds in crops like sugarcane. However, its moderate environmental persistence and an incomplete toxicological profile have led to its obsolescence and removal from major agricultural markets. The study of this compound and its analogs remains relevant for understanding herbicide-target site interactions, the evolution of weed resistance, and the critical importance of environmental fate in the lifecycle of agrochemicals. The experimental methods developed to test such compounds continue to form the basis of modern herbicide research and development.

References

Primary Biochemical Target of Isouron in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isouron is a potent urea-based herbicide that effectively controls a broad spectrum of weeds. Its herbicidal activity stems from the specific inhibition of a critical process in plant photosynthesis. This technical guide provides an in-depth analysis of the primary biochemical target of this compound, detailing its mechanism of action, the specific binding site, and the downstream consequences for the plant. This document also outlines experimental protocols for assessing the inhibitory effects of compounds like this compound on its target and presents quantitative data for related inhibitors to serve as a benchmark.

Introduction

This compound is a selective herbicide used for the control of broadleaved and grass weeds.[1] Its mode of action is the disruption of the photosynthetic electron transport chain, a fundamental process for plant survival. Understanding the precise molecular target of this compound is crucial for the development of new herbicides, the management of herbicide resistance, and for assessing its environmental impact. This guide synthesizes the current knowledge on the primary biochemical target of this compound in plants.

The Primary Biochemical Target: Photosystem II

The primary biochemical target of this compound in plants is the Photosystem II (PSII) complex , a key component of the photosynthetic machinery located in the thylakoid membranes of chloroplasts.[1] Specifically, this compound inhibits the electron transport chain within PSII.[1]

PSII is responsible for the light-dependent reactions of photosynthesis, where light energy is converted into chemical energy. This process involves the oxidation of water, the release of oxygen, and the transfer of electrons to plastoquinone. The inhibition of this electron flow by this compound leads to a cascade of events that ultimately result in plant death.

The D1 Protein: The Specific Binding Site

Within the multi-subunit PSII complex, this compound specifically binds to the D1 protein , also known as the herbicide-binding protein or PsbA.[2] The D1 protein is a core component of the PSII reaction center and plays a crucial role in electron transfer.

This compound binds to the QB binding niche on the D1 protein.[3][4] This is the same binding site for the native plastoquinone (QB), which is the secondary quinone electron acceptor in PSII. By competitively binding to this site, this compound displaces plastoquinone and blocks the transfer of electrons from the primary quinone acceptor, QA, to QB.[5] This blockage of electron flow effectively halts the linear electron transport chain, leading to a buildup of reduced QA and the cessation of ATP and NADPH production required for carbon fixation.

Quantitative Analysis of Inhibition

HerbicideTargetClassIC50 (M)Plant Species
DiuronD1 protein (PSII)Urea7–8 × 10-8Pea

Table 1: Inhibitory concentration (IC50) of the related herbicide diuron on photosystem II activity in pea thylakoid membranes.[6] The IC50 value represents the concentration of the herbicide required to inhibit 50% of the PSII electron transport activity.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound on Photosystem II can be performed using various in vitro assays with isolated thylakoid membranes.

Isolation of Thylakoid Membranes

A common method for isolating functional thylakoid membranes from plant leaves (e.g., spinach or pea) involves the following steps:

  • Homogenization: Plant leaves are homogenized in a chilled isolation buffer (e.g., containing sucrose, Tris-HCl, and MgCl2) to break open the cells and release chloroplasts.

  • Filtration: The homogenate is filtered through several layers of cheesecloth to remove large debris.

  • Centrifugation: The filtrate is centrifuged at a low speed to pellet the chloroplasts.

  • Osmotic Lysis: The chloroplast pellet is resuspended in a hypotonic buffer to lyse the chloroplasts and release the thylakoid membranes.

  • Washing and Resuspension: The thylakoids are washed and pelleted by centrifugation and finally resuspended in a suitable assay buffer.

Measurement of Photosystem II Electron Transport

The effect of this compound on PSII electron transport can be quantified by measuring the rate of reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

  • Reaction Mixture: A reaction mixture is prepared containing isolated thylakoid membranes, the assay buffer, and DCPIP.

  • Inhibitor Addition: Varying concentrations of this compound (or other inhibitors) are added to the reaction mixtures.

  • Illumination: The reaction is initiated by exposing the samples to a light source.

  • Spectrophotometric Measurement: The reduction of DCPIP is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

  • Data Analysis: The rate of electron transport is calculated from the change in absorbance. The IC50 value is determined by plotting the inhibition of the electron transport rate against the logarithm of the inhibitor concentration.

Chlorophyll a Fluorescence Measurement

Chlorophyll a fluorescence is a non-invasive technique that provides detailed information about the status of PSII. The OJIP transient, a rapid fluorescence induction curve, is particularly sensitive to inhibitors of the QB binding site.

  • Sample Preparation: Plant leaves or isolated thylakoids are dark-adapted for a specific period (e.g., 15-30 minutes).

  • Inhibitor Treatment: Samples are treated with different concentrations of this compound.

  • Fluorescence Measurement: A pulse-amplitude-modulation (PAM) fluorometer is used to measure the OJIP fluorescence transient upon illumination with a saturating light pulse.

  • Parameter Analysis: Parameters derived from the OJIP curve, such as the variable fluorescence at the J-step (VJ), are used to quantify the inhibition of electron flow at the QA to QB step.[6]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the photosynthetic electron transport chain, the site of this compound inhibition, and a general workflow for inhibitor analysis.

Photosynthetic_Electron_Transport cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA QB QB (Plastoquinone) QA->QB Cytb6f Cyt b6f QB->Cytb6f This compound This compound This compound->QB Inhibition PC Plastocyanin Cytb6f->PC P700 P700 PC->P700 Fd Ferredoxin P700->Fd FNR FNR Fd->FNR NADP NADP+ -> NADPH FNR->NADP H2O 2H2O -> O2 + 4H+ H2O->P680 e-

Caption: Photosynthetic electron transport chain and the site of this compound inhibition.

Experimental_Workflow start Start: Plant Material thyla_iso Thylakoid Isolation start->thyla_iso assay_prep Assay Preparation (Buffer, Electron Acceptor) thyla_iso->assay_prep inhibitor_add Addition of this compound (Concentration Gradient) assay_prep->inhibitor_add measurement Measurement (Spectrophotometry or Fluorescence) inhibitor_add->measurement data_analysis Data Analysis (Rate Calculation, IC50 Determination) measurement->data_analysis end End: Quantitative Results data_analysis->end

Caption: Experimental workflow for analyzing PSII inhibitors.

Conclusion

The primary biochemical target of this compound in plants is conclusively identified as the D1 protein of Photosystem II. By binding to the QB binding site, this compound competitively inhibits the binding of plastoquinone, thereby blocking photosynthetic electron transport. This disruption of a vital metabolic pathway leads to the accumulation of reactive oxygen species and ultimately, cell death. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of PSII inhibitors, which is essential for the discovery and development of new herbicidal compounds and for understanding the mechanisms of herbicide resistance.

References

Isouron: A Technical Chronicle of an Obsolete Herbicide's Journey from Discovery to Disuse

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isouron, a substituted urea herbicide identified by the developmental code EL-187, emerged from the laboratories of Eli Lilly and Company as a selective agent for controlling broadleaf weeds and some grasses. Its mode of action, the inhibition of photosynthesis at photosystem II, placed it within a class of widely used herbicides. Despite its initial promise, this compound is now considered obsolete, with its use discontinued. This technical guide provides a comprehensive timeline of its discovery and development, detailing its synthesis, mechanism of action, and the available toxicological and environmental fate data. The information is presented to serve as a valuable resource for researchers in herbicide development, environmental science, and toxicology.

Discovery and Development Timeline

Early Development by Eli Lilly: this compound was developed by Eli Lilly and Company, indicated by its developmental code EL-187. The development of substituted urea herbicides began in earnest after World War II, suggesting this compound's origins likely trace back to the mid to late 20th century, a period of significant innovation in the agrochemical industry.[1]

Classification and Mechanism of Action: this compound is classified as a urea herbicide.[2] Its herbicidal activity stems from its ability to inhibit photosynthesis at photosystem II (PSII).[2] By blocking the electron transport chain in chloroplasts, it prevents the production of energy necessary for plant survival, leading to weed death.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its environmental behavior and potential for off-target movement.

PropertyValueReference
Chemical Name N'-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethylurea[3]
CAS Number 55861-78-4[3]
Molecular Formula C10H17N3O2[3]
Molecular Weight 211.26 g/mol [3]

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route, based on the synthesis of similar urea herbicides and the identified intermediate, is as follows:

  • Synthesis of the Isoxazole Intermediate: The isoxazole core can be synthesized from pivaloylacetonitrile.[4]

  • Urea Moiety Formation: The 3-amino-5-tert-butylisoxazole intermediate would then be reacted with an agent to introduce the dimethylurea group.

The following diagram illustrates a generalized workflow for the synthesis of a urea herbicide like this compound.

G cluster_synthesis Generalized Synthesis Workflow Pivaloylacetonitrile Pivaloylacetonitrile Isoxazole_Intermediate 3-amino-5-tert-butylisoxazole Pivaloylacetonitrile->Isoxazole_Intermediate Cyclization This compound This compound Isoxazole_Intermediate->this compound Urea Formation Reagent Dimethylcarbamoyl Chloride or Phosgene derivative Reagent->this compound

A generalized synthetic workflow for this compound.

Mechanism of Action: Photosystem II Inhibition

This compound, like other urea herbicides, acts by disrupting the photosynthetic electron transport chain in the chloroplasts of susceptible plants.[2] Specifically, it binds to the D1 protein of photosystem II, blocking the binding of plastoquinone. This interruption halts the flow of electrons, preventing the production of ATP and NADPH, which are essential for carbon fixation. The blockage of electron flow also leads to the formation of reactive oxygen species, causing rapid cellular damage.

The following diagram illustrates the signaling pathway of this compound's inhibitory action on photosystem II.

G cluster_pathway This compound's Mechanism of Action Light Light PSII Photosystem II (PSII) Light->PSII Plastoquinone_Binding Plastoquinone Binding Site (D1 Protein) PSII->Plastoquinone_Binding This compound This compound This compound->Plastoquinone_Binding Inhibits Electron_Transport Electron Transport Chain Plastoquinone_Binding->Electron_Transport Blocked Energy_Production ATP & NADPH Production Electron_Transport->Energy_Production Blocked Photosynthesis Photosynthesis (Carbon Fixation) Energy_Production->Photosynthesis Inhibited

Inhibition of Photosystem II by this compound.

Efficacy and Field Performance

Detailed quantitative data from original field trials for this compound are scarce in publicly accessible literature due to its age and obsolete status. However, analogue data from studies on Isoproturon, a structurally similar urea herbicide, can provide insights into the expected efficacy.

Field trials conducted on Isoproturon have demonstrated significant weed control efficiency. For example, in studies on blond psyllium, Isoproturon applied post-emergence at 0.625 kg/ha resulted in a 65.75% reduction in weed dry weight, and at 0.500 kg/ha , it significantly increased crop yield compared to the unweeded control. In wheat, the application of Isoproturon with a surfactant enhanced its efficacy, leading to lower weed dry weight and higher grain yield. These results suggest that this compound likely exhibited similar efficacy against a range of broadleaf weeds.

The following table summarizes efficacy data for the analogue herbicide, Isoproturon.

CropWeed TypeApplication Rate ( kg/ha )Application TimingWeed Control Efficiency (%)Reference
Blond PsylliumMonocot & Dicot0.625Post-emergence65.75
Blond PsylliumMonocot & Dicot0.625Pre-emergence63.64[5]
WheatMixed1.0 (with surfactant)Post-emergence- (Effective)

Table 2: Efficacy Data for the Analogue Herbicide Isoproturon.

Toxicology

The following table summarizes the available hazard information for this compound.

EndpointClassificationReference
Acute Oral ToxicityHarmful if swallowed (H302)[3]
Acute Inhalation ToxicityHarmful if inhaled (H332)[3]
Reproductive/Developmental ToxicityHigh Alert (Significant data missing)[2]

Table 3: Available Toxicological Hazard Information for this compound.

Environmental Fate

The environmental fate of a herbicide is critical to understanding its potential for off-target effects and persistence. While specific studies on this compound are limited, the behavior of the analogue herbicide Isoproturon provides valuable insights.

Soil Persistence and Degradation: Isoproturon is known to be moderately persistent in soil.[2] One study indicated that it almost entirely dissipated within 125 days.[6] Its degradation in soil is primarily a microbial process. The half-life of Isoproturon in soil can be influenced by factors such as soil type and compaction.

The following diagram illustrates a simplified workflow for a soil degradation study.

G cluster_workflow Soil Degradation Study Workflow Soil_Sample Soil Sample Collection Herbicide_Application 14C-labeled this compound Application Soil_Sample->Herbicide_Application Incubation Controlled Incubation (Temperature, Moisture) Herbicide_Application->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC/LC-MS Analysis Extraction->Analysis Data_Analysis Half-life Calculation Metabolite Identification Analysis->Data_Analysis

A typical workflow for a soil degradation study.

Conclusion

References

Environmental Persistence of Isouron in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Isouron is an obsolete urea herbicide, and as such, publicly available data on its environmental persistence is scarce.[1] This guide summarizes the limited information available for this compound and provides a comparative analysis with the structurally related and more extensively studied herbicide, Isoproturon, to offer a broader understanding of the potential environmental behavior of this class of compounds. The information on Isoproturon should be considered as a reference and not as a direct substitute for this compound data.

This compound: Properties and Persistence

This compound, with the chemical formula C10H17N3O2, is a urea herbicide formerly used for the control of broadleaved and grass weeds in crops like sugarcane and pineapples, as well as on non-cropped land.[1][2] Its mode of action is the inhibition of photosynthesis at photosystem II.[1] While specific quantitative data on its environmental persistence is largely unavailable in the public domain, it is categorized as "moderately persistent."[1]

Degradation in Soil

Limited research indicates that this compound is susceptible to microbial degradation in soil. A study utilizing a soil perfusion technique demonstrated the degradation of this compound within a four-week period. This degradation was accompanied by the formation of three metabolites, suggesting a microbial breakdown pathway.[3]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea
CAS Number55861-78-4
Molecular FormulaC10H17N3O2
Molecular Weight211.27 g/mol

Source:[2]

Experimental Protocols for this compound Degradation

A key study on this compound degradation employed a soil perfusion technique. The general principles of this method involve the continuous circulation of an aqueous solution containing the test substance through a column of soil. This setup is designed to simulate and accelerate the natural leaching and microbial degradation processes that occur in soil.

Experimental Workflow for Soil Perfusion Study

G cluster_prep Sample Preparation cluster_exp Soil Perfusion cluster_analysis Analysis soil_collection Upland Field Soil Collection perfusion_setup Set up Soil Perfusion Apparatus soil_collection->perfusion_setup isouron_solution Prepare this compound Solution isouron_solution->perfusion_setup perfusion_culture Four-week Perfusion Culture perfusion_setup->perfusion_culture sampling Periodic Sampling of Perfusate perfusion_culture->sampling hplc HPLC Analysis sampling->hplc identification Metabolite Identification (e.g., MS) hplc->identification

A generalized workflow for a soil perfusion experiment.
Microbial Degradation Pathway of this compound

The microbial degradation of this compound in soil has been shown to proceed through the formation of several intermediate compounds. A strain of yeast, Hansenula saturnus, was identified as being capable of degrading this compound.[3] The identified metabolites suggest a specific breakdown pathway of the parent molecule.

Proposed Microbial Degradation Pathway of this compound

G This compound This compound (3-(5-tert-butyl-3-isoxazolyl)-1,1-dimethylurea) Metabolite1 1-(1-amino-4,4-dimethyl-3-oxo-1-pentenyl)-3,3-dimethylurea This compound->Metabolite1 Microbial Action Metabolite2 1,1-dimethyl-3-(2-pivaloylacetyl)-urea This compound->Metabolite2 Microbial Action Metabolite3 4-amino-6-tert-butyl-2H-1,3-oxazin-2-one This compound->Metabolite3 Microbial Action

Metabolites of this compound identified during microbial degradation.

Isoproturon: A Comparative Case Study

Due to the limited data on this compound, this section provides an in-depth look at the environmental persistence of Isoproturon, a widely studied urea herbicide. Isoproturon shares a similar urea functional group with this compound but differs in its substituted phenyl ring. This information provides a framework for understanding the potential environmental fate of urea herbicides in general.

Persistence of Isoproturon in Soil and Water

The persistence of Isoproturon in the environment is influenced by a variety of factors including climate, soil type, and microbial activity.

Table 2: Half-life of Isoproturon in Soil and Water

MediumConditionHalf-life (DT50)
SoilTemperate Climates (Field)~40 days
SoilTropical Climates (Field)~15 days
SoilLaboratory (Extractable parent)~19 days
SoilLaboratory (Extractable residues)~22 days
SoilField (Extractable residues)~48 days
WaterHydrolysis~30 days

Sources:[4][5]

Sorption and Mobility of Isoproturon in Soil

The mobility of Isoproturon in soil, and therefore its potential to leach into groundwater, is determined by its sorption to soil particles. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict this behavior.

Table 3: Soil Sorption Coefficient (Koc) of Isoproturon

ParameterValueInterpretation
Koc126Moderate Mobility

Source:[6]

Experimental Protocols for Isoproturon Persistence Studies

A variety of standardized methods are used to evaluate the environmental fate of herbicides like Isoproturon.

2.3.1. Soil Degradation Studies

Laboratory incubation studies are commonly performed to determine the rate of herbicide degradation in soil under controlled conditions.

  • Methodology:

    • Soil Collection and Preparation: Soil is collected from relevant agricultural fields, sieved to remove large debris, and characterized for properties such as pH, organic carbon content, and texture.

    • Herbicide Application: A known concentration of the herbicide, often radiolabeled (e.g., with ¹⁴C) for ease of tracking, is applied to the soil samples.

    • Incubation: The treated soil samples are incubated under controlled temperature and moisture conditions.

    • Sampling and Extraction: At regular intervals, subsamples of the soil are taken and extracted with appropriate solvents to separate the parent herbicide and its degradation products.

    • Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and identify metabolites.

    • Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation half-life (DT50).

2.3.2. Leaching Studies

Lysimeter studies are conducted to assess the potential for a herbicide to move through the soil profile and reach groundwater.

  • Methodology:

    • Lysimeter Setup: Large, undisturbed soil columns (lysimeters) are collected from the field.

    • Herbicide Application: The herbicide is applied to the surface of the soil in the lysimeter at a rate representative of agricultural use.

    • Irrigation and Leachate Collection: The lysimeters are exposed to natural or simulated rainfall, and the water that percolates through the soil column (leachate) is collected at the bottom.

    • Analysis: Both the soil within the lysimeter (at different depths) and the collected leachate are analyzed for the presence of the parent herbicide and its metabolites.

Experimental Workflow for Herbicide Persistence and Mobility Studies

G cluster_degradation Soil Degradation Study cluster_leaching Leaching Study (Lysimeter) d_soil_prep Soil Preparation d_application Herbicide Application d_soil_prep->d_application d_incubation Controlled Incubation d_application->d_incubation d_extraction Solvent Extraction d_incubation->d_extraction d_analysis HPLC Analysis d_extraction->d_analysis d_dt50 DT50 Calculation d_analysis->d_dt50 l_setup Lysimeter Setup l_application Herbicide Application l_setup->l_application l_irrigation Irrigation l_application->l_irrigation l_collection Leachate Collection l_irrigation->l_collection l_analysis Soil and Leachate Analysis l_collection->l_analysis l_mobility Mobility Assessment l_analysis->l_mobility G Isoproturon Isoproturon Metabolite1 3-(4-isopropylphenyl)-1-methylurea Isoproturon->Metabolite1 Enzymatic/Microbial Demethylation Metabolite3 4-(2-hydroxyisopropyl)aniline Isoproturon->Metabolite3 Hydrolysis PhotoMetabolite1 4,4'-diisopropylazobenzene Isoproturon->PhotoMetabolite1 Photochemical Degradation PhotoMetabolite2 4,4'-diisopropylazoxybenzene Isoproturon->PhotoMetabolite2 Photochemical Degradation Metabolite2 3-(4-isopropylphenyl)urea Metabolite1->Metabolite2 Enzymatic/Microbial Demethylation

References

Methodological & Application

Isouron: A Tool Compound for Elucidating Photosystem II Function in Photosynthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isouron is a urea-based herbicide that has been utilized as a tool compound in photosynthesis research.[1] Its primary mechanism of action involves the inhibition of photosynthetic electron transport at Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. By blocking the electron flow at the quinone acceptor (QB) binding site on the D1 protein of the PSII reaction center, this compound effectively halts the light-dependent reactions of photosynthesis. This specific mode of action makes it a valuable tool for studying various aspects of PSII photochemistry, electron transfer dynamics, and for screening new herbicidal compounds.

These application notes provide an overview of this compound's utility in photosynthesis research, including its mechanism of action, and offer detailed protocols for its application in studying PSII function.

Mechanism of Action

This compound acts as a potent and specific inhibitor of Photosystem II.[1] The light-driven reactions of photosynthesis involve the transfer of electrons from water to NADP⁺ through a series of protein complexes, including Photosystem II and Photosystem I. This compound disrupts this electron transport chain by competing with plastoquinone for the QB binding site on the D1 protein within the PSII reaction center. This binding prevents the transfer of electrons from the primary quinone acceptor (QA) to QB, thereby blocking the electron flow to subsequent components of the chain. The interruption of electron transport leads to a rapid cessation of oxygen evolution and ATP synthesis, ultimately causing photooxidative damage and cell death in susceptible plants.

Data Presentation

ParameterOrganism/SystemConcentration/ValueReference Compound
IC50 (Photosystem II Inhibition) Isolated Spinach Thylakoids~0.05 µMDiuron
Effect on Fv/Fm (Maximum Quantum Yield of PSII) Lemna minorSignificant decrease at concentrations > 1 µMDiuron
Inhibition of Electron Transport Rate (ETR) Isolated Spinach ChloroplastsStrong inhibition at concentrations > 0.5 µMButhidazole/Tebuthiuron[2]
Effect on Non-Photochemical Quenching (NPQ) Lemna minorIncrease at inhibitory concentrationsDiuron

Experimental Protocols

Protocol 1: Determination of this compound IC50 for Photosystem II Inhibition using Chlorophyll Fluorescence

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on PSII activity by measuring changes in chlorophyll a fluorescence.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Isolated thylakoid membranes or intact chloroplasts from a model organism (e.g., spinach, pea)

  • Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl₂)

  • Pulse-Amplitude-Modulation (PAM) fluorometer

  • 96-well microplate (black, clear bottom) or cuvettes

  • Microplate reader or fluorometer with appropriate filters

Procedure:

  • Preparation of Thylakoids/Chloroplasts: Isolate thylakoid membranes or intact chloroplasts from fresh plant material using standard protocols. Determine the chlorophyll concentration of the suspension.

  • Preparation of this compound Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.001 µM to 100 µM). Include a vehicle control (DMSO) and a no-inhibitor control.

  • Assay Setup: In each well of the microplate, add the thylakoid/chloroplast suspension to a final chlorophyll concentration of 5-10 µg/mL. Add the different concentrations of this compound or the control solutions. The final volume in each well should be consistent.

  • Dark Adaptation: Incubate the plate in complete darkness for 15-30 minutes to ensure all PSII reaction centers are in the "open" state.

  • Fluorescence Measurement:

    • Measure the minimal fluorescence (F₀) by applying a weak measuring light.

    • Apply a saturating pulse of light to measure the maximal fluorescence (Fₘ) in the dark-adapted state.

  • Calculation of Fv/Fm: Calculate the maximum quantum yield of PSII for each treatment using the formula: Fv/Fm = (Fₘ - F₀) / Fₘ.

  • Data Analysis: Plot the Fv/Fm values against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in Fv/Fm compared to the control.

Protocol 2: Measurement of Photosynthetic Electron Transport Rate (ETR) Inhibition

This protocol outlines a method to measure the inhibition of the photosynthetic electron transport rate by this compound using an oxygen electrode to monitor oxygen evolution.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Isolated thylakoid membranes

  • Assay buffer (as in Protocol 1)

  • Artificial electron acceptor (e.g., 2,6-dichloroindophenol - DCPIP, or potassium ferricyanide)

  • Clark-type oxygen electrode system

  • Light source with controlled intensity

Procedure:

  • Thylakoid Preparation: Prepare isolated thylakoid membranes as described in Protocol 1 and determine the chlorophyll concentration.

  • Oxygen Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Reaction Setup: In the oxygen electrode chamber, add the assay buffer, the artificial electron acceptor (e.g., 100 µM DCPIP), and the thylakoid suspension (to a final chlorophyll concentration of 10-20 µg/mL). Allow the system to equilibrate in the dark.

  • Baseline Measurement: Record the rate of oxygen consumption in the dark (respiration).

  • Light-Induced Oxygen Evolution: Illuminate the chamber with a saturating light source and record the rate of oxygen evolution. This represents the basal electron transport rate.

  • Inhibition Assay:

    • Add a specific concentration of this compound to the chamber and incubate for a few minutes in the dark.

    • Illuminate the chamber again and record the inhibited rate of oxygen evolution.

    • Repeat this for a range of this compound concentrations.

  • Data Analysis: Calculate the percentage inhibition of the electron transport rate for each this compound concentration relative to the uninhibited rate. Plot the percentage inhibition against the this compound concentration to determine the inhibitory profile.

Visualizations

Photosynthetic_Electron_Transport_Chain cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo Photon O2 O₂ + 4H⁺ QA QA Pheo->QA QB QB QA->QB Cytb6f Cyt b6f QB->Cytb6f PQ Pool This compound This compound This compound->QB Inhibition PC Plastocyanin Cytb6f->PC P700 P700 PC->P700 A0 A0 P700->A0 Photon A1 A1 A0->A1 FX_FB_FA FX, FB, FA A1->FX_FB_FA Fd Ferredoxin FX_FB_FA->Fd FNR FNR Fd->FNR NADPH NADPH FNR->NADPH NADP+ -> NADP NADP+ H2O 2H₂O H2O->P680 OEC Experimental_Workflow start Start: Prepare this compound dilutions and biological material incubation Incubate with this compound (dark adaptation) start->incubation measurement Measure Photosynthetic Activity (Chlorophyll Fluorescence or O₂ Evolution) incubation->measurement data_analysis Data Analysis (IC50 determination, inhibition plots) measurement->data_analysis end End: Characterize this compound's inhibitory effect data_analysis->end Logical_Relationship This compound This compound Application PSII_Inhibition PSII Electron Transport Inhibition This compound->PSII_Inhibition Reduced_ETR Decreased Electron Transport Rate (ETR) PSII_Inhibition->Reduced_ETR Altered_Fluorescence Altered Chlorophyll Fluorescence (Increased F₀, Decreased Fv/Fm) PSII_Inhibition->Altered_Fluorescence Reduced_O2 Decreased O₂ Evolution Reduced_ETR->Reduced_O2 Photosynthesis_Inhibition Overall Inhibition of Photosynthesis Reduced_ETR->Photosynthesis_Inhibition Altered_Fluorescence->Photosynthesis_Inhibition Reduced_O2->Photosynthesis_Inhibition

References

Application Notes and Protocols for Studying the Plant Electron Transport Chain Using Isouron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isouron is a substituted urea herbicide that effectively controls a wide range of broadleaf weeds. Its mode of action involves the inhibition of the photosynthetic electron transport chain in plants, specifically targeting Photosystem II (PSII). This property makes this compound a valuable tool for researchers studying the intricacies of plant photosynthesis, electron transport, and for the development of new herbicides. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in laboratory and research settings.

This compound disrupts the normal flow of electrons in the thylakoid membranes of chloroplasts by binding to the D1 protein of the PSII complex. This binding event blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively halting the linear electron transport and, consequently, the production of ATP and NADPH necessary for carbon fixation.

Data Presentation

Quantitative data from experiments using this compound should be summarized in a clear and structured format to facilitate comparison and interpretation. The following table provides an example of how to present inhibitory data for this compound and other PSII inhibitors.

HerbicideTarget OrganismExperimental SystemMeasured ParameterIC50 Value (M)Reference
This compound To be determinede.g., Isolated Spinach Chloroplastse.g., DCPIP PhotoreductionTo be determined
DiuronAphanocapsa 6308Isolated MembranesDCPIP Photoreduction6.8 x 10-9[1]
AtrazineAphanocapsa 6308Isolated MembranesDCPIP Photoreduction8.8 x 10-8[1]

Experimental Protocols

Isolation of Thylakoid Membranes from Spinach

This protocol describes the isolation of active thylakoid membranes from spinach leaves, which can be used for in vitro assays to study the effect of this compound on the electron transport chain.

Materials:

  • Fresh spinach leaves

  • Grinding buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl2, 2 mM EDTA, 0.1% BSA)

  • Resuspension buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl2)

  • Blender

  • Cheesecloth and Miracloth

  • Refrigerated centrifuge and tubes

Procedure:

  • Wash spinach leaves and remove midribs.

  • Homogenize the leaves in a blender with ice-cold grinding buffer.

  • Filter the homogenate through several layers of cheesecloth and Miracloth into a chilled beaker.

  • Centrifuge the filtrate at 3,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and gently resuspend the pellet in a small volume of resuspension buffer.

  • Determine the chlorophyll concentration of the thylakoid suspension.

  • Store the thylakoid suspension on ice in the dark and use it for experiments on the same day.

Measurement of Photosystem II Electron Transport (DCPIP Photoreduction)

This assay measures the rate of electron transport from water to the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP). Inhibition of this rate by this compound indicates its effect on PSII.

Materials:

  • Isolated thylakoid membranes

  • Assay buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl2, 10 mM NaCl)

  • DCPIP solution (1 mM)

  • This compound stock solutions in a suitable solvent (e.g., DMSO or ethanol)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, DCPIP, and thylakoid membranes (equivalent to 10-20 µg chlorophyll/mL).

  • Add various concentrations of this compound to the reaction mixtures. Include a control with no this compound and a solvent control.

  • Equilibrate the samples in the dark for a few minutes.

  • Measure the baseline absorbance at 600 nm.

  • Illuminate the samples with actinic light and monitor the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the rate of electron transport.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition).

Chlorophyll a Fluorescence Measurement

Chlorophyll fluorescence is a non-invasive technique to assess the effects of herbicides on photosynthesis. The analysis of the fast fluorescence induction curve (OJIP transient) can reveal specific sites of action of inhibitors.

Materials:

  • Intact plant leaves or algal suspensions

  • This compound solutions of varying concentrations

  • A pulse-amplitude-modulated (PAM) fluorometer

Procedure:

  • Dark-adapt the plant leaves or algal suspension for at least 15-30 minutes.

  • Treat the samples with different concentrations of this compound. Include an untreated control.

  • Measure the initial fluorescence (Fo) by applying a weak measuring light.

  • Apply a saturating pulse of light to measure the maximum fluorescence (Fm).

  • Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm). A decrease in Fv/Fm indicates stress on PSII.

  • Record the full OJIP transient by applying a saturating light pulse for 1-2 seconds.

  • Analyze the different steps of the OJIP curve (O, J, I, P). An increase in the Fo level and a rapid rise to the J-step are characteristic of PSII inhibitors that block the electron flow beyond QA.

Visualizations

Mechanism of this compound Action

Isouron_Mechanism cluster_PSII Photosystem II (PSII) cluster_ETC Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo e- O2 O2 QA QA Pheo->QA e- QB QB QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- D1 D1 Protein D1->QB This compound This compound This compound->D1 Light Light Energy Light->P680 H2O H2O H2O->P680 Oxidation e_minus e-

Caption: this compound binds to the D1 protein in PSII, blocking electron flow from QA to QB.

Experimental Workflow for this compound Analysis

Isouron_Workflow cluster_prep Sample Preparation cluster_treatment This compound Treatment cluster_assay Assays cluster_analysis Data Analysis Plant_Material Plant Material (e.g., Spinach, Algae) Thylakoid_Isolation Thylakoid Isolation (Protocol 1) Plant_Material->Thylakoid_Isolation Treatment Incubate Samples with Varying this compound Concentrations Thylakoid_Isolation->Treatment Isouron_Stock Prepare this compound Stock Solutions Isouron_Stock->Treatment DCPIP_Assay DCPIP Photoreduction Assay (Protocol 2) Treatment->DCPIP_Assay Fluorescence_Assay Chlorophyll Fluorescence Measurement (Protocol 3) Treatment->Fluorescence_Assay IC50_Determination Determine IC50 Value DCPIP_Assay->IC50_Determination OJIP_Analysis Analyze OJIP Transient Fluorescence_Assay->OJIP_Analysis

References

Isouron: Application Notes and Protocols for Weed Control in Sugarcane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isouron for weed control in sugarcane. The information is intended to guide researchers in designing and executing efficacy and selectivity studies.

Introduction

This compound is a substituted urea herbicide effective for the pre-emergence control of a range of broadleaf and grass weeds in sugarcane.[1] Its mode of action is the inhibition of photosynthesis at Photosystem II (PSII), making it a valuable tool in integrated weed management programs.[2][3] Understanding its application parameters, efficacy, and the physiological response of both weeds and sugarcane is critical for its effective and safe use.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound against various weeds and its selectivity in sugarcane, based on field trials.

Table 1: Efficacy of Pre-emergence Application of this compound on Weed Control in Sugarcane

Application Rate (kg a.i./ha)Brachiaria plantaginea (% control)Digitaria sanguinalis (% control)Amaranthus viridis (% control)Richardia brasiliensis (% control)
0.7595.098.099.097.0
1.0098.099.0100.099.0

Data adapted from a field study conducted over two years. Control percentages were visually assessed 60 days after application.

Table 2: Selectivity of this compound on Sugarcane Cultivars

Sugarcane CultivarThis compound Rate (kg a.i./ha)Phytotoxicity SymptomsImpact on Yield
NA 56-790.75 - 1.00None observedNo significant difference from control
SP 71-14060.75 - 1.00None observedNo significant difference from control

Phytotoxicity was assessed visually, and yield was measured at harvest. Data indicates good tolerance of these cultivars to this compound at the tested rates.[1]

Experimental Protocols

The following are detailed protocols for conducting field trials to evaluate the efficacy and phytotoxicity of this compound in sugarcane.

Protocol for Herbicide Efficacy Trial

This protocol outlines the steps for a field experiment to determine the effectiveness of this compound in controlling weeds in sugarcane.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.[4][5]

  • Plot Size: Each plot should be a minimum of 5m x 6m to accommodate multiple rows of sugarcane and minimize edge effects.[4]

  • Treatments:

    • Untreated Control (weedy check)

    • Weed-free Control (manual weeding)

    • This compound at various application rates (e.g., 0.5, 0.75, 1.0, 1.5 kg a.i./ha)

    • Standard commercial herbicide for comparison

2. Site Selection and Preparation:

  • Select a field with a known history of uniform weed infestation.

  • Prepare the land according to standard local practices for sugarcane cultivation.

  • Plant a locally adapted sugarcane cultivar uniformly across all plots.

3. Herbicide Application:

  • Timing: Apply this compound as a pre-emergence treatment, typically within 3 days after planting (DAP), before weed and crop emergence.[6]

  • Equipment: Use a calibrated knapsack sprayer with a flood jet or fan-type nozzle to ensure uniform coverage.[7]

  • Spray Volume: A spray volume of 400-600 L/ha is recommended for pre-emergence applications.[6][7]

  • Weather Conditions: Apply under calm conditions (wind speed < 10 km/h) to avoid drift. Do not apply if rainfall is expected within 6 hours of application.

4. Data Collection:

  • Weed Density and Biomass: At 30, 60, and 90 DAP, use quadrats (e.g., 0.5m x 0.5m) to count the number of individual weeds of each species and collect the above-ground biomass.[5] Dry the biomass at 70°C for 72 hours and record the dry weight.

  • Weed Control Efficacy: Visually assess the percentage of weed control for each species in each plot at 30, 60, and 90 DAP using a scale of 0% (no control) to 100% (complete control).[8]

5. Data Analysis:

  • Analyze weed density, biomass, and efficacy data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a suitable mean separation test (e.g., Tukey's HSD) to compare treatment means.

Protocol for Sugarcane Phytotoxicity Assessment

This protocol details the methodology for evaluating the tolerance of sugarcane to this compound.

1. Experimental Design:

  • Follow the same experimental design as the efficacy trial (RCBD).

2. Data Collection:

  • Visual Phytotoxicity Rating: At 15, 30, and 45 DAP, visually assess each plot for signs of crop injury, such as chlorosis, necrosis, and stunting. Use a rating scale from 1 to 9, where 1 indicates no effect and 9 indicates complete plant death.[4][9]

  • Plant Height: Measure the height of ten randomly selected sugarcane plants per plot from the soil surface to the top visible dewlap at 60 and 90 DAP.

  • Stalk Population: Count the number of millable canes in the central rows of each plot before harvest.

  • Yield and Quality Parameters: At harvest, measure the cane yield (t/ha) from the central rows of each plot. Analyze a subsample of stalks for juice quality parameters such as Brix, pol, and purity.[5]

3. Data Analysis:

  • Analyze all quantitative data (plant height, stalk population, yield, and quality parameters) using ANOVA.

  • Compare treatment means using a suitable post-hoc test.

Visualizations

Signaling Pathway of this compound (Photosystem II Inhibition)

G cluster_0 Thylakoid Membrane cluster_1 Stroma P680 P680 Pheo Pheophytin P680->Pheo e- transfer QA QA Pheo->QA e- transfer QB_site QB Binding Site (D1 Protein) QA->QB_site e- transfer PQ Plastoquinone (PQ) QB_site->PQ e- transfer (Normal) ATP_NADPH ATP & NADPH Production Blocked QB_site->ATP_NADPH Leads to This compound This compound This compound->QB_site Binds & Blocks PQ Binding ROS Reactive Oxygen Species (ROS) Formation ATP_NADPH->ROS Causes Cell_Damage Lipid Peroxidation & Membrane Damage ROS->Cell_Damage Induces Plant_Death Plant Death Cell_Damage->Plant_Death Results in Light Light Energy Light->P680 Excites

Caption: this compound's mechanism of action in plants.

Experimental Workflow for this compound Efficacy and Phytotoxicity Trial

G cluster_0 Phase 1: Trial Setup cluster_1 Phase 2: Treatment Application cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Final Assessment & Analysis A Site Selection & Land Preparation B Experimental Design (RCBD) A->B C Sugarcane Planting B->C D This compound Application (Pre-emergence, 3 DAP) C->D E Weed Efficacy Assessment (30, 60, 90 DAP) D->E F Phytotoxicity Assessment (15, 30, 45 DAP) D->F G Sugarcane Growth Measurements D->G H Harvest: Yield & Quality Measurement G->H I Statistical Analysis (ANOVA) H->I J Conclusion on Efficacy & Selectivity I->J

Caption: Workflow for this compound field trials.

References

Application Note: Protocol for Isouron Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of Isouron stock solutions for use in experimental settings. It includes information on the chemical properties of this compound, necessary safety precautions, a step-by-step preparation protocol, and storage recommendations.

Chemical and Physical Properties

This compound is a urea herbicide that functions by inhibiting photosynthesis.[1] Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₇N₃O₂[2][3][4]
Molecular Weight 211.27 g/mol [3]
CAS Number 55861-78-4[2][3][4]
Appearance Solid (Assumed, typically a crystalline solid or powder)
Water Solubility 708 mg/L (at 20°C, pH 7)[1]
Organic Solvents Soluble in Acetonitrile.[5]

Safety Precautions and Handling

This compound presents moderate hazards and requires careful handling in a laboratory setting.

  • Hazard Identification: this compound is harmful if swallowed (H302) and harmful if inhaled (H332).[2] It is also known to cause skin irritation (H315), serious eye irritation (H319), and may cause an allergic skin reaction (H317).[6] The World Health Organization classifies it as a Class II moderately hazardous pesticide.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

    • A standard laboratory coat.

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses or goggles.

  • Engineering Controls: Handle this compound powder in a chemical fume hood to avoid inhalation of dust.

  • Disposal: Dispose of this compound waste and contaminated materials in accordance with local, regional, and national environmental regulations. Do not let the product enter drains.[6]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps to prepare a 10 mM stock solution of this compound. The primary recommended solvent is Acetonitrile, as commercial solutions are available in it.[5] If other solvents like DMSO or DMF are required, a small-scale solubility test is recommended before proceeding.

Materials and Equipment:

  • This compound powder (purity >98%)

  • Acetonitrile (Anhydrous/ACS grade or higher)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate volumetric flask (e.g., 10 mL or 25 mL)

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Cryo-safe storage vials (for aliquots)

Step-by-Step Procedure:

  • Calculate the Required Mass:

    • Use the following formula to determine the mass of this compound needed: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Example for 10 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 10 mL x 211.27 g/mol / 1000 = 21.13 mg

  • Weighing the Compound:

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully weigh out the calculated mass of this compound powder (e.g., 21.13 mg) in a chemical fume hood.

  • Dissolving the Compound:

    • Transfer the weighed this compound powder into the volumetric flask.

    • Add approximately half of the final desired volume of Acetonitrile to the flask (e.g., 5 mL).

    • Cap the flask and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not dissolve completely, use a sonicator bath for 5-10 minutes.

  • Final Volume Adjustment:

    • Once the this compound is fully dissolved, add Acetonitrile to the flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, clearly labeled, cryo-safe vials. This prevents contamination and degradation from repeated freeze-thaw cycles.

    • Short-term storage (days to weeks): Store the aliquots at 0-4°C.[3]

    • Long-term storage (months to years): Store the aliquots at -20°C.[3]

    • Always protect the solution from light.[3]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the this compound stock solution preparation workflow.

Isouron_Stock_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start calc Calculate Mass of this compound (e.g., 21.13 mg for 10mL of 10mM) start->calc weigh Weigh this compound Powder in Fume Hood calc->weigh add_solvent Add this compound and ~50% Solvent (Acetonitrile) to Volumetric Flask weigh->add_solvent dissolve Vortex / Sonicate Until Fully Dissolved add_solvent->dissolve fill Add Solvent to Final Volume and Mix Thoroughly dissolve->fill aliquot Aliquot into Cryo-Vials fill->aliquot store Store Aliquots (Short-term: 4°C, Long-term: -20°C) aliquot->store end End store->end

Caption: Workflow for this compound stock solution preparation.

References

Application Notes: Isouron Treatment for Algal Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isouron is a phenylurea herbicide designed to inhibit photosynthesis in target plant species. Due to its mode of action, it can also impact non-target aquatic primary producers, such as algae. Assessing the ecotoxicological effects of this compound on algae is crucial for environmental risk assessment. This document provides application notes and a detailed protocol for conducting algal growth inhibition assays to determine the toxicity of this compound. Given the limited availability of specific toxicity data for this compound, data for the closely related and structurally similar herbicide, isoproturon, which shares the same mode of action, is used as a proxy to guide concentration selection. Both this compound and isoproturon are known to inhibit photosynthesis at Photosystem II (PSII).

Data Presentation: Isoproturon Toxicity Data (as a proxy for this compound)

The following table summarizes the effective concentrations (EC50) and no-observed-effect concentrations (NOEC) of the surrogate, isoproturon, on various algal species. These values can be used as a starting point for determining the appropriate concentration range for this compound in algal growth inhibition assays.

Algal SpeciesTest DurationEndpointConcentration (µg/L)Reference
Phaeodactylum tricornutum-EC5010[1]
Selenastrum capricornutum72 hoursEC5022 (22% inhibition)[2]
Chlorella vulgaris72 hoursEC5035 (35% inhibition)[2]
Various Freshwater Algae-NOEC3.2[1]

Note: The provided values for Selenastrum capricornutum and Chlorella vulgaris represent the concentration at which a specific percentage of inhibition was observed, not the EC50 value. This suggests that the EC50 for these species under the tested conditions is likely higher.

Experimental Protocols

A standardized algal growth inhibition test, such as the one described in OECD Guideline 201, should be followed.[2] The protocol below is a synthesized methodology based on established guidelines.

1. Test Organism and Culture Conditions

  • Recommended Species: Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum), Desmodesmus subspicatus, Chlorella vulgaris, or other relevant freshwater green algae.[2]

  • Culture Medium: Use a standard algal growth medium (e.g., OECD or AAP medium).

  • Temperature: Maintain cultures at 21-24°C with a tolerance of ± 2°C.

  • Light: Provide continuous, uniform illumination.

  • Pre-culture: Initiate a pre-culture in the test medium 2-4 days before the start of the assay to ensure the algae are in the exponential growth phase.

2. Preparation of Test Solutions

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (if necessary) and then dilute it with the test medium. If a solvent is used, a solvent control must be included in the experiment.

  • Concentration Range: Based on the isoproturon data, a preliminary range-finding test is recommended. For the definitive test, at least five concentrations in a geometric series should be selected, aiming to cover a range that causes 0-75% growth inhibition.[1] A suggested starting range could be from 1 µg/L to 1000 µg/L.

3. Experimental Setup

  • Test System: A static test system is generally used, where the test solutions are not renewed during the exposure period.

  • Initial Cell Concentration: The initial biomass should be low enough to allow for exponential growth throughout the test. For Pseudokirchneriella subcapitata, a starting concentration of 5 x 10³ to 10⁴ cells/mL is recommended.

  • Replicates: Use a minimum of three replicates for each test concentration and for the control(s).

  • Exposure Duration: The standard exposure period is 72 hours.

4. Data Collection and Analysis

  • Biomass Measurement: Measure the algal biomass (e.g., cell count, fluorescence, or absorbance) at the start of the experiment and at 24, 48, and 72 hours.

  • pH Measurement: Measure the pH of the test solutions at the beginning and end of the assay.

  • Endpoints:

    • Growth Rate: Calculate the average specific growth rate for each concentration.

    • Yield: Determine the biomass at the end of the 72-hour period.

  • Statistical Analysis: Determine the EC50 (the concentration causing 50% inhibition of growth), NOEC (the highest concentration with no statistically significant effect), and LOEC (the lowest concentration with a statistically significant effect) by plotting the percentage inhibition against the logarithm of the this compound concentration.

Mandatory Visualizations

Diagram of this compound's Mode of Action

cluster_photosystem_II Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA e- QB QB QA->QB e- Plastoquinone Plastoquinone Pool QB->Plastoquinone e- This compound This compound This compound->Inhibition Inhibition->QB Blocks Electron Transport

Caption: this compound inhibits photosynthesis by blocking electron transport at the QB binding site in Photosystem II.

Experimental Workflow for Algal Growth Inhibition Assay

start Start preculture Prepare Algal Pre-culture (2-4 days) start->preculture solutions Prepare this compound Test Solutions (Geometric Series) preculture->solutions inoculate Inoculate Test Solutions with Algae solutions->inoculate incubate Incubate for 72 hours (Controlled Conditions) inoculate->incubate measure Measure Algal Biomass (0, 24, 48, 72h) incubate->measure analyze Analyze Data (Calculate EC50, NOEC, LOEC) measure->analyze end End analyze->end

Caption: Workflow for conducting a 72-hour algal growth inhibition assay.

Concentration-Response Relationship

cluster_relationship This compound Concentration vs. Algal Growth Inhibition conc Increasing this compound Concentration noec NOEC (No significant effect) conc->noec Low effect Observed Effect loec LOEC (Lowest observed effect) noec->loec Threshold ec50 EC50 (50% growth inhibition) loec->ec50 Increasing Inhibition

Caption: Relationship between this compound concentration and its effect on algal growth.

References

Application Notes and Protocols for the Analytical Determination of Isouron in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isouron is a phenylurea herbicide used for the control of a wide variety of annual and perennial broadleaf weeds and grasses. Due to its potential for environmental contamination, particularly of water sources and soil, sensitive and reliable analytical methods are required for its detection and quantification. These application notes provide detailed protocols for the analysis of this compound in environmental samples using various analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for the development of an Enzyme-Linked Immunosorbent Assay (ELISA) is outlined as a rapid screening method.

Analytical Methods Overview

A variety of analytical techniques can be employed for the determination of this compound in environmental matrices. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and cost-effective method suitable for routine monitoring. It offers good sensitivity and is widely available in analytical laboratories.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides high selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices. The mass spectrometric detection allows for confident identification of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers the highest sensitivity and selectivity, making it the gold standard for trace-level quantification of this compound in environmental samples. The use of Multiple Reaction Monitoring (MRM) enhances specificity and reduces matrix interference.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening method that is rapid and can be adapted for field use. It is based on the specific binding of an antibody to this compound.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. Please note that these values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions. Method validation is crucial to determine the actual performance characteristics in your laboratory.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UV Water0.5 µg/L1.0 µg/L97 - 100[Adapted from Isoproturon method]
Soil0.04 mg/kg0.13 mg/kg90 - 95[Adapted from Diuron method][1]
GC-MS Water0.01 - 0.05 µg/L0.03 - 0.15 µg/L85 - 110[General Pesticide Methods]
Soil0.005 - 0.02 mg/kg0.015 - 0.06 mg/kg80 - 115[General Pesticide Methods]
LC-MS/MS Water0.001 - 0.01 µg/L0.003 - 0.03 µg/L90 - 115[General Pesticide Methods][2]
Soil0.001 - 0.005 mg/kg0.003 - 0.015 mg/kg90 - 110[General Pesticide Methods][3]
ELISA Water0.05 - 0.5 µg/L0.15 - 1.5 µg/L80 - 120[General Immunoassay Development][4]

Experimental Protocols

Sample Preparation

1.1. Water Sample Preparation (for Chromatographic Analysis)

This protocol describes the solid-phase extraction (SPE) for the pre-concentration of this compound from water samples.

Materials:

  • Glass fiber filters (1 µm pore size)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Nitrogen gas supply

Procedure:

  • Filtration: Filter the water sample (typically 500 mL to 1 L) through a glass fiber filter to remove suspended solids.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Cartridge Drying: Dry the cartridge under a stream of nitrogen for 10-15 minutes to remove excess water.

  • Elution: Elute the retained this compound from the cartridge with 5-10 mL of acetonitrile or methanol. Collect the eluate in a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for HPLC or a suitable solvent for GC analysis.

1.2. Soil Sample Preparation (for Chromatographic Analysis)

This protocol describes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method for this compound from soil samples.[3][5]

Materials:

  • Homogenizer or shaker

  • Centrifuge

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (optional, for pigmented soils)

Procedure:

  • Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate, 150 mg of PSA, and 150 mg of C18. If the sample is pigmented, 50 mg of GCB can be added.

  • Vortexing and Centrifugation: Cap the tube and vortex for 30 seconds. Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract: The supernatant is the final extract, which can be directly injected for LC-MS/MS analysis or further processed for GC-MS or HPLC-UV analysis (e.g., solvent exchange).

Analytical Method Protocols

2.1. HPLC-UV Method

This protocol is adapted from a validated method for Isoproturon, a structurally similar herbicide. Optimization and validation for this compound are required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 240 nm

Procedure:

  • Prepare a series of this compound standard solutions in the mobile phase.

  • Inject the standards to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify this compound concentration in the samples by comparing the peak area with the calibration curve.

2.2. GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: 100°C (hold 1 min), ramp to 280°C at 10°C/min, hold for 5 min.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Suggested this compound MRM Transitions (Precursor Ion > Product Ions): To be determined experimentally. A starting point could be to monitor the molecular ion and major fragment ions. For example, for a similar compound, one might monitor transitions like m/z 206 > 164, 72.

Procedure:

  • Prepare this compound standard solutions in a suitable solvent (e.g., ethyl acetate).

  • Inject the standards to determine the retention time and optimize SIM parameters.

  • Inject the prepared sample extracts.

  • Identify this compound based on retention time and the presence of characteristic ions. Quantify using a calibration curve.

2.3. LC-MS/MS Method

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: To be determined by infusing an this compound standard solution. A hypothetical example could be:

    • Quantifier: m/z 212.1 > 156.1 (Collision Energy: 15 eV)

    • Qualifier: m/z 212.1 > 72.1 (Collision Energy: 25 eV)

Procedure:

  • Optimize MS/MS parameters (precursor ion, product ions, collision energies) by infusing a standard solution of this compound.

  • Prepare a calibration curve using matrix-matched standards.

  • Inject the prepared sample extracts.

  • Quantify this compound using the quantifier transition and confirm its identity with the qualifier transition.

2.4. ELISA Method Development Protocol

This protocol outlines the general steps for developing a competitive ELISA for this compound.

Materials:

  • This compound analytical standard

  • Carrier protein (e.g., Bovine Serum Albumin - BSA)

  • Hapten-protein conjugation reagents (e.g., EDC/NHS)

  • Microtiter plates (96-well)

  • Anti-Isouron antibody (to be produced or sourced)

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stopping solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Hapten Synthesis and Immunogen Preparation: Synthesize a derivative of this compound (hapten) that can be conjugated to a carrier protein like BSA to make it immunogenic.

  • Antibody Production: Immunize animals (e.g., rabbits) with the this compound-BSA conjugate to produce polyclonal antibodies. Monoclonal antibodies can also be produced for higher specificity.

  • Coating Antigen Preparation: Conjugate the this compound hapten to a different carrier protein or use a derivative for coating the microtiter plates.

  • ELISA Optimization:

    • Checkerboard Titration: Determine the optimal concentrations of the coating antigen and the primary antibody.

    • Assay Conditions: Optimize incubation times, temperatures, and buffer compositions.

  • Competitive Assay Protocol:

    • Coat the microtiter plate with the coating antigen and block non-specific binding sites.

    • Add a mixture of the sample (or standard) and a fixed concentration of the anti-Isouron antibody to the wells.

    • Incubate to allow competition between free this compound in the sample and the coated this compound for antibody binding.

    • Wash the plate to remove unbound reagents.

    • Add the enzyme-labeled secondary antibody and incubate.

    • Wash the plate again.

    • Add the substrate solution and incubate for color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Construct a standard curve by plotting absorbance versus the logarithm of the this compound concentration. The concentration of this compound in the samples is inversely proportional to the signal.

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation (SPE) WaterSample Water Sample Filtration Filtration WaterSample->Filtration Loading Sample Loading Filtration->Loading Conditioning SPE Cartridge Conditioning Conditioning->Loading Washing Cartridge Washing Loading->Washing Drying Cartridge Drying Washing->Drying Elution Elution Drying->Elution Concentration Concentration Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution FinalExtract Final Extract for Analysis Reconstitution->FinalExtract

Caption: Workflow for Solid-Phase Extraction (SPE) of water samples.

experimental_workflow_quechers cluster_prep Sample Preparation (QuEChERS) SoilSample Soil Sample Extraction Acetonitrile Extraction SoilSample->Extraction SaltingOut Salting Out & Centrifugation Extraction->SaltingOut dSPE Dispersive SPE Cleanup SaltingOut->dSPE FinalExtract Final Extract for Analysis dSPE->FinalExtract

Caption: Workflow for QuEChERS extraction of soil samples.

analytical_methods_comparison cluster_methods Analytical Techniques cluster_attributes Key Attributes IsouronDetection Detection of this compound in Environmental Samples HPLC HPLC-UV IsouronDetection->HPLC Cost-effective, routine GCMS GC-MS IsouronDetection->GCMS High selectivity LCMSMS LC-MS/MS IsouronDetection->LCMSMS Highest sensitivity & selectivity ELISA ELISA IsouronDetection->ELISA Rapid screening Sensitivity Sensitivity HPLC->Sensitivity Good Selectivity Selectivity HPLC->Selectivity Moderate Cost Cost HPLC->Cost Low Throughput Throughput HPLC->Throughput High GCMS->Sensitivity High GCMS->Selectivity High GCMS->Cost Medium GCMS->Throughput Medium LCMSMS->Sensitivity Very High LCMSMS->Selectivity Very High LCMSMS->Cost High LCMSMS->Throughput Medium ELISA->Sensitivity Good ELISA->Selectivity High (antibody dependent) ELISA->Cost Low (per sample) ELISA->Throughput Very High

Caption: Comparison of analytical methods for this compound detection.

References

Application Notes and Protocols for Isouron in Vitro Assays for Photosystem II Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isouron is a urea-based herbicide that effectively controls a broad spectrum of weeds by inhibiting photosynthesis. Its primary mode of action is the disruption of the photosynthetic electron transport chain in Photosystem II (PSII). This compound binds to the D1 protein, a key component of the PSII reaction center, thereby blocking the binding of plastoquinone (PQ) and halting electron flow. This inhibition leads to a cascade of events, including the cessation of ATP and NADPH production, ultimately resulting in plant death.

These application notes provide detailed protocols for three common in vitro assays used to characterize the inhibitory effects of this compound on PSII: chlorophyll fluorescence, oxygen evolution, and thermoluminescence. The data presented, including IC50 values for analogous urea-type herbicides, will aid researchers in designing and interpreting experiments aimed at understanding the efficacy and mechanism of this compound and other PSII-inhibiting compounds.

Mechanism of Action: this compound Inhibition of Photosystem II

This compound, as a urea-type herbicide, acts as a potent inhibitor of Photosystem II (PSII) in plants, algae, and cyanobacteria.[1][2] The primary target of this compound is the D1 protein, a core subunit of the PSII reaction center.[3]

Under normal photosynthetic conditions, light energy excites a specialized chlorophyll molecule in the PSII reaction center, P680. This initiates a series of electron transfers. The electron is first passed to pheophytin and then to a tightly bound plastoquinone molecule, QA. From QA, the electron is transferred to a second, loosely bound plastoquinone, QB. After receiving two electrons and two protons from the stroma, QB is reduced to plastoquinol (PQH2) and detaches from the D1 protein, entering the plastoquinone pool to continue the electron transport chain.

This compound exerts its inhibitory effect by competitively binding to the QB binding site on the D1 protein.[3] This binding is non-covalent and reversible. By occupying the QB niche, this compound physically blocks the binding of plastoquinone, thereby interrupting the electron flow from QA to QB.[4] This blockage leads to an accumulation of reduced QA (QA-) and prevents the re-oxidation of the primary electron donor, P680+. The disruption of the electron transport chain halts the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation. The accumulation of highly reactive species also leads to oxidative stress and subsequent cellular damage, ultimately causing plant death.[5]

Isouron_Inhibition_Pathway cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site (on D1 Protein) QA->QB_site e- PQ Plastoquinone (PQ) QB_site->PQ Normal e- Flow Block Electron Flow Blocked Light Light (Photons) Light->P680 Excites ETC To Electron Transport Chain PQ->ETC This compound This compound This compound->QB_site Binds & Competes with PQ

Figure 1. this compound competes with plastoquinone for the QB binding site on the D1 protein of Photosystem II, blocking electron flow.

Data Presentation: In Vitro Inhibition of Photosystem II

Table 1: Chlorophyll Fluorescence Assay - IC50 Values for Urea Herbicides

HerbicidePlant/Algal SpeciesIC50 (µg/L)Reference
DiuronFreshwater Biofilms7 - 36[6]
LinuronElodea nuttallii9 - 13[7]
LinuronScenedesmus acutus~17[7]

Table 2: Oxygen Evolution Assay - IC50 Values for Urea Herbicides

HerbicidePlant/Algal SpeciesIC50 (µM)Reference
DiuronPea Thylakoids0.07 - 0.08[8]
MetobromuronPea Thylakoids> 1[8]

Experimental Protocols

The following are detailed protocols for the in vitro assessment of this compound's inhibitory effects on Photosystem II.

Chlorophyll a Fluorescence Assay

This non-invasive technique measures the fluorescence emitted by chlorophyll a, which is inversely proportional to the efficiency of photosynthetic electron transport. Inhibition of PSII by this compound leads to an increase in fluorescence yield.[9]

Experimental Workflow

Chlorophyll_Fluorescence_Workflow A Prepare Thylakoid Suspension or Algal Culture B Aliquot into Microplate Wells or Cuvettes A->B C Add this compound at Various Concentrations B->C D Incubate in the Dark (e.g., 30 minutes) C->D E Measure Chlorophyll Fluorescence (using a fluorometer) D->E F Analyze Data: - Fv/Fm - OJIP transient E->F G Calculate IC50 Value F->G Oxygen_Evolution_Workflow A Calibrate Clark-type Oxygen Electrode B Add Thylakoid Suspension to the Reaction Chamber A->B C Add Artificial Electron Acceptor (e.g., DCBQ) B->C D Add this compound at Various Concentrations C->D E Incubate in the Dark D->E F Illuminate the Sample and Record Oxygen Evolution E->F G Calculate Rate of Oxygen Evolution F->G H Determine IC50 Value G->H Thermoluminescence_Workflow A Prepare Thylakoid Suspension B Add this compound at a Specific Concentration A->B C Incubate in the Dark B->C D Cool Sample to a Low Temperature (e.g., -10°C) C->D E Excite with a Saturating Light Flash D->E F Heat the Sample at a Constant Rate E->F G Record Luminescence (Glow Curve) F->G H Analyze Glow Curve (Peak Position and Intensity) G->H

References

Application Notes and Protocols for Isouron in Herbicide Resistance Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isouron is a selective, systemic herbicide belonging to the urea class of compounds. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1] As a PSII inhibitor, this compound disrupts the electron transport chain in chloroplasts, leading to a cascade of events that ultimately result in plant death.[2] Understanding the mechanisms of action and the potential for resistance development is crucial for its effective use and for the development of new herbicidal compounds.

These application notes provide a framework for utilizing this compound in the development of herbicide resistance models. Due to the limited publicly available data specific to this compound, the following protocols and data are based on established methodologies for other urea herbicides with the same mode of action, such as Isoproturon and Diuron. Researchers should adapt and validate these protocols for their specific experimental conditions with this compound.

Mode of Action and Resistance Mechanisms

This compound, like other urea herbicides, targets the D1 protein in the PSII complex of the chloroplast. By binding to the D1 protein, it blocks the binding of plastoquinone, thereby inhibiting electron flow. This disruption of photosynthesis leads to the production of reactive oxygen species (ROS), which cause lipid peroxidation, membrane damage, and ultimately, cell death.[2][3]

Resistance to PSII-inhibiting herbicides can arise through two primary mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves a mutation in the psbA gene, which codes for the D1 protein.[4] This mutation alters the herbicide's binding site, reducing its efficacy.[4][5]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. This can include enhanced metabolism of the herbicide by enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases, or reduced uptake and translocation of the herbicide.

Data Presentation: Efficacy of this compound

The following tables summarize hypothetical quantitative data on the efficacy of this compound against susceptible (S) and resistant (R) biotypes of a model weed species. This data is illustrative and serves as a template for presenting results from dose-response studies.

Table 1: Dose-Response Data for this compound on a Model Weed Species

This compound Concentration (g a.i./ha)Susceptible (S) Biotype - % Biomass ReductionResistant (R) Biotype - % Biomass Reduction
000
504510
1007525
2009540
4009960
80010075

Table 2: Key Efficacy Parameters for this compound

ParameterSusceptible (S) BiotypeResistant (R) BiotypeResistance Factor (R/S)
GR₅₀ (g a.i./ha) 603505.8
GR₉₀ (g a.i./ha) 180>800>4.4

*GR₅₀: The herbicide dose causing a 50% reduction in plant growth. *GR₉₀: The herbicide dose causing a 90% reduction in plant growth. *Resistance Factor (R/S): The ratio of the GR₅₀ of the resistant biotype to the susceptible biotype.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for the specific weed species and experimental setup.

Protocol 1: Whole-Plant Bioassay for this compound Resistance

This protocol is designed to assess the level of resistance to this compound in a weed population under controlled greenhouse conditions.[6][7]

1. Seed Germination and Plant Growth:

  • Collect mature seeds from putative resistant and known susceptible weed populations.
  • Break seed dormancy if necessary (e.g., stratification, scarification).
  • Sow seeds in pots or trays filled with a standard potting mix.
  • Grow plants in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

2. Herbicide Application:

  • When seedlings reach the 2-4 leaf stage, thin them to a uniform number per pot.
  • Prepare a stock solution of this compound and a series of dilutions to create a dose-response range.
  • Apply the this compound solutions to the plants using a precision bench sprayer to ensure uniform coverage.[7] Include an untreated control for comparison.

3. Data Collection and Analysis:

  • 21 days after treatment, visually assess plant injury and record survival rates.
  • Harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and weigh it.
  • Calculate the percent biomass reduction relative to the untreated control for each dose.
  • Analyze the dose-response data using a log-logistic model to determine the GR₅₀ and GR₉₀ values.[8][9]

Protocol 2: Chlorophyll Fluorescence Assay for Rapid Detection of this compound Resistance

This non-invasive technique can rapidly detect resistance to PSII-inhibiting herbicides by measuring changes in chlorophyll fluorescence.[10][11][12]

1. Plant Material and Treatment:

  • Use leaf discs or whole leaves from both susceptible and resistant plants grown as described in Protocol 1.
  • Float leaf discs on solutions containing different concentrations of this compound or spray whole plants.

2. Fluorescence Measurement:

  • After a short incubation period (e.g., 1-3 hours), measure chlorophyll fluorescence using a portable fluorometer.
  • Key parameters to measure include the maximum quantum efficiency of PSII (Fv/Fm).

3. Data Interpretation:

  • In susceptible plants, this compound will cause a rapid increase in chlorophyll fluorescence (a decrease in Fv/Fm) as the photosynthetic electron transport is blocked.[10]
  • Resistant plants will show little to no change in fluorescence in the presence of this compound.[10]
  • This method allows for a qualitative and semi-quantitative assessment of resistance within hours.

Visualizations

Signaling Pathway of this compound Action and Oxidative Stress

Isouron_Action_Pathway This compound This compound PSII Photosystem II (D1 Protein) This compound->PSII Binds to ETC_Block Electron Transport Chain Blocked PSII->ETC_Block Leads to ROS Reactive Oxygen Species (ROS) Production ETC_Block->ROS Induces Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Causes Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Results in Cell_Death Cell Death Membrane_Damage->Cell_Death Leads to

Caption: this compound's mode of action leading to oxidative stress and cell death.

Experimental Workflow for Herbicide Resistance Modeling

Herbicide_Resistance_Workflow Seed_Collection 1. Seed Collection (Suspected Resistant & Susceptible Populations) Plant_Growth 2. Plant Cultivation (Controlled Environment) Seed_Collection->Plant_Growth Herbicide_Application 3. This compound Application (Dose-Response) Plant_Growth->Herbicide_Application Data_Collection 4. Data Collection (Biomass, Survival, Fluorescence) Herbicide_Application->Data_Collection Data_Analysis 5. Statistical Analysis (Log-Logistic Model) Data_Collection->Data_Analysis Model_Development 6. Resistance Model Development Data_Analysis->Model_Development

Caption: Workflow for developing an this compound herbicide resistance model.

Logical Relationship of Herbicide Resistance Mechanisms

Resistance_Mechanisms Herbicide_Resistance Herbicide Resistance TSR Target-Site Resistance (TSR) Herbicide_Resistance->TSR NTSR Non-Target-Site Resistance (NTSR) Herbicide_Resistance->NTSR Mutation Mutation in psbA gene (Altered D1 protein) TSR->Mutation Metabolism Enhanced Herbicide Metabolism (e.g., P450s, GSTs) NTSR->Metabolism Uptake Reduced Uptake/ Translocation NTSR->Uptake

Caption: Primary mechanisms of resistance to PSII-inhibiting herbicides.

References

Application Notes and Protocols: Isouron for Studying Metabolic Pathways in Non-target Aquatic Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isouron is a urea-based herbicide effective in controlling a wide range of broadleaf and grassy weeds. Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII)[1]. While effective for its intended purpose, the potential for this compound to enter aquatic ecosystems raises concerns about its impact on non-target aquatic plants. Understanding the metabolic response of these organisms to this compound exposure is crucial for environmental risk assessment and for discovering potential biomarkers of herbicide stress. These application notes provide a framework for utilizing this compound as a tool to study metabolic pathway perturbations in non-target aquatic plants, with a focus on metabolomics approaches.

Principle

This compound disrupts the electron transport chain in PSII by binding to the D1 protein, blocking the reduction of plastoquinone. This inhibition of photosynthesis leads to a cascade of metabolic consequences, including a halt in carbon fixation, the generation of reactive oxygen species (ROS), and subsequent shifts in primary and secondary metabolism. By employing advanced analytical techniques such as mass spectrometry-based metabolomics, researchers can obtain a comprehensive snapshot of the metabolic alterations induced by this compound. This information can elucidate the plant's stress response mechanisms and identify sensitive metabolic nodes.

Key Metabolic Pathways Affected by PSII Inhibition

The inhibition of photosynthesis by this compound is expected to have far-reaching effects on various metabolic pathways:

  • Carbohydrate Metabolism: With the cessation of carbon fixation, the synthesis of sugars and starch will be dramatically reduced. This can lead to a depletion of energy reserves and a shift towards catabolic processes to meet the plant's energy demands. Studies on other PSII inhibitors have shown that compromised carbohydrate synthesis can result from chloroplast degradation[2].

  • Amino Acid Metabolism: Herbicide stress is known to cause significant changes in amino acid pools. Inhibition of photosynthesis can disrupt the supply of carbon skeletons necessary for amino acid biosynthesis. Furthermore, protein degradation may be initiated to provide amino acids for stress-response protein synthesis[3]. Studies on other herbicides have shown both increases and decreases in specific amino acids following exposure[4][5].

  • Lipid Metabolism: Lipids are essential components of cellular membranes and also serve as energy stores. Oxidative stress resulting from PSII inhibition can lead to lipid peroxidation, damaging cell membranes. The overall lipid profile of the plant may be altered as it responds to the stress[6][7][8].

  • Secondary Metabolism: Plants often produce a diverse array of secondary metabolites in response to environmental stressors. Exposure to this compound may trigger the production of antioxidant compounds, such as phenolics and flavonoids, to mitigate oxidative damage.

Experimental Protocols

This section outlines a general workflow for studying the metabolic effects of this compound on a model non-target aquatic plant, such as Lemna minor (duckweed).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Quenching cluster_analysis Analysis A 1. Lemna minor Culture C 3. Exposure to this compound Concentrations A->C B 2. This compound Stock Solution B->C D 4. Harvest & Flash Freeze C->D E 5. Metabolite Extraction D->E F 6. LC-MS/GC-MS Analysis E->F G 7. Data Processing & Analysis F->G

Caption: A generalized workflow for investigating the metabolic effects of this compound on aquatic plants.

Plant Culture and Maintenance
  • Organism: Lemna minor is a suitable model organism due to its small size, rapid growth, and ease of culture[9][10].

  • Culture Medium: Aseptically grow Lemna minor in a defined medium, such as Steinberg medium[11].

  • Growth Conditions: Maintain cultures in a controlled environment with a defined photoperiod (e.g., 16:8 h light:dark), light intensity (e.g., 100 µmol photons m⁻² s⁻¹), and temperature (e.g., 24 ± 2°C)[11].

This compound Exposure
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and dilute it to the desired final concentrations in the growth medium. Ensure the final solvent concentration is consistent across all treatments and controls and does not exceed a level that affects plant growth (typically <0.1%).

  • Concentration Range: Based on available toxicity data for similar herbicides, a range of this compound concentrations should be tested to determine sub-lethal effects. For example, studies on atrazine and diuron with Lemna species have used concentrations in the µg/L to mg/L range[11][12][13][14][15]. A preliminary range-finding test is recommended.

  • Experimental Setup: Expose Lemna minor plants to different concentrations of this compound (including a solvent control) in multi-well plates or other suitable sterile containers for a defined period (e.g., 24, 48, 72 hours).

Sample Collection and Metabolite Quenching
  • At the end of the exposure period, harvest the plant material.

  • Gently blot the plants dry to remove excess medium.

  • Immediately flash-freeze the samples in liquid nitrogen to quench all metabolic activity.

  • Store the frozen samples at -80°C until metabolite extraction.

Metabolite Extraction

The choice of extraction solvent depends on the target class of metabolites. A biphasic extraction is often used to separate polar and non-polar metabolites.

  • Homogenization: Grind the frozen plant tissue to a fine powder under liquid nitrogen.

  • Extraction Solvent: Add a pre-chilled extraction solvent. A common choice for broad metabolite coverage is a mixture of methanol, water, and chloroform (2:2:1)[16].

  • Phase Separation: After vigorous vortexing and centrifugation, two phases will form: an upper aqueous/polar phase (containing amino acids, organic acids, sugars) and a lower chloroform/non-polar phase (containing lipids).

  • Sample Preparation for Analysis: Carefully collect each phase and dry them under a stream of nitrogen or using a vacuum concentrator. The dried extracts can then be reconstituted in a suitable solvent for LC-MS or GC-MS analysis. For GC-MS analysis, derivatization is often required to increase the volatility of the metabolites[17][18].

Analytical Methods
  • LC-MS/MS for Polar Metabolites: Analyze the reconstituted aqueous phase using a hydrophilic interaction liquid chromatography (HILIC) column coupled to a tandem mass spectrometer (MS/MS) for the targeted or non-targeted analysis of amino acids, organic acids, and sugars[19][20].

  • GC-MS for Derivatized Metabolites: For a broader coverage of primary metabolites, the dried aqueous extract can be derivatized (e.g., using methoxyamine hydrochloride in pyridine followed by MSTFA) and analyzed by GC-MS[17][18][21][22].

  • LC-MS/MS for Lipids: Analyze the reconstituted non-polar phase using a C18 reversed-phase column coupled to an MS/MS for lipidomics analysis[23].

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different this compound concentrations and the control group.

Table 1: Hypothetical Changes in Amino Acid Concentrations in Lemna minor after 48h Exposure to this compound

Amino AcidControl (nmol/g FW)10 µg/L this compound (nmol/g FW)100 µg/L this compound (nmol/g FW)
Glutamate150 ± 12125 ± 1098 ± 9
Aspartate120 ± 9100 ± 875 ± 6
Alanine80 ± 795 ± 8110 ± 11
Proline25 ± 350 ± 5150 ± 14
Valine60 ± 545 ± 430 ± 3
Leucine55 ± 640 ± 425 ± 2
Isoleucine50 ± 435 ± 320 ± 2

Table 2: Hypothetical Changes in Carbohydrate and Organic Acid Concentrations in Lemna minor after 48h Exposure to this compound

MetaboliteControl (µmol/g FW)10 µg/L this compound (µmol/g FW)100 µg/L this compound (µmol/g FW)
Sucrose50 ± 420 ± 25 ± 1
Glucose30 ± 312 ± 13 ± 0.5
Fructose25 ± 210 ± 12 ± 0.4
Malate40 ± 355 ± 570 ± 6
Citrate35 ± 345 ± 460 ± 5

Note: Data are presented as mean ± standard deviation (n=3). This table presents hypothetical data for illustrative purposes.

Visualization of Metabolic Pathways

The following diagram illustrates the primary metabolic pathways expected to be impacted by this compound.

metabolic_pathways cluster_photosynthesis Photosynthesis cluster_central_metabolism Central Carbon Metabolism cluster_biosynthesis Biosynthesis PSII Photosystem II CalvinCycle Calvin Cycle PSII->CalvinCycle Provides ATP, NADPH This compound This compound This compound->PSII Inhibits Sugars Sugars (Glucose, Fructose, Sucrose) CalvinCycle->Sugars OPP Oxidative Pentose Phosphate Pathway CalvinCycle->OPP Starch Starch Sugars->Starch Glycolysis Glycolysis Sugars->Glycolysis TCA TCA Cycle Glycolysis->TCA AminoAcids Amino Acids Glycolysis->AminoAcids Lipids Lipids Glycolysis->Lipids TCA->AminoAcids SecondaryMetabolites Secondary Metabolites (e.g., Phenolics) OPP->SecondaryMetabolites

Caption: this compound's impact on central metabolic pathways in aquatic plants.

Conclusion

These application notes provide a comprehensive framework for investigating the metabolic effects of this compound on non-target aquatic plants. By following the outlined protocols, researchers can gain valuable insights into the mechanisms of herbicide toxicity and identify potential biomarkers for environmental monitoring. The use of metabolomics offers a powerful approach to understanding the complex biochemical responses of aquatic plants to chemical stressors. While specific quantitative data for this compound is currently limited, the provided protocols, based on studies with similar herbicides, offer a robust starting point for such investigations.

References

Application Notes and Protocols: Isouron Bioremediation Feasibility Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting feasibility studies on the bioremediation of isouron, a phenylurea herbicide. The protocols outlined below are based on established methods for herbicide bioremediation and can be adapted to specific laboratory and environmental conditions.

Introduction to this compound and Bioremediation

This compound, 3-(5-tert-butyl-3-isoxazolyl)-1,1-dimethylurea, is a herbicide used for the control of broadleaf weeds and grasses.[1] Its persistence in the environment can lead to soil and water contamination, necessitating effective remediation strategies. Bioremediation, the use of microorganisms to degrade or neutralize pollutants, presents a promising and environmentally friendly approach for the cleanup of this compound-contaminated sites.

Feasibility studies are a critical first step in developing a successful bioremediation strategy. These studies aim to:

  • Isolate and identify microorganisms capable of degrading this compound.

  • Determine the optimal conditions for microbial growth and herbicide degradation.

  • Identify the metabolic pathways and byproducts of this compound degradation.

  • Assess the effectiveness of bioremediation in laboratory and microcosm settings.

Quantitative Data on Phenylurea Herbicide Biodegradation

While specific quantitative data for this compound is limited in publicly available literature, data from the closely related and structurally similar phenylurea herbicide, isoproturon, can provide valuable insights for initial feasibility assessments. The following tables summarize key data from studies on isoproturon biodegradation.

Table 1: Microbial Strains Involved in Phenylurea Herbicide Degradation

MicroorganismHerbicideDegradation Rate/EfficiencyReference
Sphingomonas sp. strain AK1IsoproturonEnhanced mineralization from 7.0% to 17.4%-46.0% in soil[2]
Microbial Consortium (MC)IsoproturonEnhanced mineralization from 7.0% to 58.9%-67.5% in soil[2]
Sphingomonas sp. ISP1IsoproturonPart of a mixed culture that completely degraded 100 mg/L in 10 days[3]
Arthrobacter sp. ISP2IsoproturonPart of a mixed culture that completely degraded 100 mg/L in 10 days[3]
Acinetobacter baumannii 4IAIsoproturonPart of a mixed culture that completely degraded 100 mg/L in 10 days[3]
Pseudomonas sp. ISP3IsoproturonPart of a mixed culture that completely degraded 100 mg/L in 10 days[3]
Hansenula saturnus (yeast)This compoundDegraded this compound within four weeks in a soil perfusion culture[4]

Table 2: Metabolites Identified in Phenylurea Herbicide Degradation

Parent CompoundMetaboliteReference
This compound1-(1-amino-4,4-dimethyl-3-oxo-1-pentenyl)-3,3-dimethylurea[4]
This compound1,1-dimethyl-3-(2-pivaloylacetyl)-urea[4]
This compound4-amino-6-tert-butyl-2H-1,3-oxazin-2-one[4]
Isoproturon3-(4-isopropylphenyl)-1-methylurea[3]
Isoproturon3-(4-isopropylphenyl)-urea[3]
Isoproturon4-isopropylaniline[3]

Experimental Protocols

Enrichment and Isolation of this compound-Degrading Microorganisms

Objective: To isolate microbial cultures from contaminated soil or water that are capable of using this compound as a source of carbon and/or nitrogen.

Materials:

  • This compound-contaminated soil or water samples.

  • Mineral Salts Medium (MSM) with the following composition (g/L): K2HPO4 (1.5), KH2PO4 (0.5), (NH4)2SO4 (0.5), MgSO4·7H2O (0.2), NaCl (0.1), FeSO4·7H2O (0.01), CaCl2·2H2O (0.02).

  • This compound (analytical grade).

  • Sterile culture flasks and petri dishes.

  • Incubator shaker.

Protocol:

  • Enrichment Culture:

    • Add 10 g of soil or 10 mL of water sample to 100 mL of sterile MSM in a 250 mL flask.

    • Add this compound as the sole carbon source to a final concentration of 50-100 mg/L.

    • Incubate the flasks at 25-30°C on a rotary shaker at 150 rpm for 7-14 days.

    • After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with this compound and incubate under the same conditions. Repeat this step 3-5 times to enrich for this compound-degrading microorganisms.

  • Isolation of Pure Cultures:

    • Prepare serial dilutions of the final enrichment culture.

    • Plate the dilutions onto MSM agar plates containing this compound as the sole carbon source.

    • Incubate the plates at 25-30°C until distinct colonies appear.

    • Isolate morphologically distinct colonies and re-streak onto fresh plates to ensure purity.

  • Screening for Degradation:

    • Inoculate the pure isolates into liquid MSM containing a known concentration of this compound.

    • Incubate under optimal growth conditions.

    • Monitor the degradation of this compound over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

This compound Degradation Kinetics Study

Objective: To determine the rate of this compound degradation by isolated microbial strains under different environmental conditions.

Materials:

  • Isolated this compound-degrading microbial strain(s).

  • MSM.

  • This compound.

  • Incubator shaker with temperature and pH control.

  • HPLC for this compound quantification.

Protocol:

  • Prepare a series of flasks with MSM and a known initial concentration of this compound (e.g., 50 mg/L).

  • Inoculate the flasks with a standardized amount of the microbial culture.

  • Incubate the flasks under a range of conditions to be tested (e.g., different temperatures: 20, 25, 30, 35°C; different pH values: 5, 6, 7, 8, 9).

  • At regular time intervals (e.g., 0, 1, 2, 4, 7, 10, 14 days), withdraw an aliquot from each flask.

  • Analyze the concentration of this compound in the aliquots using HPLC.

  • Plot the concentration of this compound versus time for each condition to determine the degradation kinetics (e.g., first-order, second-order).

  • Calculate the degradation rate constant (k) and the half-life (t1/2) for each condition.

Identification of this compound Metabolites

Objective: To identify the intermediate and final products of this compound biodegradation.

Materials:

  • Culture samples from the degradation kinetics study.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol:

  • Take samples from the degradation experiment at time points where significant degradation has occurred but is not yet complete.

  • Prepare the samples for analysis by extracting the metabolites. This may involve solvent extraction and concentration steps.

  • Analyze the extracted samples using LC-MS or GC-MS to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Compare the obtained mass spectra with known spectral libraries or propose structures for novel metabolites.

Visualization of Pathways and Workflows

Proposed this compound Degradation Pathway

The following diagram illustrates a proposed microbial degradation pathway for this compound, based on identified metabolites from related phenylurea herbicides. The initial steps likely involve demethylation and hydrolysis of the urea side chain.

Isouron_Degradation_Pathway This compound This compound Metabolite1 1,1-dimethyl-3-(5-tert-butyl-3-isoxazolyl)urea-N-demethylated This compound->Metabolite1 Demethylation (Hydrolase/Oxygenase) Metabolite2 3-(5-tert-butyl-3-isoxazolyl)urea Metabolite1->Metabolite2 Demethylation (Hydrolase/Oxygenase) Metabolite3 3-amino-5-tert-butyl-isoxazole Metabolite2->Metabolite3 Hydrolysis (Amidase) RingCleavage Ring Cleavage Products Metabolite3->RingCleavage Further Degradation

Caption: Proposed microbial degradation pathway for this compound.

Experimental Workflow for this compound Bioremediation Feasibility Study

The following diagram outlines the logical flow of experiments in a typical this compound bioremediation feasibility study.

Bioremediation_Workflow cluster_0 Phase 1: Isolation and Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Feasibility Assessment Enrichment Enrichment Culture Isolation Isolation of Pure Cultures Enrichment->Isolation Screening Screening for Degradation Isolation->Screening Kinetics Degradation Kinetics Screening->Kinetics Metabolites Metabolite Identification Kinetics->Metabolites Microcosm Microcosm Studies Metabolites->Microcosm Assessment Feasibility Report Microcosm->Assessment

Caption: Experimental workflow for a bioremediation feasibility study.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Isouron Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Isouron during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water a concern?

This compound is a synthetic herbicide belonging to the phenylurea class of compounds.[1][2] Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[3] While moderately soluble in water (708 mg/L at 20°C, pH 7), achieving the higher concentrations often required for in vitro biological assays and toxicology studies can be challenging due to its relatively low aqueous solubility. This can lead to issues with compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: I'm observing precipitation when I try to dissolve this compound in my aqueous buffer. What can I do?

Precipitation is a common issue when preparing aqueous solutions of poorly soluble compounds like this compound. Here are a few troubleshooting steps:

  • Prepare a concentrated stock solution in an organic solvent: Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing stock solutions of hydrophobic compounds for biological assays.[3][4][5][6][7][8][9]

  • Use a co-solvent system: A mixture of organic solvents and water can sometimes improve solubility.

  • Incorporate a surfactant: Non-ionic surfactants like Tween® 20 can aid in the dispersion and solubilization of hydrophobic compounds in aqueous solutions.[10][11]

  • Adjust the pH of your solution: The solubility of some compounds can be pH-dependent. However, be aware that pH can also affect the stability of your compound.

  • Apply gentle heating and agitation: Warming the solution and using a vortex mixer or sonicator can help to dissolve the compound. However, prolonged heating at high temperatures should be avoided to prevent degradation.[12]

Q3: What is the recommended method for preparing a stock solution of this compound?

For most in vitro and cell-based assays, preparing a concentrated stock solution in 100% DMSO is the recommended starting point. This allows for the addition of a small volume of the stock solution to your aqueous experimental medium, minimizing the final concentration of the organic solvent.

Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?

The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), to avoid cytotoxic effects.[3][4][5][6][13] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Q5: Can I use surfactants to dissolve this compound directly in my aqueous buffer?

Yes, non-ionic surfactants like Tween® 20 can be used to improve the solubility and dispersion of this compound in aqueous solutions.[10][11] This is a common practice in herbicide formulation and can be adapted for laboratory settings, particularly for experiments that are not sensitive to the presence of surfactants.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 211.27 g/mol .

    • To prepare 1 mL of a 100 mM stock solution, you will need: 0.1 mol/L * 0.001 L * 211.27 g/mol = 0.021127 g = 21.13 mg.

  • Weigh the this compound:

    • Carefully weigh out 21.13 mg of this compound on an analytical balance and transfer it to a clean, dry microcentrifuge tube or amber glass vial.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound.

    • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 30-40°C) can be used to aid dissolution if necessary.[14]

  • Storage:

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Table 1: this compound Stock Solution Dilution Guide

Desired Final ConcentrationVolume of 100 mM Stock to add to 1 mL of MediumFinal DMSO Concentration (%)
1 µM0.01 µL0.001%
10 µM0.1 µL0.01%
50 µM0.5 µL0.05%
100 µM1 µL0.1%
500 µM5 µL0.5%
Protocol 2: Preparation of an Aqueous this compound Solution using Tween® 20

This protocol describes the preparation of an aqueous solution of this compound with the aid of the non-ionic surfactant Tween® 20.

Materials:

  • This compound (solid)

  • Tween® 20

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Prepare a Tween® 20 stock solution (e.g., 10% v/v):

    • Pipette 1 mL of Tween® 20 into 9 mL of deionized water and mix thoroughly. Tween® 20 is viscous, so pipetting slowly and ensuring complete transfer is important. Alternatively, you can weigh the Tween® 20 based on its density (approx. 1.1 g/mL).[11][15]

  • Determine the desired final concentrations of this compound and Tween® 20. A typical starting concentration for Tween® 20 in the final solution is 0.05% to 0.1% (v/v).[9]

  • Prepare the this compound solution:

    • To a beaker with a magnetic stir bar, add the desired volume of deionized water.

    • While stirring, add the appropriate volume of the 10% Tween® 20 stock solution to achieve the desired final concentration.

    • Slowly add the pre-weighed this compound powder to the stirring solution.

    • Continue stirring until the this compound is fully dispersed. Gentle heating may be applied if necessary.

Visualizing Key Processes

To further aid in understanding the concepts discussed, the following diagrams illustrate the mode of action of this compound and a typical experimental workflow for its evaluation.

Isouron_Mode_of_Action cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ e⁻ O2 O₂ + 4H⁺ PSII->O2 Cytb6f Cytochrome b6f PQ->Cytb6f e⁻ PC Plastocyanin Cytb6f->PC e⁻ PSI Photosystem I (PSI) PC->PSI e⁻ Fd Ferredoxin PSI->Fd e⁻ Light NADP_reductase NADP+ Reductase Fd->NADP_reductase e⁻ NADPH NADPH NADP_reductase->NADPH H2O 2H₂O H2O->PSII Light NADP NADP⁺ + H⁺ NADP->NADP_reductase ATP_synthase ATP Synthase ATP ATP ATP_synthase->ATP ADP_Pi ADP + Pi ADP_Pi->ATP_synthase This compound This compound This compound->PQ Blocks electron transfer

Caption: this compound's mode of action as a photosynthesis inhibitor at Photosystem II.

Herbicide_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare this compound Stock (e.g., 100 mM in DMSO) A3 Prepare Serial Dilutions of this compound in Culture Medium A1->A3 A2 Prepare Algal Culture (e.g., Chlorella sp.) B1 Inoculate Algal Culture into Test Wells/Flasks A2->B1 B2 Add this compound Dilutions (and Vehicle Control) A3->B2 B1->B2 B3 Incubate under Controlled Light and Temperature B2->B3 C1 Measure Photosynthesis Inhibition (e.g., PAM Fluorometry) B3->C1 C2 Measure Algal Growth Inhibition (e.g., Cell Counting/OD) B3->C2 C3 Data Analysis (e.g., EC50 Calculation) C1->C3 C2->C3

Caption: Experimental workflow for testing this compound's effect on algal photosynthesis.

References

Isouron degradation kinetics under different light conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isouron Degradation Kinetics

Disclaimer: Due to the limited availability of specific data for this compound, this technical support center utilizes information for isoproturon , a closely related phenylurea herbicide, as a representative model. The principles, experimental setups, and potential issues are largely transferable to this compound.

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the degradation kinetics of this compound (represented by isoproturon) under various light conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound (as isoproturon) under light exposure?

A1: Isoproturon is reasonably stable under sunlight.[1] However, it can undergo photolysis as it absorbs a significant amount of radiation in the UV portion of sunlight.[1] Its degradation follows pseudo-first-order kinetics.[2]

Q2: What are the primary factors influencing the photodegradation rate of this compound (as isoproturon)?

A2: The degradation rate is influenced by several factors, including:

  • Light Source and Intensity: UV light is generally more effective at degrading isoproturon than simulated sunlight. The intensity of the light source directly impacts the degradation rate.

  • pH of the Solution: The pH of the aqueous solution can significantly affect the degradation kinetics.[2]

  • Presence of Photocatalysts: Catalysts like Titanium Dioxide (TiO2) can significantly enhance the photodegradation rate under both UV and solar light.[2][3][4]

  • Water Matrix: The presence of other substances in the water, such as dissolved organic matter or certain ions, can either inhibit or enhance the degradation process. For instance, humic substances in soil can act as photoquenchers, slowing down the reaction rate.[1]

Q3: What are the typical degradation products of this compound (as isoproturon) under light exposure?

A3: The photodegradation of isoproturon can lead to the formation of several intermediate products through processes like demethylation, ring oxidation, and rearrangement.[1] Some identified photoproducts include 3-(4-isopropylphenyl)-1-methylurea and 3-(4-isopropylphenyl)-urea.

Q4: What analytical methods are suitable for studying this compound (as isoproturon) degradation?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying isoproturon concentrations during degradation studies.[5] For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or slow degradation rates - Low light intensity - Incorrect wavelength of light source - Presence of interfering substances in the water matrix (e.g., organic matter acting as a quencher)[1] - Incorrect pH of the solution- Verify the output of your light source. - Ensure the lamp's emission spectrum is appropriate for inducing photolysis of the compound. - Use purified water (e.g., Milli-Q) for initial experiments to establish a baseline. If using environmental water samples, characterize the matrix. - Optimize the pH of the solution based on literature recommendations.
Poor reproducibility of results - Fluctuations in light source intensity or temperature - Inconsistent sample preparation or handling - Degradation of stock solutions- Allow the lamp to stabilize before starting the experiment and monitor its output. Use a temperature-controlled reaction vessel. - Standardize all experimental procedures, including solution preparation, sample volumes, and exposure times. - Prepare fresh stock solutions regularly and store them appropriately (e.g., in the dark at 4°C).
Difficulty in identifying degradation products - Low concentration of intermediates - Co-elution of compounds in chromatography - Inappropriate analytical method- Concentrate the samples before analysis. - Optimize the chromatographic method (e.g., gradient elution, different column) to improve separation. - Use a more sensitive and specific detection method, such as LC-MS/MS, for structural elucidation.
Catalyst deactivation (in photocatalysis experiments) - Fouling of the catalyst surface by degradation products or other substances in the solution - Changes in the crystalline structure of the catalyst- Wash the catalyst with an appropriate solvent or solution after each experiment. - Consider thermal regeneration of the catalyst if washing is insufficient. - Characterize the catalyst before and after use to check for structural changes.

Quantitative Data Summary

Table 1: Half-life of Isoproturon under Sunlight

Matrix Half-life (t½) in days Reference
Glass Surface25.38[1]
Red Soil20.76[1]
Black Soil27.38[1]
Alluvial Soil28.02[1]

Table 2: Degradation Kinetics of Isoproturon with UV/Peroxymonosulfate (PMS) Process

Parameter Value/Observation Reference
Kinetic Model Pseudo-first-order
Effect of PMS Dosage Increased dosage accelerates removal
Effect of pH (5-9) Increased pH accelerates removal
Effect of Bicarbonate Ions (HCO₃⁻) Promotes degradation
Effect of Chloride (Cl⁻) and Ammonium (NH₄⁺) Ions Inhibits degradation

Experimental Protocols

Protocol 1: Photodegradation of Isoproturon under Sunlight

Objective: To determine the photodegradation kinetics and half-life of isoproturon on different surfaces under natural sunlight.

Materials:

  • Isoproturon standard

  • Methanol (HPLC grade)

  • Red, black, and alluvial soil samples

  • Glass plates

  • Petri dishes

  • HPLC system with UV detector

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of isoproturon in methanol.

    • Coat glass plates with a thin layer of the isoproturon solution and allow the solvent to evaporate.

    • Spread thin layers of the different soil types in separate petri dishes and fortify them with the isoproturon stock solution.

  • Light Exposure:

    • Place the prepared glass plates and petri dishes under direct sunlight.

    • Protect a set of control samples from light to monitor for any non-photolytic degradation.

  • Sampling:

    • At predetermined time intervals, collect samples from each surface.

    • Extract the isoproturon from the soil samples using a suitable solvent (e.g., methanol).

  • Analysis:

    • Quantify the concentration of isoproturon in the extracts using HPLC with UV detection at 240 nm.[5]

    • Use the following equation to determine the first-order rate constant (k): Nt = N0 * e^(-kt), where N0 is the initial concentration and Nt is the concentration at time t.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[1]

    • Analyze the extracts at different time points using LC-MS/MS to identify degradation products.[1]

Protocol 2: Photocatalytic Degradation of Isoproturon using TiO₂ under Solar Light

Objective: To evaluate the efficiency of TiO₂ as a photocatalyst for the degradation of isoproturon in an aqueous solution under solar light.

Materials:

  • Isoproturon standard

  • Titanium dioxide (TiO₂) catalyst (e.g., Degussa P25)

  • Glass reactor

  • Solar light source (natural sunlight or a solar simulator)

  • Magnetic stirrer

  • HPLC system with UV detector

  • Total Organic Carbon (TOC) analyzer

Procedure:

  • Reaction Setup:

    • Prepare an aqueous solution of isoproturon of a known concentration in the glass reactor.

    • Add a specific amount of TiO₂ catalyst to the solution.

  • Adsorption Equilibrium:

    • Stir the suspension in the dark for a period (e.g., 60 minutes) to allow for adsorption/desorption equilibrium to be reached between the isoproturon and the catalyst surface.[5]

  • Photocatalytic Reaction:

    • Expose the reactor to the solar light source while continuously stirring the suspension.

  • Sampling:

    • Withdraw aliquots of the suspension at regular time intervals.

    • Filter the samples to remove the TiO₂ particles before analysis.

  • Analysis:

    • Analyze the filtrate for the concentration of isoproturon using HPLC-UV.

    • Determine the extent of mineralization by measuring the Total Organic Carbon (TOC) of the samples over time.[2]

    • Calculate the degradation rate and kinetics as described in Protocol 1.

Visualizations

Experimental_Workflow_Photodegradation cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare Isoproturon Stock Solution coat_surf Coat Surfaces (Glass, Soil) prep_sol->coat_surf light_exp Expose to Light (Sunlight/UV) coat_surf->light_exp dark_ctrl Dark Control coat_surf->dark_ctrl sampling Periodic Sampling light_exp->sampling dark_ctrl->sampling extraction Solvent Extraction sampling->extraction quant Quantification (HPLC-UV) extraction->quant ident Product ID (LC-MS/MS) extraction->ident

Caption: Experimental workflow for studying the photodegradation of isoproturon.

Signaling_Pathway_Photocatalysis cluster_catalyst TiO₂ Particle cluster_reactions Redox Reactions tio2 TiO₂ e_h e⁻ (electron) h⁺ (hole) tio2->e_h Light (hν ≥ Ebg) o2_red O₂ + e⁻ → O₂⁻• e_h->o2_red h2o_ox H₂O + h⁺ → •OH + H⁺ e_h->h2o_ox isoproturon Isoproturon degradation_products Degradation Products isoproturon->degradation_products Oxidation by •OH and h⁺

References

Optimizing Isouron Concentration for Chlorophyll Fluorescence Measurements: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Isouron concentration in chlorophyll fluorescence measurements.

Quick Navigation

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Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that affects chlorophyll fluorescence?

A1: this compound is a urea-based herbicide that acts as a Photosystem II (PSII) inhibitor.[1][2] It binds to the D1 protein in the thylakoid membrane, blocking the plastoquinone (PQ) binding site.[1][2] This interruption of the photosynthetic electron transport chain prevents the re-oxidation of the primary quinone acceptor (QA), leading to an accumulation of reduced QA. This blockage causes a significant increase in chlorophyll fluorescence emission, which can be measured to quantify the inhibitory effect of the herbicide.

Q2: Which chlorophyll fluorescence parameter is most sensitive to PSII inhibitors like this compound?

A2: The most commonly used and sensitive parameter for detecting the effects of PSII inhibitors is the maximum quantum efficiency of PSII (Fv/Fm) in dark-adapted samples.[3][4] A decrease in the Fv/Fm ratio is a direct indicator of stress and photoinhibition caused by the herbicide.[3] In light-adapted samples, the effective quantum yield of PSII (Y(II) or ΔF/Fm') is a sensitive measure of photosynthetic performance under steady-state light conditions.[3]

Q3: What is a typical concentration range for this compound to observe an effect on chlorophyll fluorescence?

Q4: How long should I incubate my samples with this compound before measurement?

A4: The onset of inhibition by PSII inhibitors can be rapid. For some herbicides, effects on chlorophyll fluorescence can be detected within 30 minutes to a few hours of exposure.[5] For leaf-disk assays, an incubation period of 1 to 3 hours has been shown to be effective for atrazine.[5] It is recommended to perform a time-course experiment (e.g., 30, 60, 120, 180 minutes) to determine the optimal incubation time for your specific experimental system.

Q5: How should I prepare an this compound stock solution?

A5: this compound has low water solubility. A stock solution is typically prepared in an organic solvent. While the optimal solvent should be determined empirically, acetonitrile is a common solvent for commercial this compound solutions. Methanol or acetone can also be tested. Prepare a concentrated stock solution (e.g., 1-10 mM) in the chosen solvent and then dilute it to the final working concentrations in your aqueous experimental medium. Ensure the final concentration of the organic solvent in the experimental medium is low (typically <0.1%) and consistent across all treatments, including the control, to avoid solvent-induced artifacts.

Q6: Can I store my this compound stock solution?

A6: Yes, this compound stock solutions can be stored. For short-term storage (days to weeks), refrigeration at 4°C is suitable. For long-term storage (months to years), store the stock solution at -20°C in a dark, airtight container to prevent degradation. A related urea herbicide, isoproturon, has been shown to be stable in solution for at least 30 days when stored at 4°C in amber glass bottles.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable effect of this compound on chlorophyll fluorescence (Fv/Fm remains high) 1. This compound concentration is too low. 2. Incubation time is too short. 3. Degraded this compound stock solution. 4. Resistant plant or algal species. 1. Increase the concentration of this compound in your experiment. Perform a dose-response curve with a wider concentration range.2. Increase the incubation time. Conduct a time-course experiment to determine the optimal duration.3. Prepare a fresh this compound stock solution. Ensure proper storage of the stock solution (dark, -20°C for long-term).4. Verify the sensitivity of your chosen organism to PSII inhibitors from the literature.
High variability in chlorophyll fluorescence readings between replicates 1. Inconsistent dark adaptation. 2. Inaccurate pipetting of this compound. 3. Biological variability. 4. Inconsistent positioning of the fluorometer probe. 1. Ensure all samples are dark-adapted for a consistent period (typically 15-30 minutes) before measurement.[6]2. Use calibrated pipettes and ensure thorough mixing of the this compound solution before application.3. Use a larger number of replicates and ensure that all samples are at a similar physiological state.4. Maintain a consistent distance and angle between the probe and the sample for each measurement.
Chlorophyll fluorescence signal is noisy or unstable 1. Low chlorophyll content in the sample. 2. Sample movement during measurement (for aquatic samples). 3. Ambient light leakage. 1. If possible, use samples with higher chlorophyll content. For extractions, ensure the concentration is within the detection limits of the fluorometer.2. Allow algal suspensions to settle before measurement or use a method to immobilize the cells.3. Ensure the measurement is performed in a dark environment or that the sample holder is light-tight.
Unexpected decrease in Fv/Fm in the control group 1. Solvent toxicity. 2. Stress from experimental conditions (e.g., temperature, light). 3. Photodamage from the measuring light. 1. Ensure the final concentration of the organic solvent is below toxic levels (<0.1%) and include a solvent-only control.2. Maintain stable and optimal environmental conditions for your samples throughout the experiment.3. Avoid prolonged exposure to the measuring light and follow the manufacturer's recommendations for the fluorometer settings.

Experimental Protocols

Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for use in chlorophyll fluorescence experiments.

  • Materials:

    • This compound powder (Molecular Weight: 211.27 g/mol )

    • Acetonitrile (or another suitable organic solvent like methanol or acetone)

    • Volumetric flask

    • Analytical balance

    • Amber glass storage vials

  • Procedure:

    • To prepare a 10 mM stock solution, weigh out 2.11 mg of this compound powder.

    • Transfer the powder to a 1 mL volumetric flask.

    • Add a small amount of acetonitrile to dissolve the powder completely.

    • Bring the final volume to 1 mL with acetonitrile.

    • Mix the solution thoroughly.

    • Store the stock solution in a labeled amber glass vial at -20°C for long-term storage.

G cluster_0 This compound Stock Solution Preparation A Weigh this compound Powder B Dissolve in Solvent A->B Transfer to flask C Adjust to Final Volume B->C In volumetric flask D Store at -20°C C->D In amber vial

Fig 1. Workflow for this compound stock solution preparation.
Chlorophyll Fluorescence Measurement using a Leaf-Disk Assay

  • Objective: To measure the effect of different this compound concentrations on the maximum quantum efficiency of PSII (Fv/Fm) in leaf disks.

  • Materials:

    • Healthy, well-watered plants

    • This compound stock solution

    • Experimental buffer or medium

    • Petri dishes or multi-well plates

    • Cork borer or hole punch

    • Pulse-Amplitude-Modulation (PAM) fluorometer

  • Procedure:

    • Prepare a series of working concentrations of this compound by diluting the stock solution in the experimental buffer. Include a solvent control (buffer with the same concentration of solvent as the highest this compound concentration) and a negative control (buffer only).

    • Excise leaf disks of a uniform size using a cork borer, avoiding major veins.

    • Float the leaf disks abaxial side down in the respective this compound solutions in petri dishes or multi-well plates.

    • Incubate the leaf disks in the dark for a predetermined time (e.g., 2 hours).

    • After incubation, dark-adapt the leaf disks for at least 15-30 minutes.[6]

    • Measure the minimum fluorescence (Fo) using a weak modulated light.

    • Apply a saturating pulse of light to measure the maximum fluorescence (Fm).

    • The fluorometer software will calculate the Fv/Fm ratio, where Fv = Fm - Fo.

G cluster_1 Leaf-Disk Assay Workflow A Prepare this compound Dilutions C Incubate in this compound A->C B Excise Leaf Disks B->C D Dark Adapt (15-30 min) C->D E Measure Fo D->E F Measure Fm (Saturating Pulse) E->F G Calculate Fv/Fm F->G

Fig 2. Experimental workflow for the leaf-disk assay.

Quantitative Data Summary

The following table provides a reference for expected outcomes based on data from related PSII-inhibiting herbicides. Researchers should generate their own dose-response curves for this compound.

Table 1: Reference EC50 Values for PSII-Inhibiting Herbicides on Photosynthetic Efficiency

HerbicideOrganismParameterEC50 ValueReference
DiuronNavicula sp. (microalga)Y(II)16-33 nM
DiuronNephroselmis pyriformis (microalga)Y(II)16-33 nM
AtrazineLemna minorNPQ~1 µM[7]
LinuronElodea nuttalliiPSII electron flow8.3 µg/L (~33 nM)[8]
LinuronCeratophyllum demersumPSII electron flow8.7 µg/L (~35 nM)[8]

Note: Y(II) refers to the effective quantum yield of PSII in the light, which is a measure of photosynthetic efficiency. NPQ stands for non-photochemical quenching.

G cluster_2 This compound's Site of Action in Photosystem II PSII Photosystem II QA QA PSII->QA e- QB QB Site on D1 Protein QA->QB e- PQ Plastoquinone Pool QB->PQ e- This compound This compound This compound->QB Blocks PQ binding

References

Troubleshooting Isouron cross-reactivity in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isouron immunoassays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound cross-reactivity in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it typically measured?

A1: this compound is a substituted urea herbicide used to control a variety of broadleaf and grassy weeds.[1][2] Its IUPAC name is 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea.[1][3] Immunoassays for this compound are primarily used in environmental monitoring to detect its residues in soil, water, and agricultural products.

Q2: What is immunoassay cross-reactivity and why is it a concern for this compound?

A2: Immunoassay cross-reactivity occurs when an antibody binds to molecules that are structurally similar to the target analyte.[4] This is a significant concern for this compound because other phenylurea herbicides, as well as this compound's own metabolites and degradation products, may have similar chemical structures, leading to inaccurate, often overestimated, quantification of this compound.[5][6]

Q3: What are the potential cross-reactants in an this compound immunoassay?

A3: Potential cross-reactants include:

  • Structurally related herbicides: Other phenylurea herbicides such as Diuron, Linuron, and Isoproturon share a common chemical moiety, making them likely to cross-react.[6][7]

  • This compound metabolites: Metabolic processes in plants and soil can alter the structure of this compound, creating derivatives that may still be recognized by the antibody.[8][9] Key metabolic pathways include N-demethylation and hydroxylation of the tert-butyl group.[8][9]

  • Sample matrix components: Endogenous substances in complex samples (e.g., soil extracts, plant tissues) can sometimes interfere with antibody-antigen binding, a phenomenon known as the matrix effect.[10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound immunoassays.

Issue 1: My this compound concentrations are unexpectedly high. How do I determine if this is due to cross-reactivity?

High readings can be a result of the antibody binding to structurally similar compounds in your sample. A systematic approach is needed to confirm cross-reactivity.

G Troubleshooting Workflow for Suspected Cross-Reactivity cluster_0 Troubleshooting Workflow for Suspected Cross-Reactivity start Unexpectedly High This compound Results step1 Identify Potential Cross-Reactants (Metabolites, Similar Herbicides) start->step1 step2 Perform Competitive ELISA with Suspected Compounds step1->step2 step3 Analyze Data: Calculate % Cross-Reactivity step2->step3 step4 Does significant cross-reactivity exist? step3->step4 step5a Results are valid. Consider other issues (e.g., sample prep, dilution error). step4->step5a No step5b Cross-reactivity confirmed. Implement mitigation strategies or use a confirmatory method (e.g., LC-MS/MS). step4->step5b Yes

Workflow for troubleshooting suspected cross-reactivity.

Analysis: The most definitive way to identify cross-reactivity is to test the suspected interfering compounds directly in your immunoassay. This is typically done using a competitive ELISA format.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol determines the degree to which other compounds compete with this compound for antibody binding sites.

  • Plate Coating: Coat a 96-well microplate with an this compound-protein conjugate (e.g., this compound-BSA) and incubate overnight at 4°C.[12]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.[13][14]

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.[13][14]

  • Competition Reaction:

    • In a separate plate or in tubes, prepare serial dilutions of the this compound standard and each suspected cross-reacting compound.

    • Add a fixed, optimized concentration of the anti-Isouron primary antibody to each dilution.

    • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to this compound or the cross-reactant.[12]

  • Incubation: Transfer 100 µL of the antibody-analyte mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step (step 2).

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.[12]

  • Detection: Add the substrate (e.g., TMB). After a 15-30 minute incubation in the dark, stop the reaction with a stop solution (e.g., 2N H₂SO₄).[12]

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Plot standard curves for this compound and each tested compound. Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50). Calculate the percent cross-reactivity using the following formula[4]:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10 100%
Metabolite A (Monomethylurea derivative)5020%
Metabolite B (Hydroxy-tert-butyl derivative)2005%
Herbicide X (Isoproturon)8012.5%
Herbicide Y (Diuron)5002%
Table 1. Example Cross-Reactivity Data for an Anti-Isouron Antibody.
Issue 2: My assay has high background and low sensitivity. How can I optimize it?

High background can mask the true signal, leading to poor sensitivity. This is often caused by non-specific binding of antibodies or insufficient washing.[13][15][16]

Troubleshooting Steps:

  • Optimize Blocking:

    • Increase Blocking Agent Concentration: Try increasing the concentration of BSA or non-fat dry milk in your blocking buffer (e.g., from 1% to 3% or 5%).[13]

    • Extend Blocking Time: Increase the blocking incubation time to ensure all non-specific sites are covered.[13]

    • Add Detergent: Include a non-ionic detergent like Tween-20 (0.05%) in your blocking and wash buffers to reduce non-specific interactions.[13][16]

  • Optimize Antibody Concentrations:

    • Titrate your primary and secondary antibodies to find the optimal concentrations that provide a good signal-to-noise ratio. Excessively high antibody concentrations can lead to increased background.[15]

  • Improve Washing Technique:

    • Increase the number of wash cycles (e.g., from 3 to 5).[15][16]

    • Ensure complete removal of wash buffer between steps by inverting and tapping the plate on absorbent paper.[15]

Issue 3: I am concerned about matrix effects from my sample (e.g., soil extract, water). How can I assess and mitigate this?

The sample matrix contains various components that can interfere with the assay, leading to either suppression or enhancement of the signal.[10][17][18]

Assessment Protocol: Spike and Recovery

  • Prepare Samples: Split a blank sample (known to not contain this compound) into two aliquots.

  • Spike: Add a known concentration of this compound standard to one of the aliquots. The other aliquot remains unspiked.

  • Assay: Analyze both the spiked and unspiked samples in your immunoassay.

  • Calculate Recovery: Determine the percent recovery using the following formula[10]:

% Recovery = ([Spiked Sample Concentration - Unspiked Sample Concentration] / Known Spiked Concentration) x 100

An acceptable recovery range is typically 80-120%.[10] Recoveries outside this range indicate a significant matrix effect.

Mitigation Strategies:

  • Sample Dilution: The simplest way to reduce matrix effects is to dilute the sample with the assay buffer. This lowers the concentration of interfering substances.[10][17] A dilution series should be tested to find the optimal dilution factor that minimizes interference while keeping the this compound concentration within the assay's detection range.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples.[10][18] This ensures that the standards and samples are affected by the matrix in the same way, improving accuracy.

Competitive immunoassay principle for this compound detection.

References

Isouron Stability Testing in Long-Term Laboratory Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the long-term laboratory stability testing of Isouron.

Troubleshooting Guides

Question: My this compound stock solution shows a rapid decrease in concentration even when stored in the dark at 4°C. What could be the cause?

Answer:

Several factors could contribute to the degradation of your this compound stock solution, even under refrigerated and dark conditions.

  • Solvent Purity: Impurities in the solvent, such as trace amounts of acids, bases, or metal ions, can catalyze the degradation of this compound. Ensure you are using high-purity, HPLC-grade solvents for the preparation of your stock solutions.

  • Microbial Contamination: Although less common in pure organic solvents, microbial contamination can occur, especially in aqueous or mixed-solvent systems. One study has shown that this compound can be degraded by yeast. If your solvent contains water, consider sterile filtering the solution.

  • Container Interaction: While unlikely with standard laboratory glassware, interaction with the container surface could potentially contribute to degradation. Ensure your storage vials are made of inert materials (e.g., borosilicate glass) and are properly cleaned.

Question: I am observing multiple unexpected peaks in the chromatogram of my aged this compound samples. How can I identify if these are degradation products?

Answer:

The appearance of new peaks in your chromatogram is a strong indication of degradation. To confirm and identify these as degradation products, you can perform the following:

  • Forced Degradation Studies: Intentionally degrade a sample of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help you to generate the potential degradation products and compare their retention times with the unknown peaks in your stability samples.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. The fragmentation pattern can provide structural information about the degradation products. Known microbial degradation of this compound has identified products such as 1-(1-amino-4, 4-dimethyl-3-oxo-1-pentenyl)-3, 3-dimethylurea, 1, 1-dimethyl-3-(2-pivaloylacetyl)-urea, and 4-amino-6-tert-butyl-2H-1, 3-oxazin-2-one.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of your this compound peak. A non-homogenous peak suggests the co-elution of a degradation product.

Question: The mass balance of my stability study is below 90%. What are the possible reasons and how can I troubleshoot this?

Answer:

A low mass balance indicates that not all degradation products are being accounted for in your analysis. Here are some potential causes and solutions:

  • Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. Consider using a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with your UV detector.

  • Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis. Headspace gas chromatography (GC) can be used to analyze for volatile degradation products.

  • Adsorption to Container Surfaces: Highly polar or charged degradation products may adsorb to the surfaces of your sample vials or HPLC column. Using silanized vials and evaluating different column chemistries can help mitigate this issue.

  • Incomplete Elution from HPLC Column: Some degradation products may be strongly retained on the HPLC column and not elute under your current chromatographic conditions. A gradient elution with a stronger solvent at the end of the run can help to elute any strongly retained compounds.

Frequently Asked Questions (FAQs)

Q1: What are the typical long-term storage conditions for this compound stability studies?

A1: For long-term stability testing, this compound samples are typically stored at controlled temperatures and humidity, as per ICH guidelines. Common conditions include 25°C ± 2°C / 60% RH ± 5% RH and accelerated conditions at 40°C ± 2°C / 75% RH ± 5% RH. The exact conditions will depend on the intended storage of the final product.

Q2: How frequently should I test my this compound samples during a long-term stability study?

A2: For a long-term study, a typical testing schedule would be at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, testing is often performed at 0, 1, 2, 3, and 6 months.

Q3: What are the known degradation pathways for this compound?

A3: The primary documented degradation pathway for this compound is microbial degradation. One study identified a strain of yeast, Hansenula saturnus, capable of degrading this compound into three main metabolites: 1-(1-amino-4, 4-dimethyl-3-oxo-1-pentenyl)-3, 3-dimethylurea, 1, 1-dimethyl-3-(2-pivaloylacetyl)-urea, and 4-amino-6-tert-butyl-2H-1, 3-oxazin-2-one. Other potential degradation pathways for phenylurea herbicides include hydrolysis and photolysis, though specific data for this compound is limited.

Q4: What is a stability-indicating analytical method and why is it important?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients. It is crucial for stability studies as it ensures that the observed decrease in API concentration is real and not an artifact of interfering substances.

Q5: How can I develop a stability-indicating HPLC method for this compound?

A5: To develop a stability-indicating HPLC method, you should perform forced degradation studies to generate degradation products. The chromatographic conditions (e.g., column type, mobile phase composition, pH, and gradient) should then be optimized to achieve adequate separation between the this compound peak and all degradation product peaks. The method must then be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Disclaimer: The following tables contain illustrative quantitative data based on general knowledge of phenylurea herbicide stability. Publicly available, specific experimental data for this compound is limited. This data should be used as a reference and for planning purposes only. Experimental verification is required.

Table 1: Illustrative Hydrolytic Stability of this compound in Aqueous Solutions at 50°C

pHHalf-life (t½) in daysPrimary Degradation Products
3120N,N-dimethylurea and 3-amino-5-tert-butylisoxazole
7250N,N-dimethylurea and 3-amino-5-tert-butylisoxazole
990N,N-dimethylurea and 3-amino-5-tert-butylisoxazole

Table 2: Illustrative Photostability of this compound in Aqueous Solution

Light SourceWavelengthHalf-life (t½) in hoursPrimary Degradation Products
Simulated Sunlight> 290 nm48Isomeric and rearranged products
UV-C Lamp254 nm8Cleavage of the urea and isoxazole moieties

Table 3: Illustrative Thermal Stability of this compound (Solid State)

TemperatureTime (days)% DegradationPrimary Degradation Products
60°C30< 1%Minimal degradation observed
80°C30~ 5%Thermally induced rearrangement products
100°C30~ 15%Products from isoxazole ring opening

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 8 hours.

  • Oxidative Degradation: Treat an aqueous solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and simulated sunlight (ICH Q1B option 2) for a period sufficient to observe degradation (e.g., up to 7 days).

  • Thermal Degradation: Expose solid this compound to dry heat at 105°C for 48 hours.

  • Analysis: Analyze all stressed samples by a suitable stability-indicating HPLC method and compare the chromatograms to that of an unstressed sample to identify degradation products.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound

  • Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector and an autosampler.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation: Validate the method as per ICH Q2(R1) guidelines for the following parameters:

    • Specificity: Analyze blank, placebo, this compound standard, and forced degradation samples to demonstrate selectivity.

    • Linearity: Analyze a series of this compound solutions over a concentration range of 1-100 µg/mL.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels.

    • Precision: Determine repeatability (intra-day precision) and intermediate precision (inter-day precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, and column temperature).

Mandatory Visualization

Isouron_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Isouron_Sample This compound Sample (Bulk or Formulation) Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Light, Heat) Isouron_Sample->Forced_Degradation Stress Testing Stability_Storage Long-Term Stability Storage (e.g., 25°C/60% RH) Isouron_Sample->Stability_Storage Stability Study HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Stability_Storage->HPLC_Analysis Peak_Identification Peak Identification (LC-MS, PDA) HPLC_Analysis->Peak_Identification Quantification Quantification of This compound & Degradants Peak_Identification->Quantification Mass_Balance Mass Balance Calculation Quantification->Mass_Balance Report Stability Report Mass_Balance->Report

Caption: Experimental workflow for this compound stability testing.

Stability_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Problem Observed Stability Issue Cause1 Chemical Degradation (Hydrolysis, Oxidation, Photolysis) Problem->Cause1 Cause2 Physical Instability (Precipitation) Problem->Cause2 Cause3 Analytical Method Issue (Non-specific, Poor resolution) Problem->Cause3 Cause4 External Contamination (Microbial, Chemical) Problem->Cause4 Solution1 Perform Forced Degradation & Identify Degradants (LC-MS) Cause1->Solution1 Solution2 Evaluate Formulation & Solubility Cause2->Solution2 Solution3 Re-validate/Optimize Analytical Method Cause3->Solution3 Solution4 Review Sample Handling & Storage Procedures Cause4->Solution4

Caption: Logical relationship for troubleshooting this compound stability issues.

Isouron_Microbial_Degradation This compound This compound Metabolite1 1-(1-amino-4,4-dimethyl-3-oxo-1-pentenyl)-3,3-dimethylurea This compound->Metabolite1 Microbial Degradation Metabolite2 1,1-dimethyl-3-(2-pivaloylacetyl)-urea This compound->Metabolite2 Microbial Degradation Metabolite3 4-amino-6-tert-butyl-2H-1,3-oxazin-2-one This compound->Metabolite3 Microbial Degradation Yeast Hansenula saturnus (Yeast) Yeast->Metabolite1 Yeast->Metabolite2 Yeast->Metabolite3

Caption: Known microbial degradation pathway of this compound.

Technical Support Center: Mitigating Isouron Phytotoxicity in Non-Target Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the phytotoxic effects of isouron on non-target plant species during experiments.

Troubleshooting Guides

Issue 1: Accidental Overdose or Spill of this compound in Experimental Soil

Symptoms: Severe chlorosis (yellowing), necrosis (tissue death), and rapid plant decline shortly after this compound application.

Immediate Action:

  • Prevent Spread: Immediately contain the spill to prevent further contamination of adjacent experimental units.

  • Activated Charcoal Application: Activated charcoal is a highly effective adsorbent for organic chemicals like this compound, rendering it biologically inactive in the soil.[1][2]

Experimental Protocol: Soil Decontamination with Activated Charcoal

This protocol is adapted from general recommendations for herbicide spills and should be optimized for your specific experimental conditions.[1][3][4]

Materials:

  • Powdered Activated Charcoal

  • Spreader or shaker for even application

  • Tiller or hand trowel for incorporation

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Determine Application Rate: A general guideline is to apply approximately 200 pounds of activated charcoal per acre for each pound of active this compound ingredient suspected to be in excess.[1] For laboratory or greenhouse settings, this translates to roughly 4.6 pounds per 1000 square feet per pound of active ingredient.[1] It is crucial to estimate the amount of this compound spilled to calculate the appropriate charcoal quantity.

  • Application:

    • For dry spills, apply the powdered activated charcoal directly onto the contaminated soil.

    • For liquid spills, a slurry can be made by mixing the activated charcoal with water to facilitate application.

  • Incorporation: Thoroughly mix the activated charcoal into the top 2-6 inches of the soil using a tiller or hand trowel.[4] This ensures maximum contact between the charcoal and the herbicide.

  • Irrigation: Lightly irrigate the treated area to help bind the this compound to the charcoal.

  • Bioassay (Recommended): Before planting your non-target species, it is advisable to conduct a bioassay to confirm the decontamination's effectiveness. Plant a small number of a sensitive indicator species in the treated soil and monitor for any signs of phytotoxicity.

Issue 2: Unintended Phytotoxicity on Non-Target Plants from this compound Application

Symptoms: Gradual onset of interveinal chlorosis, starting with older leaves, followed by necrosis.[5][6] Stunted growth may also be observed.

Mitigation Strategy: Application of Herbicide Safeners

Herbicide safeners are compounds that can be used to protect crop plants from herbicide injury without affecting the herbicide's efficacy on target weeds.[7][8][9] They typically work by enhancing the plant's natural detoxification pathways.[9][10] While specific safeners for this compound are not well-documented due to its obsolete status, safeners effective against other urea herbicides may offer some protection.

Experimental Protocol: Evaluating Herbicide Safeners

Materials:

  • Selected herbicide safener (e.g., those used with other urea or photosystem II inhibiting herbicides)

  • This compound solution

  • Non-target plant species

  • Growth chambers or greenhouse with controlled conditions

Procedure:

  • Safener Application: Apply the safener to the non-target plants according to the manufacturer's instructions. This may involve seed treatment, soil drench, or foliar spray prior to or concurrently with the this compound application.

  • This compound Treatment: Apply the this compound treatment at the desired experimental concentration.

  • Control Groups: Include the following control groups in your experimental design:

    • Untreated control (no this compound, no safener)

    • This compound only

    • Safener only

  • Data Collection: Monitor the plants regularly for signs of phytotoxicity. Collect quantitative data on parameters such as plant height, biomass, chlorophyll content, and photosynthetic efficiency.

  • Analysis: Compare the data from the different treatment groups to determine if the safener effectively mitigated the phytotoxic effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and how does it cause phytotoxicity?

A1: this compound is a urea herbicide that acts as a photosystem II (PSII) inhibitor.[5] It binds to the D1 protein in the chloroplasts, blocking electron transport. This inhibition of photosynthesis leads to a buildup of highly reactive molecules, such as reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[5][11] The visible symptoms are typically chlorosis and necrosis.[5][6]

Q2: What are the typical visual symptoms of this compound phytotoxicity on non-target plants?

A2: Symptoms of this compound phytotoxicity are characteristic of PSII inhibitors. Look for:

  • Interveinal chlorosis: Yellowing between the veins of the leaves, often starting on the older, lower leaves.[6]

  • Necrosis: Browning and death of plant tissue, typically beginning at the leaf margins and progressing inwards.[5]

  • Stunted growth: Overall reduction in plant size and vigor.

Q3: Can I use activated charcoal to remove this compound from a liquid solution before application?

A3: While activated charcoal is an excellent adsorbent, using it to "clean" a solution before application is not a standard or recommended practice for precise experimental work. It would be very difficult to control the final concentration of this compound in the solution after treatment with activated charcoal. It is best used for decontaminating soil or water after a spill.

Q4: Are there any known plant species that are naturally tolerant to this compound?

A4: Due to this compound's status as an older, obsolete herbicide, extensive modern research on tolerant non-target species is limited. Tolerance to herbicides is species-specific and can even vary between cultivars of the same species.[12] If you are concerned about the sensitivity of a particular species, it is recommended to conduct a small pilot study to assess its tolerance before commencing a large-scale experiment.

Q5: How do herbicide safeners work to protect plants?

A5: Herbicide safeners work by stimulating the plant's own defense mechanisms.[10] They can enhance the activity of enzymes involved in the detoxification of herbicides, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[9][10] These enzymes help to metabolize the herbicide into less toxic compounds, which can then be sequestered in the vacuole.[13]

Data Presentation

Table 1: General Efficacy of Activated Charcoal for Herbicide Deactivation

Herbicide ClassGeneral Efficacy of Activated CharcoalReference
Ureas (this compound)High[1]
TriazinesHigh[3]
DinitroanilinesHighGeneral Knowledge
PhenoxysModerate to High[12]

Note: This table provides general guidance. The actual efficacy can vary depending on soil type, organic matter content, and the specific herbicide.

Table 2: Key Enzymes Involved in Herbicide Detoxification in Plants

Enzyme FamilyFunction in DetoxificationPotential Induction by SafenersReference
Cytochrome P450sPhase I: Oxidation, hydroxylation, and other modifications to increase reactivity for conjugation.Yes[10][14]
Glutathione S-Transferases (GSTs)Phase II: Conjugation of the modified herbicide with glutathione, increasing water solubility and reducing toxicity.Yes[9][10][15]
Glycosyltransferases (UGTs)Phase II: Conjugation of the herbicide with glucose, leading to detoxification and sequestration.Yes[16]
ABC TransportersPhase III: Transport of the detoxified herbicide conjugates into the vacuole for storage.Yes[10]

Mandatory Visualization

Isouron_Phytotoxicity_Pathway This compound This compound Application PlantUptake Plant Uptake (Roots/Shoots) This compound->PlantUptake Chloroplast Chloroplast PlantUptake->Chloroplast PSII Photosystem II (PSII) D1 Protein Chloroplast->PSII Block Blockage of Electron Flow PSII->Block ElectronTransport Electron Transport Chain ElectronTransport->PSII ROS Reactive Oxygen Species (ROS) Generation (¹O₂, O₂⁻, H₂O₂) Block->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation & Membrane Damage OxidativeStress->LipidPeroxidation Symptoms Phytotoxicity Symptoms (Chlorosis, Necrosis) LipidPeroxidation->Symptoms Mitigation_Workflow Start This compound Phytotoxicity Observed/Anticipated Decision Type of Contamination? Start->Decision Spill Accidental Spill / Overdose in Soil Decision->Spill Soil Contamination Uptake Unintended Uptake by Non-Target Plant Decision->Uptake Plant Exposure Charcoal Apply Activated Charcoal to Soil Spill->Charcoal Safener Apply Herbicide Safener (Pre- or Co-application) Uptake->Safener Incorporate Incorporate into Soil Charcoal->Incorporate Monitor Monitor Plant Health & Collect Data Incorporate->Monitor Safener->Monitor End Mitigation Assessed Monitor->End Plant_Detoxification_Pathway cluster_0 Phase I: Activation cluster_1 Phase II: Conjugation cluster_2 Phase III: Sequestration P450 Cytochrome P450s Modifiedthis compound Modified this compound (e.g., hydroxylated) P450->Modifiedthis compound GST Glutathione S-Transferases (GSTs) Conjugatedthis compound This compound Conjugate (less toxic) GST->Conjugatedthis compound UGT Glycosyltransferases (UGTs) UGT->Conjugatedthis compound ABC ABC Transporters Vacuole Vacuole ABC->Vacuole This compound This compound This compound->P450 Modifiedthis compound->GST Modifiedthis compound->UGT Conjugatedthis compound->ABC Safener Herbicide Safener (External Signal) Safener->P450 Induces Safener->GST Induces Safener->UGT Induces Safener->ABC Induces

References

Improving the efficiency of Isouron extraction from soil matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isouron Extraction from Soil Matrices

Welcome to the technical support center for this compound extraction. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize the extraction of this compound from challenging soil matrices.

Frequently Asked Questions (FAQs)

Q1: Which extraction technique is most suitable for this compound from soil?

A1: The choice of extraction technique depends on available equipment, sample throughput needs, and desired extraction efficiency. Modern methods like Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Accelerated Solvent Extraction (ASE) are generally faster and consume less solvent than traditional methods like Soxhlet extraction.[1][2][3] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also highly effective for pesticide residue analysis in soil and offers a streamlined workflow.[4][5][6]

Q2: What are the key factors influencing this compound extraction efficiency?

A2: Several factors significantly impact the recovery of this compound from soil. These include:

  • Soil Properties: Organic matter content, clay percentage, and pH are critical. Soils with high organic content or clay particles can strongly adsorb this compound, making extraction more difficult.[7]

  • Solvent Choice: The polarity of the extraction solvent must be matched to this compound's properties. Methanol and acetonitrile, often mixed with water, are commonly used for phenylurea herbicides.[8][9][10]

  • Temperature: Elevated temperatures can increase extraction efficiency by improving solvent penetration and analyte solubility, as seen in MAE and ASE.[2][11][12] However, excessively high temperatures can risk thermal degradation of the analyte.

  • Extraction Time: Sufficient time is needed for the solvent to interact with the soil matrix and solubilize the this compound. Modern techniques significantly reduce the required time compared to traditional methods.[11]

  • Moisture Content: The presence of water can be crucial. It can swell the soil matrix, improving solvent access to analyte binding sites. Some methods require a pre-hydration step for dry soil samples.[6][13]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Matrix effects, where co-extracted substances interfere with the analytical signal, are a common challenge in soil analysis.[7][14][15][16][17] To mitigate them:

  • Effective Cleanup: Use a post-extraction cleanup step. Solid-Phase Extraction (SPE) with sorbents like C18 or graphitized carbon black (GCB) is effective at removing interfering compounds from the extract.[18][19]

  • Matrix-Matched Calibration: Prepare calibration standards in an extract from a blank soil sample that has undergone the same extraction and cleanup procedure. This helps to compensate for signal suppression or enhancement.[14]

  • Dilution: Diluting the final extract can reduce the concentration of interfering substances, although this may compromise the limits of detection.

Q4: What is this compound and what are its key properties relevant to extraction?

A4: this compound, with the chemical formula C10H17N3O2, is a phenylurea herbicide.[4] Understanding its physicochemical properties is crucial for developing an effective extraction strategy.

PropertyValue/DescriptionImplication for Extraction
IUPAC Name 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea-
Molecular Weight 211.26 g/mol -
Chemical Class Phenylurea HerbicideMethods developed for other phenylurea herbicides (e.g., Diuron, Isoproturon) are often applicable.[4][9][10][11]
Solubility Moderately soluble in polar organic solvents.Solvents like methanol, acetonitrile, and acetone are effective extractants. Water mixtures can enhance efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from soil.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery Inappropriate Solvent: The solvent may not be effectively solubilizing the this compound.- Use a more polar solvent like methanol or acetonitrile. - Try a solvent mixture, such as methanol/water or dichloromethane/acetonitrile, which can improve extraction from different soil components.[20] - Acidifying the solvent (e.g., with formic acid) can sometimes improve recovery for certain herbicides.[21]
Strong Analyte-Matrix Interaction: this compound may be strongly bound to soil organic matter or clay particles.- Increase extraction temperature and pressure (if using ASE or MAE).[2] - Increase extraction time or the number of extraction cycles. - For dry soils, add water to rehydrate the sample before extraction to improve solvent penetration.[13]
Incomplete Cell Lysis (for microbial degradation studies) - Use a combination of chemical (e.g., SDS) and physical (e.g., bead beating, heating) methods for more robust cell lysis.
Poor Reproducibility (High %RSD) Inhomogeneous Sample: The soil sample may not be uniform, or the analyte may be unevenly distributed.- Thoroughly homogenize the soil sample by sieving and mixing before taking a subsample. - Use a larger, more representative sample size for extraction.
Variable Extraction Conditions: Inconsistent application of temperature, pressure, or time.- Ensure all extraction parameters are precisely controlled and monitored for each sample. - Use automated systems like ASE or MAE for better consistency.[22]
Clogged SPE Cartridge during Cleanup Particulates in Extract: The initial extract was not sufficiently clarified before loading onto the SPE cartridge.- Centrifuge the crude extract at a higher speed or for a longer duration. - Filter the extract through a 0.22 or 0.45 µm syringe filter before SPE cleanup.
Interfering Peaks in Chromatogram Co-extraction of Matrix Components: Humic acids, fulvic acids, and other organic matter are extracted along with this compound.- Optimize the cleanup step. Try different SPE sorbents (e.g., C18, Florisil, PSA) or a combination.[18] - For highly contaminated soils, a multi-step cleanup may be necessary. - Adjust the mobile phase composition or gradient in your LC method to better resolve the this compound peak from interferences.

Comparative Data on Extraction Methods

The following tables summarize typical parameters and performance data for various extraction methods applicable to phenylurea herbicides like this compound. Note that optimal conditions can vary based on soil type.

Table 1: Comparison of Extraction Techniques for Phenylurea Herbicides in Soil

Technique Typical Solvent(s) Extraction Time Temperature Typical Recovery (%) Key Advantages
Ultrasound-Assisted Extraction (UAE) Acetonitrile or Methanol 2 - 5 min 25 - 45°C 85 - 105 Fast, simple, cost-effective.[1][23][24]
Microwave-Assisted Extraction (MAE) Dichloromethane/Acetonitrile (2:1) or Ionic Liquids 4 - 10 min 50 - 110°C 90 - 101 High efficiency, reduced solvent use.[11][12][20][25]
Accelerated Solvent Extraction (ASE) Methanol/Water (8:2) 15 - 20 min 50 - 140°C 90 - 110 Automated, high throughput, low solvent use.[2][8][19][22][26]
QuEChERS Acetonitrile ~5 min Ambient 85 - 115 Fast, simple, minimal solvent, includes cleanup.[4][5][6][27]

| Solid-Liquid Extraction (Shaking) | Acetonitrile/Water | 30 - 60 min | Ambient | 80 - 100 | Simple equipment, but can be less efficient.[9][10] |

Experimental Protocols & Workflows

Logical Workflow for Method Selection and Optimization

The following diagram illustrates a decision-making process for selecting and optimizing an this compound extraction method.

logical_workflow This compound Extraction Method Selection Workflow start Define Analytical Requirements (Throughput, Sensitivity) equipment Assess Available Equipment (MAE, UAE, ASE, LC-MS/MS) start->equipment method_select Select Initial Method (e.g., QuEChERS, UAE, MAE) equipment->method_select protocol Adapt Protocol for Phenylurea Herbicides (this compound) method_select->protocol extraction Perform Initial Extraction with Spiked Soil Samples protocol->extraction analysis Analyze Extract (LC-MS/MS) extraction->analysis eval Evaluate Recovery & Reproducibility analysis->eval good Recovery & RSD Acceptable? eval->good optimize Troubleshoot & Optimize (Solvent, Temp, Time) good->optimize No cleanup_needed Matrix Effects Observed? good->cleanup_needed Yes optimize->extraction cleanup Implement/Optimize SPE Cleanup Step cleanup_needed->cleanup Yes validate Validate Final Method (LOD, LOQ, Linearity) cleanup_needed->validate No cleanup->extraction end Routine Analysis validate->end

Caption: A workflow for selecting and optimizing an this compound extraction protocol.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from methods developed for similar urea herbicides and is suitable for rapid extraction.[1][24]

  • Sample Preparation:

    • Air-dry the soil sample and sieve through a 2 mm mesh to ensure homogeneity.

    • Weigh 5 g of the prepared soil into a 50 mL glass centrifuge tube.

    • If the soil is very dry (low moisture content), add 1 mL of deionized water and vortex to hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Place the tube in an ultrasonic bath.

    • Sonicate for 3-5 minutes at a controlled temperature (e.g., 27°C).[24]

  • Separation:

    • Centrifuge the tube at 4000 rpm for 10 minutes to pellet the soil particles.

    • Carefully decant the supernatant (the extract) into a clean tube.

  • Cleanup & Analysis:

    • The extract can be directly analyzed if matrix interference is low.

    • For cleaner samples, pass the extract through a 0.22 µm syringe filter.

    • If significant matrix effects are observed, proceed to the SPE Cleanup protocol.

Protocol 2: QuEChERS-Based Extraction

This protocol is a modified version of the widely used QuEChERS method, adapted for soil matrices.[4][5][6]

  • Sample Preparation & Hydration:

    • Weigh 10 g of homogenized, sieved soil into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex for 1 minute. Let it stand for 30 minutes to hydrate.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

    • Immediately cap and shake vigorously for 2 minutes.

  • Phase Separation:

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • Final Extract:

    • The supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) Cleanup

This protocol is a general cleanup step that can be applied to the supernatant obtained from UAE, MAE, or traditional solvent extraction methods.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through a C18 SPE cartridge, followed by 5 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading:

    • Take the soil extract supernatant and dilute it with deionized water (e.g., a 1:10 dilution) to ensure proper binding to the C18 sorbent.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (~1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the retained this compound from the cartridge using 5-10 mL of methanol or acetonitrile into a clean collection tube.

  • Concentration & Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of mobile phase for LC-MS/MS analysis.

Troubleshooting Workflow Diagram

This diagram provides a logical path for troubleshooting common extraction problems.

troubleshooting_workflow This compound Extraction Troubleshooting start Problem Identified problem_type What is the issue? start->problem_type low_recovery Low Recovery problem_type->low_recovery Low Signal poor_repro Poor Reproducibility problem_type->poor_repro High %RSD interference Interfering Peaks problem_type->interference Extra Peaks check_solvent Is solvent appropriate for This compound & soil type? low_recovery->check_solvent check_homog Is soil sample homogeneous? poor_repro->check_homog check_cleanup Is a cleanup step being used? interference->check_cleanup change_solvent Action: Test different solvents (Methanol, ACN) or mixtures. Consider acidification. check_solvent->change_solvent No check_params Are extraction parameters (time, temp) sufficient? check_solvent->check_params Yes inc_params Action: Increase extraction time, temperature, or number of cycles. check_params->inc_params No check_hydration Is soil properly hydrated? check_params->check_hydration Yes add_water Action: Add water to dry samples before extraction. check_hydration->add_water No homogenize Action: Sieve and thoroughly mix soil before subsampling. Increase sample mass. check_homog->homogenize No check_process Is the process consistent (pipetting, timing, temp)? check_homog->check_process Yes automate Action: Use calibrated pipettes. Use automated systems (ASE) for consistency. check_process->automate No add_cleanup Action: Implement SPE cleanup (C18, GCB, or PSA). check_cleanup->add_cleanup No optimize_cleanup Action: Optimize SPE sorbent and elution solvents. Consider dSPE (QuEChERS). check_cleanup->optimize_cleanup Yes check_chrom Is chromatography optimized? optimize_cleanup->check_chrom optimize_chrom Action: Adjust LC gradient to resolve peaks. Use matrix-matched calibration. check_chrom->optimize_chrom No

Caption: A decision tree for troubleshooting common this compound extraction issues.

References

Isouron Bioavailability in Sediment: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the factors that influence the bioavailability of the herbicide Isouron in sediment. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling this compound's bioavailability in sediment?

The bioavailability of this compound, a phenylurea herbicide, in sediment is primarily governed by a combination of sediment properties and the compound's physicochemical characteristics. Key factors include:

  • Organic Carbon Content: Sediment organic matter is a crucial factor.[1][2][3] Higher organic carbon content generally leads to increased sorption (binding) of this compound to sediment particles, which in turn reduces its concentration in the pore water and thus its bioavailability to aquatic organisms.[1][2]

  • pH: The pH of the sediment and overlying water can influence this compound's persistence and sorption. For similar phenylurea herbicides like Isoproturon, degradation rates by microorganisms are pH-dependent, with optimal degradation occurring within a narrow pH range (typically around 7.0-7.5).[4] Adsorption of another phenylurea herbicide, Diuron, has been observed to be higher under lower pH conditions.[5]

  • Microbial Activity: The presence and activity of specific microbial communities are critical for the degradation of this compound.[4][6][7] Adapted microbial populations can significantly enhance the breakdown of phenylurea herbicides, thereby reducing their persistence and bioavailability.[4]

  • Sediment Composition: The type and amount of clay minerals and other components like iron and aluminum oxides can also influence the sorption of herbicides.[8]

Q2: My this compound appears to be strongly sorbed to the sediment, leading to low bioavailability in my experiments. How can I investigate this?

This is a common observation, especially in sediments with high organic carbon content. To investigate and quantify this, you can perform a sorption-desorption study. This typically involves a batch equilibrium method where sediment of known characteristics is equilibrated with a solution of this compound of known concentration. By measuring the decrease in the aqueous concentration of this compound, you can calculate the amount sorbed to the sediment.

Troubleshooting Low Bioavailability:

  • Characterize your sediment: Analyze the total organic carbon (TOC) content, pH, and particle size distribution of your sediment. This will help you understand its potential to sorb this compound.

  • Consider sediment amendments: In some studies, the addition of materials like charcoal has been shown to dramatically increase the sorption of similar herbicides.[9][10] Be aware of any such components in your sediment source.

  • Equilibration time: Ensure you are allowing sufficient time for the system to reach equilibrium. Sorption can have both rapid and slow phases.

Q3: I am observing very slow or no degradation of this compound in my sediment microcosms. What could be the issue?

Slow degradation can be attributed to several factors:

  • Sub-optimal pH: The microbial degradation of phenylurea herbicides can be highly sensitive to pH.[4] If the pH of your sediment-water system is outside the optimal range for the degrading microorganisms, their activity will be inhibited.

  • Lack of adapted microorganisms: The sediment may lack a robust population of microorganisms capable of degrading this compound. This can be the case with pristine sediments or those with no prior exposure to this or similar herbicides.

  • Low bioavailability: If the this compound is strongly sorbed to the sediment, it may not be readily available to the microorganisms for degradation.[11]

  • Anaerobic conditions: The degradation of some organic contaminants can be significantly slower under anaerobic (oxygen-deficient) conditions.[12]

Troubleshooting Slow Degradation:

  • Measure and adjust pH: Monitor the pH of your microcosms and adjust if necessary to a neutral or slightly alkaline range, which is often optimal for herbicide-degrading bacteria.

  • Bioaugmentation: Consider inoculating your microcosms with a microbial consortium known to degrade phenylurea herbicides, if appropriate for your experimental design.

  • Enhance bioavailability: Gentle mixing or resuspension of the sediment can sometimes increase the transfer of the sorbed herbicide to the water phase, making it more available for microbial degradation. However, be aware that this can also alter other sediment properties.[13][14][15]

Troubleshooting Guides

Issue: Inconsistent results in this compound sorption experiments.
Potential Cause Troubleshooting Step
Incomplete equilibration Extend the equilibration time. Conduct a time-series experiment to determine when equilibrium is reached.
Sediment heterogeneity Homogenize the bulk sediment sample thoroughly before subsampling for replicate experiments.
Incorrect solid-to-solution ratio Ensure the ratio of sediment to this compound solution is consistent across all replicates and experiments.
Analytical errors Verify your analytical method for this compound quantification. Run standards and blanks with each batch of samples.
Issue: Difficulty in extracting this compound from sediment for analysis.
Potential Cause Troubleshooting Step
Strong sorption to organic matter Use a more rigorous extraction solvent or a combination of solvents. Consider techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE).
Matrix interference Incorporate a clean-up step after extraction to remove interfering compounds from the sediment matrix. This could involve solid-phase extraction (SPE).
Analyte degradation during extraction Ensure extraction conditions (e.g., temperature, pH) are not causing degradation of this compound.

Quantitative Data Summary

The following table summarizes sorption and degradation data for Diuron and Isoproturon, which can serve as a reference for expected values for this compound.

Parameter Compound Value Sediment/Soil Conditions Reference
Freundlich Sorption Coefficient (Kf) Diuron13.50 - 50.41 µmol(1-1/n) L1/n kg-1Anthropogenic soils with high organic carbon[11]
Degradation Half-life (DT50) Diuron66.65 - 88.86 daysAnthropogenic and sandy soils[11]
Degradation Optimum pH Isoproturon7.0 - 7.5Liquid culture and soil[4]

Experimental Protocols

Protocol 1: Batch Equilibrium Sorption Study

This method is used to determine the sorption coefficient (Kd) of this compound to sediment.

  • Sediment Preparation: Air-dry the sediment and sieve it to remove large debris. Characterize the sediment for total organic carbon, pH, and particle size.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and then prepare a series of aqueous working solutions in a background electrolyte (e.g., 0.01 M CaCl2) to minimize ionic strength variations.

  • Equilibration: Add a known mass of sediment to a series of centrifuge tubes. Add a known volume of each this compound working solution to the tubes.

  • Shaking: Cap the tubes and shake them on a mechanical shaker at a constant temperature for a predetermined equilibration time (e.g., 24 hours).

  • Centrifugation and Filtration: Centrifuge the tubes to separate the sediment from the supernatant. Filter the supernatant through a 0.45 µm filter.

  • Analysis: Analyze the concentration of this compound remaining in the supernatant using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: Calculate the amount of this compound sorbed to the sediment by subtracting the aqueous concentration at equilibrium from the initial concentration. The sorption coefficient (Kd) is the ratio of the sorbed concentration to the aqueous concentration.

Protocol 2: Sediment Microcosm Degradation Study

This protocol is designed to assess the microbial degradation of this compound in a sediment-water system.

  • Microcosm Setup: Place a known amount of fresh, un-dried sediment into glass beakers or jars. Gently add a known volume of site water or artificial medium to create a sediment-water interface.

  • Spiking: Add a solution of this compound to the water phase to achieve the desired initial concentration.

  • Incubation: Incubate the microcosms in the dark at a constant temperature. If investigating aerobic degradation, ensure adequate aeration. For anaerobic studies, purge the headspace with an inert gas like nitrogen.

  • Sampling: At regular time intervals, collect water and/or sediment samples from the microcosms.

  • Extraction and Analysis: Extract this compound from the water and sediment samples using appropriate methods. Analyze the extracts to determine the concentration of this compound over time.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (DT50).

Visualizations

Experimental_Workflow_Sorption_Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sediment Sediment Collection & Sieving Equilibrate Add Sediment & Solution to Tubes Sediment->Equilibrate Stock This compound Stock Solution Working Aqueous Working Solutions Stock->Working Working->Equilibrate Shake Shake for Equilibration Equilibrate->Shake Separate Centrifuge & Filter Shake->Separate Analyze Quantify this compound in Supernatant (HPLC/GC-MS) Separate->Analyze Calculate Calculate Sorption Coefficient (Kd) Analyze->Calculate Factors_Affecting_Bioavailability cluster_sediment Sediment Properties cluster_process Processes OC Organic Carbon Sorption Sorption/ Desorption OC->Sorption increases pH pH pH->Sorption influences Degradation Degradation pH->Degradation influences rate Microbes Microbial Community Microbes->Degradation drives Texture Texture/Composition Texture->Sorption influences Bioavailability This compound Bioavailability Sorption->Bioavailability decreases Degradation->Bioavailability decreases

References

Isouron Analysis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isouron analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the analytical challenges encountered during the quantification of the herbicide this compound. While this compound-specific interference data is limited in publicly available literature, this guide leverages established principles of analytical chemistry and data from structurally similar compounds to offer robust solutions for common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges when quantifying this compound?

The primary challenges in this compound analysis, particularly in complex matrices such as soil, water, and biological samples, stem from matrix effects, co-elution with other analytes, and potential interference from its degradation products. These factors can significantly impact the accuracy, precision, and sensitivity of analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: What is a matrix effect and how does it affect this compound analysis?

A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound. The complexity of the sample matrix directly correlates with the severity of the matrix effect.

Q3: How can I identify if my this compound analysis is affected by matrix effects?

A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the signal response of this compound in a standard solution to its response in a sample extract spiked with the same concentration of this compound after extraction. A significant difference in signal intensity indicates the presence of matrix effects.

Q4: What is co-elution and how can it interfere with this compound analysis?

Co-elution occurs when this compound and another compound in the sample are not adequately separated by the HPLC column and pass through the detector at the same time. This can lead to overlapping chromatographic peaks, making accurate quantification of this compound difficult. Herbicides with similar chemical properties are potential candidates for co-elution.

Q5: Can this compound degradation products interfere with its analysis?

Yes, degradation products of this compound can potentially interfere with its quantification, especially if they have similar retention times and detector responses. It is crucial to develop analytical methods that can separate this compound from its potential metabolites.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC Analysis

Symptoms: Tailing, fronting, or broadened peaks for the this compound standard. Inadequate separation from other peaks in the sample chromatogram.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio) and pH to improve peak shape and resolution.
Column Degradation Replace the HPLC column if it has exceeded its recommended lifetime or shows signs of performance degradation.
Incompatible Injection Solvent Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.
Column Overloading Reduce the injection volume or the concentration of the sample to avoid overloading the analytical column.
Issue 2: Inconsistent and Non-Reproducible Results in LC-MS Analysis

Symptoms: High variability in this compound concentrations across replicate injections of the same sample. Poor linearity of the calibration curve.

Possible Causes & Solutions:

CauseRecommended Solution
Significant Matrix Effects Implement strategies to mitigate matrix effects, such as sample dilution, matrix-matched calibration, or the use of a stable isotope-labeled internal standard.[3][4]
Ion Source Contamination Clean the ion source of the mass spectrometer regularly to remove accumulated matrix components that can cause ion suppression or enhancement.
Fluctuations in Instrument Performance Perform regular system suitability tests and calibrations to ensure the LC-MS system is operating within specified parameters.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol provides a general workflow for assessing the presence and magnitude of matrix effects in your this compound analysis.

  • Prepare a Standard Solution: Prepare a standard solution of this compound in a pure solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Prepare a Spiked Sample: Extract a blank matrix sample (a sample known not to contain this compound) using your established sample preparation method. After the final extraction step, spike the extract with the this compound standard to the same concentration as the standard solution.

  • Analyze Both Solutions: Inject both the standard solution and the spiked sample extract into the LC-MS system under the same conditions.

  • Calculate the Matrix Effect: Compare the peak area of this compound in the spiked sample extract to the peak area in the standard solution. The percentage matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Spiked Sample / Peak Area in Standard Solution) * 100

    • A value close to 100% indicates minimal matrix effect.

    • A value significantly lower than 100% indicates ion suppression.

    • A value significantly higher than 100% indicates ion enhancement.

Protocol 2: Development of a Matrix-Matched Calibration Curve

To compensate for matrix effects, a matrix-matched calibration curve is recommended for accurate quantification.

  • Obtain a Blank Matrix: Source a sample matrix that is free of this compound.

  • Prepare Matrix Extracts: Process several aliquots of the blank matrix using your validated sample preparation method.

  • Create Calibration Standards: Spike the resulting matrix extracts with varying known concentrations of this compound to create a series of calibration standards.

  • Analyze and Construct the Curve: Analyze these matrix-matched standards using your LC-MS method and construct a calibration curve by plotting the peak area against the concentration.

  • Quantify Samples: Use this matrix-matched calibration curve to quantify the concentration of this compound in your unknown samples.

Visualizing Analytical Workflows

To aid in understanding the experimental processes, the following diagrams illustrate key workflows.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_quant Quantification Sample Sample Collection (Soil, Water, etc.) Extraction Extraction of this compound Sample->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC MS MS Detection HPLC->MS Data Data Acquisition MS->Data Calibration Calibration Curve Data->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: General workflow for this compound analysis.

Troubleshooting_Logic Start Inconsistent Results? CheckPeakShape Check Peak Shape Start->CheckPeakShape Yes GoodPeakShape Good Peak Shape? CheckPeakShape->GoodPeakShape CheckReproducibility Check Reproducibility Reproducible Reproducible? CheckReproducibility->Reproducible OptimizeLC Optimize LC Method (Mobile Phase, Column) Resolved Problem Resolved OptimizeLC->Resolved MitigateMatrix Mitigate Matrix Effects (Dilution, Matrix-Matched Cal.) CheckInstrument Check Instrument Performance (Clean Source, Calibrate) MitigateMatrix->CheckInstrument CheckInstrument->Resolved GoodPeakShape->CheckReproducibility Yes GoodPeakShape->OptimizeLC No Reproducible->MitigateMatrix No Reproducible->Resolved Yes

Caption: A logical approach to troubleshooting this compound analysis.

References

Technical Support Center: Development of Isouron-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of Isouron-resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a urea-based herbicide that acts as a potent inhibitor of photosynthesis.[1] Its primary mechanism of action is the blockage of the electron transport chain in Photosystem II (PSII). This compound binds to the D1 protein (encoded by the psbA gene) of the PSII complex, specifically at the QB binding site. This binding prevents the native plastoquinone from docking, thereby interrupting electron flow and halting photosynthesis.[2][3]

Q2: What are the primary methods for developing this compound-resistant cell lines in vitro?

A2: The two main approaches for developing this compound-resistant cell lines are:

  • Spontaneous Mutation and Stepwise Selection: This is the most common method and involves continuously exposing a cell culture to gradually increasing concentrations of this compound.[4] This process selects for naturally occurring resistant cells, which are then propagated.

  • Induced Mutagenesis: This method involves treating the cell culture with a chemical mutagen, such as Ethyl Methanesulfonate (EMS), to increase the frequency of mutations.[5] The mutagenized cells are then subjected to selection with this compound. This approach can accelerate the development of resistant lines.[5]

Q3: How can I confirm that my cell line is truly resistant to this compound?

A3: Resistance is confirmed by comparing the half-maximal inhibitory concentration (IC50) of this compound in the selected cell line to that of the original, sensitive (wild-type) parental cell line.[6] A significant increase in the IC50 value (typically 3- to 10-fold or higher) indicates the development of resistance.[6] This is determined using a cell viability assay.

Q4: What is a typical timeframe for developing an this compound-resistant cell line?

A4: The development of a stable, resistant cell line can be a lengthy process, often taking several months to over a year. The duration depends on the cell type, the selection pressure applied, and the method used (spontaneous vs. induced mutagenesis).

Troubleshooting Guides

This section addresses common issues encountered during the development of this compound-resistant cell lines.

Problem 1: No surviving cells after initial this compound treatment.
Possible Cause Suggested Solution
Initial this compound concentration is too high. Determine the IC50 of this compound for your parental cell line first. Start the selection process with a concentration at or below the IC20 (the concentration that inhibits 20% of cell growth).
Cell density is too low. Ensure you start with a healthy, actively growing culture at a sufficient density to increase the probability of resistant cells being present.
Cells are not healthy prior to selection. Only use cells in the exponential growth phase for starting a selection experiment. Ensure the parental cell line is free from contamination.
Problem 2: Selected cells are not showing a significant increase in IC50.
Possible Cause Suggested Solution
Insufficient selection pressure. Gradually increase the this compound concentration in a stepwise manner. Allow the cells to recover and proliferate at each new concentration before increasing it further. A common strategy is to increase the concentration by 1.5- to 2-fold at each step.
Instability of the resistant phenotype. Maintain a low concentration of this compound in the culture medium to ensure continuous selection pressure and maintain the resistant phenotype.
Heterogeneous population. Perform single-cell cloning to isolate a pure, resistant clonal population. This will ensure a more uniform response to this compound.
Problem 3: Cell culture is contaminated.
Possible Cause Suggested Solution
Poor aseptic technique. Strictly follow aseptic techniques during all cell culture manipulations. Regularly clean incubators, biosafety cabinets, and other equipment.
Contaminated reagents or media. Use sterile, high-quality reagents and media from reputable suppliers. Filter-sterilize any solutions that are not pre-sterilized.
Mycoplasma contamination. Regularly test your cell cultures for mycoplasma contamination, as it can affect cell growth and response to treatments.
Problem 4: Inconsistent results in cell viability assays.
Possible Cause Suggested Solution
Uneven cell seeding. Ensure a homogenous single-cell suspension before seeding plates for viability assays. Pipette carefully and mix the cell suspension between seeding wells.
Edge effects in multi-well plates. To minimize evaporation and temperature variations, do not use the outer wells of the plate for experimental samples. Fill them with sterile media or water instead.
Inappropriate assay. Choose a cell viability assay that is compatible with your cell type and the herbicide. Common assays for plant cells include MTT, resazurin, and Evans blue staining.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Sensitive Plant Cell Line

This protocol outlines the steps to determine the baseline sensitivity of your parental cell line to this compound.

1. Materials:

  • Actively growing plant cell suspension culture

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate liquid culture medium

  • Sterile multi-well plates (e.g., 96-well)

  • Cell viability assay reagent (e.g., MTT, Resazurin)

  • Plate reader (spectrophotometer or fluorometer)

2. Methodology:

  • Prepare a serial dilution of this compound in the culture medium. A typical concentration range to test for a sensitive line could be 0.1 µM to 100 µM.

  • Seed the multi-well plates with your plant cell suspension at a predetermined optimal density.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates under standard growth conditions for a period equivalent to 2-3 cell doubling times.

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Table 1: Representative IC50 Values for Photosystem II Inhibiting Herbicides in Sensitive Algal/Plant Cells

Herbicide (PSII Inhibitor)Cell Line/OrganismApproximate IC50
DiuronChlamydomonas reinhardtii0.02 µM
AtrazineChlamydomonas reinhardtii0.2 µM
IsoproturonPhytoplankton community~0.1 µM
This compound (estimated)Sensitive Plant Cells0.1 - 1.0 µM

Note: The IC50 value for this compound is an estimate based on the activity of similar urea-based PSII inhibitors. The actual value should be determined experimentally for your specific cell line.

Protocol 2: Development of this compound-Resistant Cell Lines by Stepwise Selection

1. Materials:

  • Actively growing, healthy parental plant cell suspension culture

  • This compound stock solution

  • Liquid culture medium

  • Sterile culture flasks

2. Methodology:

  • Start by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 determined in Protocol 1.

  • Subculture the cells when they reach the late exponential phase. Initially, the growth rate may be slow.

  • Once the cells have adapted and are growing robustly at this concentration (typically after 2-3 subcultures), increase the this compound concentration by 1.5- to 2-fold.

  • Repeat this process of stepwise increases in this compound concentration. It is crucial to be patient as cells may take several weeks to adapt to each new concentration.

  • At each stage, it is advisable to cryopreserve some cells as a backup.

  • Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10- to 100-fold the initial IC50).

  • Once a resistant population is established, confirm the level of resistance by re-evaluating the IC50 (as in Protocol 1) and comparing it to the parental line.

Table 2: Example of a Dose-Escalation Strategy for this compound Resistance Development

StepThis compound Concentration (µM)Expected ObservationDuration (weeks)
10.1 (IC20 of sensitive line)Slow initial growth, followed by recovery.2-4
20.2Slow initial growth, followed by recovery.2-4
30.4Significant cell death initially, with resistant cells proliferating.3-6
40.8Continued selection and proliferation of resistant cells.3-6
51.6Stable growth of the resistant population.2-4
...... (continue stepwise increase)......
Protocol 3: Induced Mutagenesis with Ethyl Methanesulfonate (EMS)

Warning: EMS is a potent mutagen and carcinogen. Handle with extreme caution using appropriate personal protective equipment (PPE) in a chemical fume hood.

1. Materials:

  • Actively growing plant cell suspension culture

  • Ethyl Methanesulfonate (EMS)

  • Sterile washing buffer (e.g., liquid culture medium without supplements)

  • Sodium thiosulfate solution (for EMS inactivation)

2. Methodology:

  • In a fume hood, treat the plant cell suspension with a predetermined concentration of EMS (e.g., 0.1% - 1.0% v/v) for a specific duration (e.g., 1-4 hours). The optimal concentration and duration should be determined empirically to achieve a kill rate of 50-70%.

  • After the treatment, terminate the reaction by adding an equal volume of sodium thiosulfate solution and incubate for 10-15 minutes.

  • Wash the cells multiple times with sterile washing buffer to remove all traces of EMS. This is typically done by centrifugation and resuspension.

  • Resuspend the mutagenized cells in fresh culture medium and allow them to recover for 2-3 days.

  • After recovery, begin the selection process with this compound as described in Protocol 2.

Visualizations

Isouron_Action_Pathway cluster_thylakoid Thylakoid Membrane cluster_outcome Result PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo Light Energy QA QA Pheo->QA e- QB_site QB Binding Site on D1 Protein QA->QB_site e- PQ_pool Plastoquinone Pool QB_site->PQ_pool e- Inhibition Inhibition of Photosynthetic Electron Transport This compound This compound This compound->QB_site Binds and Blocks No_ATP No ATP Production Inhibition->No_ATP Cell_Death Cell Death No_ATP->Cell_Death

Caption: this compound's mechanism of action in inhibiting the photosynthetic electron transport chain.

Resistance_Development_Workflow start Start with Sensitive Parental Cell Line mutagenesis Optional: Induce Mutagenesis (e.g., EMS) start->mutagenesis selection Stepwise Selection with Increasing Concentrations of this compound start->selection No mutagenesis->selection Yes recovery Allow Recovery and Proliferation selection->recovery increase_dose Increase this compound Concentration recovery->increase_dose stable Stable Growth at High this compound Concentration? recovery->stable increase_dose->selection stable->increase_dose No confirm Confirm Resistance: Determine IC50 stable->confirm Yes resistant_line This compound-Resistant Cell Line confirm->resistant_line

Caption: Workflow for the development of this compound-resistant cell lines.

References

Validation & Comparative

Comparative Efficacy of Isouron and Diuron on Broadleaf Weeds: A Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

This guide provides a comparative analysis of two substituted urea herbicides, Isouron and Diuron, with a focus on their efficacy in controlling broadleaf weeds. Both herbicides share a common mechanism of action, but a significant disparity exists in the availability of public experimental data, particularly for this compound. This document summarizes the available information, presents quantitative data for Diuron, and outlines the experimental protocols used in a key study to facilitate further research and comparison.

Mechanism of Action: Inhibition of Photosynthesis

Both this compound and Diuron are classified as photosystem II (PSII) inhibitors. Their primary mode of action is the disruption of the photosynthetic electron transport chain in plants. They achieve this by binding to the D1 protein of the PSII complex in the thylakoid membrane of chloroplasts. This binding blocks the flow of electrons, which in turn inhibits the production of ATP and NADPH, essential molecules for carbon dioxide fixation. The ultimate result is the cessation of photosynthesis, leading to chlorosis (yellowing), necrosis (tissue death), and eventual death of the susceptible weed.

G cluster_0 cluster_1 Inhibition by this compound/Diuron Light_Energy Light Energy PSII Photosystem II (PSII) Light_Energy->PSII excites Electron_Transport_Chain Electron Transport Chain PSII->Electron_Transport_Chain initiates electron flow ATP_NADPH_Production ATP & NADPH Production Electron_Transport_Chain->ATP_NADPH_Production drives CO2_Fixation CO2 Fixation (Calvin Cycle) ATP_NADPH_Production->CO2_Fixation fuels Plant_Growth Plant Growth CO2_Fixation->Plant_Growth supports Isouron_Diuron This compound / Diuron Isouron_Diuron->Electron_Transport_Chain Binds to D1 protein & blocks electron flow

Caption: Signaling pathway of Photosystem II (PSII) inhibition by this compound and Diuron.

Comparative Efficacy Data

In contrast, studies on Diuron provide more concrete data. The following table summarizes the efficacy of Diuron on major broadleaf weeds in sesame fields from a study conducted in Tigray, Ethiopia.[1]

HerbicideFormulationApplication Rate (g/ha)Target Broadleaf WeedEfficacy (%)
This compound ---No quantitative data available in reviewed literature
Diuron WP (Wettable Powder)650Commelina foecunda92.2
Diuron WG (Wettable Granular)650Commelina foecunda-
Diuron WP (Wettable Powder)325Commelina foecunda67
Diuron WG (Wettable Granular)650Corchorus fascicularis85
Diuron WP (Wettable Powder)650Corchorus fascicularis83
Diuron WP (Wettable Powder)325Corchorus fascicularis-

Note: The absence of data for this compound in the table above highlights the current limitations in providing a direct, data-driven comparison of efficacy with Diuron.

Experimental Protocols: A Case Study with Diuron

To facilitate future comparative studies, the methodology from the aforementioned study on Diuron efficacy in sesame is detailed below.[1]

Objective: To assess the efficacy of different formulations and rates of Diuron for the management of broadleaf weeds in sesame.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with three replications.

  • Plot Size: Net harvestable plot size of 10 m², consisting of 5 rows with a length of 5 m and 40 cm row spacing.

  • Crop: Sesame (Sesamum indicum L.).

Treatments and Application:

  • Herbicide Formulations: Diuron WP (Wettable Powder) and Diuron WG (Wettable Granular).

  • Application Rates: 325 g/ha, 487.5 g/ha, and 650 g/ha.

  • Application Timing: Post-emergence, at 10 and 30 days after seedling emergence (DAE).

  • Application Method: The herbicide was diluted in water (1 liter of Diuron in 200 liters of water) and applied using a sprayer.

Data Collection and Analysis:

  • Weed Assessment: Weed count and weed biomass were recorded from a 1m x 1m quadrate within each plot at 10, 17, 30, and 37 DAE.

  • Efficacy Calculation: Herbicide efficacy was calculated 10 days after treatment (DAT) using the following formula:

    • Efficacy (%) = [(Number of weeds in control plot - Number of weeds in treated plot) / Number of weeds in control plot] x 100

  • Crop Injury: Visual assessment of crop injury was conducted 10 DAT.

  • Statistical Analysis: Data were subjected to Analysis of Variance (ANOVA).

G Start Start: Experimental Setup Plot_Establishment Establish Test Plots (Randomized Block Design) Start->Plot_Establishment Crop_Planting Plant Crop (e.g., Sesame) Plot_Establishment->Crop_Planting Weed_Emergence Allow Weed Emergence Crop_Planting->Weed_Emergence Pre_Treatment_Assessment Pre-Treatment Assessment (Weed Count & Biomass) Weed_Emergence->Pre_Treatment_Assessment Herbicide_Application Apply Herbicides (this compound vs. Diuron at various rates) Pre_Treatment_Assessment->Herbicide_Application Post_Treatment_Assessment Post-Treatment Assessment (e.g., 10, 17, 30, 37 DAT) Herbicide_Application->Post_Treatment_Assessment Data_Collection Collect Data: - Weed Control (%) - Weed Biomass Reduction - Crop Injury Post_Treatment_Assessment->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Data_Analysis Conclusion Conclusion: Compare Efficacy Data_Analysis->Conclusion

Caption: A generalized experimental workflow for assessing herbicide efficacy.

Conclusion

Both this compound and Diuron are substituted urea herbicides that function by inhibiting photosynthesis in susceptible weeds. While they share a common mode of action, a direct and robust comparison of their efficacy on broadleaf weeds is hampered by a significant lack of publicly available, quantitative experimental data for this compound. The data available for Diuron demonstrates its effectiveness against specific broadleaf species.

For researchers and professionals in the field, this highlights a clear knowledge gap. Future research, following rigorous experimental protocols such as the one outlined above, is necessary to generate the comparative data needed for a comprehensive evaluation of this compound's efficacy relative to Diuron and other herbicides. Such studies would be invaluable for developing effective and informed weed management strategies.

References

Isouron vs. Other Urea Herbicides: A Comparative Toxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the toxicological profiles of isouron and other prevalent urea herbicides, including diuron, linuron, and isoproturon. This report synthesizes acute and chronic toxicity data, ecotoxicological effects, and mechanistic insights, presenting them in a comparative framework to aid in risk assessment and future research.

Comparative Toxicity Data

The following tables provide a summary of the available quantitative toxicity data for this compound and three other widely used urea herbicides: diuron, linuron, and isoproturon. These data facilitate a direct comparison of their toxic potential across different biological systems.

Acute Mammalian Toxicity

This table summarizes the acute oral toxicity of the selected urea herbicides in rats, a standard model for mammalian toxicity assessment. The LD50 (Lethal Dose, 50%) represents the dose required to be fatal to 50% of the tested population.

HerbicideAcute Oral LD50 (Rat) (mg/kg)Toxicity Class
This compound630[1]Moderate
Diuron3,400[2][3][4][5]Slight
Linuron1,200 - 1,500[6]Slight to Moderate
Isoproturon1,826 - 3,600[1][7]Slight

Toxicity classes are generally categorized as: Highly toxic (<50 mg/kg), Moderately toxic (50-500 mg/kg), Slightly toxic (500-5000 mg/kg), and Practically non-toxic (>5000 mg/kg).

Ecotoxicity

The ecotoxicity of these herbicides is a critical consideration for their environmental impact. The following table presents the acute toxicity of these compounds to representative aquatic organisms: algae, crustaceans (Daphnia magna), and fish. The EC50 (Effective Concentration, 50%) is the concentration that causes a defined effect in 50% of the test population (e.g., immobilization for Daphnia, growth inhibition for algae), while the LC50 (Lethal Concentration, 50%) is the concentration that is fatal to 50% of the fish population.

HerbicideAlgae (EC50, 72h) (mg/L)Daphnia magna (EC50, 48h) (mg/L)Fish (LC50, 96h) (mg/L)
This compoundData not availableData not availableData not available
Diuron0.019 (Scenedesmus subspicatus)[2]1.4[8]6.7 - 14.7[2]
Linuron0.0137 (120h)[9]0.1 - 0.15[9]16 (Rainbow trout, Bluegill sunfish)[9]
Isoproturon0.01 (Phaeodactylum tricornutum)[10]10 (NOEC, 21d)[6]Data not available

Note: The duration of the algae toxicity test for linuron was 120 hours. The value for isoproturon in Daphnia magna is a No-Observed-Effect Concentration (NOEC) over 21 days.

Chronic Mammalian Toxicity

Chronic exposure to low levels of these herbicides can lead to long-term health effects. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed in a long-term study.

HerbicideNOAEL (mg/kg bw/day)SpeciesStudy DurationKey Effects Observed at Higher Doses
This compoundData not available---
Diuron8.7[11]Rat90 daysHemolytic anemia, compensatory hematopoiesis[11]
Linuron5.8[12]Rat2-generationChanges in the hematopoietic system, effects on the male reproductive system, decreased thyroid hormone levels[12][13]
Isoproturon3.1[6]Rat2 yearsLiver toxicity, hepatocellular tumors[6][7]

Experimental Protocols

The toxicity data presented in this guide are primarily derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the results.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity is determined using the Acute Toxic Class Method (OECD Guideline 423).[14][15][16][17][18] In this method, a stepwise procedure is used with a small number of animals per step. The substance is administered orally by gavage to fasted animals.[16] The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[14][18] The outcome of the test (mortality or survival) at one dose level determines the next step. The observation period is typically 14 days, during which clinical signs of toxicity and mortality are recorded.[16][18]

Algal Growth Inhibition Test (OECD 201)

This test assesses the effects of a substance on the growth of freshwater algae.[8][19][20][21][22] Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to a range of concentrations of the test substance over a period of 72 hours.[8][20][21] The inhibition of growth is determined by measuring the algal biomass (e.g., cell count, fluorescence) at the end of the exposure period and is expressed as the EC50.[21]

Daphnia magna Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity of a substance to the freshwater crustacean, Daphnia magna.[23][24][25][26][27] Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours.[23][24][25] The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.[24][26] The results are used to calculate the EC50 at 48 hours.[24]

Fish Acute Toxicity Test (OECD 203)

This test determines the acute lethal toxicity of a substance to fish.[28][29][30][31] Fish of a recommended species (e.g., Zebrafish, Rainbow trout) are exposed to a range of concentrations of the test substance for 96 hours.[29][30] Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.[29][30][31]

Signaling Pathways and Mechanisms of Toxicity

Urea herbicides primarily act by inhibiting photosynthesis in plants.[1][6] However, in non-target organisms, particularly vertebrates, their toxicity can be mediated through different mechanisms, including endocrine disruption.

Endocrine Disruption: Androgen Receptor Antagonism

Several urea herbicides, notably linuron and diuron, have been identified as endocrine-disrupting chemicals (EDCs) that can act as antagonists to the androgen receptor (AR).[9][11][19][21][24][29][32][33] Androgens, such as testosterone, play a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. By blocking the androgen receptor, these herbicides can interfere with normal hormonal signaling.

The general mechanism of androgen receptor antagonism by urea herbicides involves the following steps:

  • Binding to the Androgen Receptor: The herbicide molecule binds to the ligand-binding domain of the androgen receptor, preventing the natural ligand (e.g., testosterone or dihydrotestosterone) from binding.[11][19]

  • Inhibition of Conformational Change: This binding prevents the receptor from undergoing the necessary conformational changes required for its activation.

  • Disruption of Gene Transcription: The inactive receptor is unable to translocate to the nucleus, bind to androgen response elements (AREs) on the DNA, and initiate the transcription of androgen-dependent genes.[11]

This disruption of androgen signaling can lead to various adverse effects on the reproductive system.[19]

Androgen_Receptor_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds Urea_Herbicide Urea Herbicide (e.g., Linuron, Diuron) Urea_Herbicide->AR Binds & Blocks AR_HSP_complex Inactive AR-HSP Complex ARE Androgen Response Element (ARE) on DNA AR->ARE Translocation & Dimerization Adverse_Effect Adverse Reproductive Effects AR->Adverse_Effect Inhibition of Transcription HSP Heat Shock Proteins (HSP) AR_HSP_complex->AR Dissociation Gene_Transcription Androgen-Dependent Gene Transcription ARE->Gene_Transcription Initiates Biological_Response Normal Biological Response Gene_Transcription->Biological_Response Leads to

Caption: Androgen Receptor Antagonism by Urea Herbicides.

Experimental Workflow for Toxicity Assessment

The assessment of the toxic potential of a chemical like this compound or other urea herbicides typically follows a tiered approach, starting with acute toxicity tests and progressing to more complex chronic and mechanistic studies if initial concerns are raised. The following diagram illustrates a general workflow for toxicological evaluation.

Toxicity_Workflow cluster_tier1 Tier 1: Acute Toxicity Testing cluster_tier2 Tier 2: Sub-chronic & Mechanistic Studies cluster_tier3 Tier 3: Advanced Studies Acute_Oral Acute Oral Toxicity (OECD 423) Chronic_Tox Chronic Toxicity / NOAEL (e.g., 90-day study) Acute_Oral->Chronic_Tox Risk_Assessment Risk Assessment Acute_Oral->Risk_Assessment Acute_Eco Acute Ecotoxicity (OECD 201, 202, 203) Acute_Eco->Chronic_Tox Acute_Eco->Risk_Assessment Repro_Dev_Tox Reproductive & Developmental Toxicity Studies Chronic_Tox->Repro_Dev_Tox Endocrine_Screen Endocrine Disruption Screening (e.g., AR Binding Assay) Signaling_Pathway Signaling Pathway Analysis Endocrine_Screen->Signaling_Pathway Repro_Dev_Tox->Risk_Assessment Signaling_Pathway->Risk_Assessment

Caption: General Workflow for Herbicide Toxicity Assessment.

References

Validating the Binding Site of Isouron on the D1 Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data to validate the binding site of the herbicide Isouron on the D1 protein of Photosystem II (PSII). This compound, a urea-based herbicide, functions by inhibiting photosynthetic electron transport. This is achieved by competing with the native plastoquinone (PQ) for its binding niche (the QB site) on the D1 protein.[1] This guide will compare this compound to other well-documented PSII-inhibiting herbicides—Diuron, Atrazine, and Metribuzin—providing available quantitative data, detailed experimental protocols for binding validation, and visualizations of the relevant biological pathways and experimental workflows.

While this compound is known to target the QB site of the D1 protein, specific public domain quantitative binding affinity data (e.g., I₅₀, Kᵢ) is not as readily available as for the comparator herbicides. However, by examining the validation methodologies and results for these analogous compounds, researchers can effectively design and interpret experiments to confirm and quantify the binding of this compound.

Comparative Quantitative Data

The binding affinity of various herbicides to the D1 protein can be quantified using several metrics, including the half-maximal inhibitory concentration (I₅₀) derived from functional assays and binding energies calculated from computational molecular docking studies. The following table summarizes available data for Diuron, Atrazine, and Metribuzin, which serve as benchmarks for validating this compound's binding characteristics.

HerbicideChemical ClassI₅₀ (M) from Functional AssaysBinding Energy (kcal/mol) from Molecular DockingKey Amino Acid Interactions
Diuron Urea7-8 x 10⁻⁸-8.5His215, Phe265, Ser264
Atrazine Triazine~10⁻⁷ - 10⁻⁸-7.2His215, Phe265, Ser264
Metribuzin Triazinone1-2 x 10⁻⁷-7.9His215, Phe265, Ser264

Table 1: Comparative binding data for selected Photosystem II inhibiting herbicides that bind to the D1 protein.

Experimental Protocols for Binding Site Validation

Validating the binding of a compound like this compound to the D1 protein involves a multi-faceted approach, combining in vitro functional assays with in silico computational methods. Below are detailed protocols for key experiments.

Chlorophyll a Fluorescence Induction (OJIP) Assay

This non-invasive technique measures the transient fluorescence of chlorophyll a, which is indicative of the photochemical efficiency of PSII. The binding of an inhibitor to the D1 protein blocks electron transport, leading to a characteristic change in the fluorescence induction curve (the Kautsky curve).

Objective: To determine the concentration-dependent inhibitory effect of a herbicide on PSII electron transport.

Materials:

  • Isolated thylakoid membranes or intact chloroplasts

  • HandyPEA fluorometer or similar instrument

  • Herbicide stock solutions of varying concentrations (e.g., this compound, Diuron)

  • Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 5 mM MgCl₂)

  • Dark adaptation clips

Procedure:

  • Sample Preparation: Resuspend isolated thylakoids or chloroplasts in the assay buffer to a final chlorophyll concentration of 10-15 µg/mL.

  • Herbicide Incubation: Add the desired concentrations of the herbicide to the sample suspensions. Include a control sample with no herbicide. Incubate the samples in the dark for a defined period (e.g., 5-10 minutes) to allow for binding.

  • Dark Adaptation: Attach dark adaptation clips to the samples for at least 20-30 minutes prior to measurement.

  • Fluorescence Measurement: Place the fluorometer probe directly on the sample cuvette or leaf clip. Initiate the measurement, which involves a saturating pulse of light (typically ~3000 µmol photons m⁻² s⁻¹) for 1-2 seconds.

  • Data Analysis: The instrument software will generate the OJIP transient curve. Key parameters to analyze include:

    • F₀ (Minimum fluorescence): Fluorescence level when all PSII reaction centers are open.

    • Fₘ (Maximum fluorescence): Fluorescence level when all PSII reaction centers are closed.

    • Fᵥ/Fₘ (Maximum quantum yield of PSII): A measure of the potential efficiency of PSII photochemistry. A decrease in this value indicates PSII inhibition.

    • OJIP curve shape: The rise from O to J, I, and P steps reflects the reduction of the electron acceptors QA, QB, and the plastoquinone pool, respectively. Inhibition at the QB site will cause a faster rise to the J-step.

  • I₅₀ Determination: Plot the percentage of inhibition (calculated from a relevant parameter like Fᵥ/Fₘ or the 1-Vj parameter) against the logarithm of the herbicide concentration. The I₅₀ value is the concentration that causes 50% inhibition.

Photosystem II Activity Assay (DCPIP Photoreduction)

This spectrophotometric assay, also known as the Hill reaction, measures the rate of electron transport from water to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). When reduced by electrons from PSII, the blue DCPIP becomes colorless, and this change can be monitored over time.

Objective: To quantify the inhibition of PSII-mediated electron transport by a herbicide.

Materials:

  • Isolated thylakoid membranes

  • Spectrophotometer

  • DCPIP solution (e.g., 0.1 mM)

  • Assay buffer

  • Herbicide stock solutions

  • Light source

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and DCPIP.

  • Thylakoid Addition: Add a known amount of the thylakoid suspension to the reaction mixture.

  • Herbicide Addition: Add the desired concentration of the herbicide to the cuvette. For a control, add an equivalent volume of the solvent used for the herbicide stock.

  • Initial Absorbance: Measure the initial absorbance of the solution at 600 nm in the dark.

  • Photoreduction: Expose the cuvette to a light source to initiate photosynthesis.

  • Absorbance Monitoring: Record the decrease in absorbance at 600 nm at regular time intervals (e.g., every 30 seconds) for a few minutes.

  • Rate Calculation: Calculate the rate of DCPIP photoreduction from the linear portion of the absorbance vs. time plot.

  • Inhibition Analysis: Compare the rates of DCPIP reduction in the presence and absence of the herbicide to determine the percentage of inhibition. Calculate the I₅₀ value as described for the fluorescence assay.

In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., the D1 protein) to form a stable complex. It can provide insights into the binding mode and estimate the binding energy.

Objective: To predict the binding pose and affinity of a herbicide to the QB site of the D1 protein.

Software:

  • AutoDock Vina, Glide, or similar molecular docking software.

  • Molecular visualization software (e.g., PyMOL, Chimera).

Procedure:

  • Receptor Preparation: Obtain the 3D structure of Photosystem II from a protein database (e.g., Protein Data Bank, PDB). A high-resolution crystal structure is preferred. Prepare the D1 protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Obtain the 3D structure of the herbicide (e.g., from PubChem) or build it using molecular modeling software. Optimize its geometry and assign charges.

  • Grid Box Definition: Define a grid box around the known QB binding site on the D1 protein. This confines the search space for the docking algorithm.

  • Docking Simulation: Run the docking algorithm, which will generate multiple possible binding poses of the ligand within the defined grid box and calculate the binding energy for each pose.

  • Analysis of Results: Analyze the predicted binding poses. The pose with the lowest binding energy is typically considered the most favorable. Visualize the interactions between the herbicide and the amino acid residues in the binding pocket to identify key interactions like hydrogen bonds and hydrophobic contacts.

Visualizations

Photosystem II Electron Transport Chain and Herbicide Inhibition

The following diagram illustrates the linear electron flow in Photosystem II and the site of action for herbicides like this compound.

PhotosystemII_Inhibition cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo e⁻ O2 O₂ + 4H⁺ QA QA (Plastoquinone) Pheo->QA e⁻ QB QB (Plastoquinone) Site on D1 Protein QA->QB e⁻ PQ_pool Plastoquinone Pool QB->PQ_pool e⁻ (as PQH₂) Cytb6f Cyt b6f PC Plastocyanin Cytb6f->PC P700 P700 PC->P700 NADP NADP⁺ + H⁺ NADPH NADPH P700->NADPH e⁻ H2O 2H₂O H2O->P680 e⁻ donor Light Light Energy Light->P680 Excites This compound This compound / Diuron etc. This compound->QB Blocks Binding PQ_pool->Cytb6f

Caption: Inhibition of the photosynthetic electron transport chain by herbicides at the QB binding site of the D1 protein in Photosystem II.

Experimental Workflow for Validating Herbicide Binding

This workflow outlines the logical progression of experiments to validate the binding of a novel compound to the D1 protein.

Experimental_Workflow start Hypothesized D1 Protein Binder (e.g., this compound) in_silico In Silico Screening: Molecular Docking start->in_silico functional_assays In Vitro Functional Assays in_silico->functional_assays Predicts Binding Affinity & Pose mutagenesis Site-Directed Mutagenesis of D1 Protein in_silico->mutagenesis Identifies Key Interacting Residues chloro_assay Chlorophyll a Fluorescence (OJIP) functional_assays->chloro_assay psii_assay PSII Activity Assay (DCPIP Photoreduction) functional_assays->psii_assay binding_validation Binding Site Validated chloro_assay->binding_validation Confirms PSII Inhibition (I₅₀ value) psii_assay->binding_validation Quantifies Inhibition of Electron Transport (I₅₀ value) mutagenesis->functional_assays Confirms Role of Specific Residues

Caption: A logical workflow for the experimental validation of a herbicide's binding site on the D1 protein.

References

Cross-Resistance Patterns of Isouron and Other Photosystem II (PSII) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cross-resistance among Photosystem II (PSII) inhibiting herbicides, with a focus on Isouron and its alternatives. Understanding the nuances of cross-resistance is critical for developing effective weed management strategies and for the discovery of new herbicidal compounds. While direct comparative data for this compound in cross-resistance studies is limited in publicly available literature, this guide synthesizes existing data for other PSII inhibitors, particularly from the same phenylurea class, to infer potential cross-resistance profiles.

Data Presentation: Cross-Resistance in PSII Inhibitors

The development of resistance to PSII inhibitors is a significant challenge in agriculture. The most common mechanism of resistance is a target-site mutation in the chloroplast psbA gene, which encodes the D1 protein, the binding site for these herbicides. Different mutations can confer varying levels of resistance to different chemical families of PSII inhibitors.

Below are tables summarizing quantitative data from studies on weed species that have developed resistance to PSII inhibitors. This data, presented as Resistance Factors (RF), indicates the level of resistance in a resistant (R) population compared to a susceptible (S) population (RF = GR₅₀ of R biotype / GR₅₀ of S biotype).

Table 1: Cross-Resistance Profile in Metamitron-Resistant Chenopodium album

HerbicideChemical Group (HRAC)Mode of ActionResistance Factor (RF)Target-Site Mutation
Metamitron5 (C1)PSII InhibitorResistantSer264Gly
Atrazine5 (C1)PSII InhibitorCross-ResistantSer264Gly
Metribuzin5 (C1)PSII InhibitorCross-ResistantSer264Gly
Lenacil5 (C1)PSII InhibitorCross-ResistantSer264Gly
Chloridazon5 (C1)PSII InhibitorCross-ResistantSer264Gly

Data synthesized from studies on metamitron-resistant Chenopodium album which is also cross-resistant to atrazine.[1][2]

Table 2: Cross-Resistance Profile in Atrazine-Resistant Chenopodium album

HerbicideChemical Group (HRAC)Mode of ActionResistance Factor (RF)Target-Site Mutation
Atrazine5 (C1)PSII InhibitorHighly ResistantSer264Gly
Metamitron5 (C1)PSII InhibitorCross-ResistantSer264Gly
Metribuzin5 (C1)PSII InhibitorCross-ResistantSer264Gly
Linuron7 (C2)PSII InhibitorSusceptibleSer264Gly

This table illustrates that while the Ser264Gly mutation confers high resistance to triazines, it does not necessarily provide resistance to phenylureas like linuron.[3][4]

Table 3: Cross-Resistance Profile in a Swedish Metamitron-Resistant Chenopodium album Biotype

HerbicideChemical Group (HRAC)Mode of ActionResistance StatusTarget-Site Mutation
Metamitron5 (C1)PSII InhibitorHighly ResistantAla251Val
Metribuzin5 (C1)PSII InhibitorHighly ResistantAla251Val
Atrazine5 (C1)PSII InhibitorNot ResistantAla251Val

This biotype demonstrates a different cross-resistance pattern due to a different mutation in the psbA gene, highlighting the complexity of resistance profiles.[5]

Table 4: Resistance Factors in PSII-Inhibitor Resistant Amaranthus retroflexus

HerbicideChemical Group (HRAC)Mode of ActionResistance Factor (RF)Target-Site Mutation
Terbuthylazine5 (C1)PSII Inhibitor120.5Ser264Gly
Metamitron5 (C1)PSII Inhibitor3.3Ser264Gly

This study on Amaranthus retroflexus indicates high resistance to terbuthylazine conferred by the Ser264Gly mutation.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of herbicide resistance.

Whole-Plant Dose-Response Bioassay

This method is used to determine the level of resistance in a weed population to a specific herbicide.

  • Seed Collection and Germination:

    • Collect mature seeds from suspected resistant and known susceptible weed populations.

    • Seeds are surface-sterilized and placed on agar medium in petri dishes for germination in a controlled environment (e.g., 25°C with a 16h photoperiod).

  • Seedling Transplanting and Growth:

    • Once seedlings reach the two-leaf stage, they are transplanted into pots containing a standard potting mix.

    • Plants are grown in a greenhouse under controlled temperature and light conditions.

  • Herbicide Application:

    • A range of herbicide concentrations, including a non-treated control, are prepared. This compound and other PSII inhibitors like atrazine and diuron would be applied at various doses.

    • Herbicides are applied to plants at the 3-4 leaf stage using a precision bench sprayer to ensure uniform coverage.

  • Data Collection and Analysis:

    • After a set period (e.g., 21 days), the above-ground biomass of each plant is harvested, dried, and weighed.

    • The dose-response data is analyzed using a log-logistic model to calculate the herbicide dose required to reduce plant growth by 50% (GR₅₀).

    • The Resistance Factor (RF) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Target-Site Gene Sequencing (psbA)

This molecular technique is used to identify mutations in the target gene that may confer resistance.

  • DNA Extraction:

    • Genomic DNA is extracted from fresh leaf tissue of both resistant and susceptible plants using a commercial DNA extraction kit.

  • PCR Amplification:

    • The psbA gene is amplified using specific primers designed to flank the regions where resistance-conferring mutations are known to occur.

  • DNA Sequencing:

    • The amplified PCR products are purified and sent for Sanger sequencing.

  • Sequence Analysis:

    • The resulting DNA sequences from resistant and susceptible plants are aligned and compared to identify any nucleotide changes that result in an amino acid substitution in the D1 protein.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to PSII inhibitor resistance.

PSII_Inhibition cluster_thylakoid Thylakoid Membrane cluster_inhibitor PSII Inhibitor Action PSII Photosystem II (PSII) D1 D1 Protein Plastoquinone Plastoquinone (PQ) D1->Plastoquinone e- BlockedFlow Electron Flow Blocked D1->BlockedFlow ElectronFlow Electron Flow Plastoquinone->ElectronFlow This compound This compound / PSII Inhibitor This compound->D1 Binds to D1

Caption: Mechanism of Photosystem II (PSII) inhibition by herbicides like this compound.

Cross_Resistance_Mechanism cluster_wildtype Susceptible (Wild Type) cluster_mutant Resistant (Mutant) cluster_crossresistance Cross-Resistance Outcome WT_D1 D1 Protein (Wild Type) Binding Binding Occurs WT_D1->Binding Mutant_D1 D1 Protein (Mutant) (e.g., Ser264Gly) WT_D1->Mutant_D1 Selection Pressure (Herbicide Application) PSII_Inhibitor PSII Inhibitor PSII_Inhibitor->Binding NoBinding Binding Prevented PSII_Inhibitor->NoBinding Mutant_D1->NoBinding Resistance Resistance to A Mutant_D1->Resistance Herbicide_A Herbicide A (e.g., Atrazine) Herbicide_B Herbicide B (e.g., this compound - Phenylurea) Cross_Resistance Potential Cross-Resistance to B Resistance->Cross_Resistance

Caption: Target-site mutation leading to herbicide resistance and potential cross-resistance.

Experimental_Workflow start Start: Suspected Resistant Weed Population seed_collection 1. Seed Collection (Resistant & Susceptible Biotypes) start->seed_collection whole_plant_assay 2. Whole-Plant Dose-Response Assay seed_collection->whole_plant_assay data_analysis 3. Data Analysis (Calculate GR50 & RF) whole_plant_assay->data_analysis molecular_analysis 4. Molecular Analysis (psbA Gene Sequencing) data_analysis->molecular_analysis results 5. Results Interpretation (Resistance Level & Mechanism) molecular_analysis->results end End: Confirmed Resistance Profile results->end

Caption: A typical experimental workflow for herbicide resistance assessment.

References

Isouron as a Reference Compound in Herbicide Screening Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference compound is a critical step in herbicide screening assays. This guide provides a comprehensive comparison of isouron with other commonly used reference herbicides, particularly those targeting Photosystem II (PSII). It includes detailed experimental protocols and quantitative data to assist in making informed decisions for your research.

Introduction to this compound and Photosystem II Inhibitors

This compound is a urea herbicide that effectively controls broad-leaf and some perennial weeds by inhibiting photosynthesis.[1] Its mode of action, like other urea, triazine, and nitrile herbicides, is the inhibition of Photosystem II (PSII) in the chloroplasts.[1][2] These herbicides bind to the D1 protein of the PSII complex, blocking the electron transport chain and halting the production of ATP and NADPH necessary for CO2 fixation.[1][3] This disruption not only leads to starvation of the plant but also causes the formation of reactive oxygen species, resulting in rapid cellular damage, chlorosis, and necrosis.[1][3]

Comparative Analysis of Reference Compounds

In herbicide screening assays for PSII inhibitors, it is crucial to include a reference compound with a known and consistent inhibitory effect. While this compound can serve this purpose, other herbicides such as diuron and atrazine are more commonly utilized as reference standards.

Quantitative Data Comparison

The efficacy of a herbicide is often quantified by its ED50 (Effective Dose, 50%) or EC50 (Effective Concentration, 50%) value, which represents the dose or concentration required to achieve 50% of the maximum effect (e.g., growth inhibition). The following table summarizes available data for this compound, diuron, and atrazine. It is important to note that these values can vary significantly depending on the plant species, growth conditions, and experimental methodology.

HerbicideChemical ClassTarget SpeciesEndpointED50 / EC50 ValueCitation
This compound UreaNot SpecifiedNot SpecifiedData not readily available in comparative studies
Diuron UreaAllium cepaGrowth Inhibition (root length)~1.0 ppm[4]
Atrazine TriazineAllium cepaGrowth Inhibition (root length)~0.5 ppm[4]
Diuron Zebrafish (embryo/larvae)Survival (LC50)4.50 mg/L[5]
Atrazine Zebrafish (embryo/larvae)Survival (LC50)6.70 mg/L[5]

Note: The lack of directly comparable ED50 values for this compound in publicly available literature highlights the more widespread use of diuron and atrazine as reference standards in this context.

Experimental Protocols for Herbicide Screening

Several robust methods are available for screening herbicides that target Photosystem II. Below are detailed protocols for a whole-plant pot assay and a chlorophyll fluorescence assay.

Whole-Plant Dose-Response Bioassay

This method is considered a reliable way to assess herbicide efficacy under controlled conditions.

Objective: To determine the dose of a test compound required to inhibit plant growth by 50% (ED50) compared to an untreated control, using a reference compound for comparison.

Materials:

  • Seeds of a susceptible target weed species (e.g., Alopecurus myosuroides, black-grass).

  • Pots (e.g., 8 cm square) filled with a standardized soil mix.

  • Test compounds (including this compound, diuron, or atrazine as a reference).

  • Laboratory spray chamber.

  • Greenhouse or controlled environment chamber.

Procedure:

  • Seed Sowing: Sow a predetermined number of seeds (e.g., 10-20) in each pot to achieve a uniform plant density.

  • Plant Growth: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod. Water the plants as needed.

  • Herbicide Application: At a specific growth stage (e.g., 2-3 leaf stage), treat the plants with a range of concentrations of the test and reference herbicides. A typical dose range for a preliminary assay might be 0, 0.125, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field dose.[6] Application is performed using a laboratory spray chamber to ensure uniform coverage.

  • Assessment: After a set period (e.g., 14-28 days), visually assess the percentage of plant mortality or growth inhibition compared to the untreated control. For more quantitative data, harvest the above-ground biomass, dry it in an oven (e.g., 40°C for 3 days), and weigh it.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the untreated control. Use a statistical software to fit a dose-response curve (e.g., a log-logistic model) to the data and determine the ED50 value for each compound.

Chlorophyll Fluorescence Assay

This is a rapid and non-invasive technique to assess the impact of PSII-inhibiting herbicides on plant photosynthesis.

Objective: To quickly screen for the inhibitory effects of compounds on Photosystem II by measuring changes in chlorophyll fluorescence.

Materials:

  • Leaf sections from a susceptible plant species.

  • Herbicide solutions of the test compound and a reference (e.g., atrazine or diuron).

  • A fluorometer.

  • 96-well plates (for high-throughput screening).

Procedure:

  • Sample Preparation: Excise small leaf sections and place them in the wells of a 96-well plate containing the different herbicide solutions.

  • Incubation: Incubate the leaf sections in the herbicide solutions for a defined period (e.g., 1-3 hours).

  • Fluorescence Measurement: Use a fluorometer to measure the chlorophyll fluorescence. PSII-inhibiting herbicides will cause an increase in the minimal fluorescence (Fo) and a decrease in the maximal quantum yield of PSII (Fv/Fm), indicating a block in the electron transport chain.[7]

  • Data Analysis: Compare the fluorescence parameters of the treated samples to the untreated controls. A significant change in these parameters indicates that the compound is inhibiting Photosystem II. This method can be used to quickly identify active compounds for further testing in whole-plant assays.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway of PSII inhibition and a typical experimental workflow for herbicide screening.

Caption: Mechanism of Photosystem II inhibition by herbicides.

G Herbicide Screening Experimental Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis A Seed Selection (Susceptible Weed Species) B Potting and Sowing A->B C Plant Growth (Controlled Environment) B->C E Dose-Response Application (Spray Chamber) C->E D Herbicide Preparation (Test & Reference Compounds) D->E F Incubation Period (e.g., 14-28 days) E->F G Data Collection (Visual Scoring or Biomass) F->G H Data Analysis (Dose-Response Curve) G->H I ED50 Determination H->I J Comparative Analysis I->J

Caption: A typical workflow for a whole-plant herbicide screening assay.

Conclusion

This compound, as a Photosystem II inhibitor, is a viable reference compound in herbicide screening assays. However, diuron and atrazine are more established standards with a greater body of comparative data available. The choice of reference compound should be guided by the specific objectives of the study, the target weed species, and the availability of the compound. The provided experimental protocols for whole-plant bioassays and chlorophyll fluorescence assays offer robust methods for evaluating the efficacy of novel herbicidal compounds against this important target. By following standardized protocols and including appropriate reference compounds, researchers can generate reliable and comparable data to advance the discovery of new and effective herbicides.

References

Validating analytical methods for Isouron quantification using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Isouron, a systemic herbicide. The focus is on providing objective performance data and detailed experimental protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) and alternative techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.

Introduction to this compound and its Analysis

This compound is a urea-based herbicide used for the control of a variety of broadleaf weeds and grasses. Its mode of action involves the inhibition of photosynthesis at photosystem II.[1] Accurate and sensitive quantification of this compound in environmental and biological matrices is crucial for regulatory monitoring, environmental fate studies, and toxicological assessment. LC-MS has emerged as a powerful tool for this purpose due to its high sensitivity and selectivity. However, alternative methods like HPLC-UV and GC-MS also offer viable options depending on the specific requirements of the analysis.

Mechanism of Action: Inhibition of Photosynthesis

The herbicidal activity of this compound stems from its ability to disrupt the photosynthetic electron transport chain in plants. Specifically, it binds to the D1 protein of photosystem II, blocking the flow of electrons and ultimately leading to the inhibition of ATP and NADPH production, which are essential for carbon fixation.

G This compound's Mechanism of Action cluster_photosystem_II Photosystem II (PSII) Complex Light_Energy Light_Energy P680 P680 (Reaction Center) Light_Energy->P680 Excites Pheophytin Pheophytin P680->Pheophytin Electron Transfer Plastoquinone_A Plastoquinone (QA) Pheophytin->Plastoquinone_A D1_Protein D1 Protein Plastoquinone_A->D1_Protein Plastoquinone_B Plastoquinone (QB) Electron_Transport_Chain To Electron Transport Chain Plastoquinone_B->Electron_Transport_Chain D1_Protein->Plastoquinone_B D1_Protein->Inhibition This compound This compound This compound->D1_Protein Binds to

This compound's inhibitory action on Photosystem II.

Comparative Analysis of Quantification Methods

The following tables summarize the performance characteristics of LC-MS/MS, HPLC-UV, and GC-MS for the quantification of this compound. It is important to note that while extensive validated methods for the structurally similar phenylurea herbicides Diuron and Isoproturon are available, specific validated methods for this compound are less common. The data presented for LC-MS/MS and GC-MS are therefore based on established methods for these analogous compounds and represent expected performance for this compound.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification
ParameterLC-MS/MS (Adapted from Phenylurea Methods)HPLC-UV (Adapted from Diuron Method)GC-MS (Adapted from Phenylurea Methods)
Linearity Range 0.1 - 100 ng/mL0.05 - 10 µg/mL10 - 1000 ng/mL
Limit of Detection (LOD) 0.05 ng/mL10 ng/mL5 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL30 ng/mL15 ng/mL
Accuracy (% Recovery) 95 - 105%92 - 103%90 - 110%
Precision (% RSD) < 10%< 5%< 15%
Selectivity Very HighModerateHigh
Throughput HighModerateModerate

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below. These protocols are based on established methods for phenylurea herbicides and can be adapted for this compound quantification.

Experimental Workflow: A Generalized Approach

The general workflow for the analysis of this compound in environmental samples involves sample collection, extraction of the analyte from the matrix, cleanup to remove interfering substances, and finally, instrumental analysis.

G Sample_Collection 1. Sample Collection (Water/Soil) Extraction 2. Extraction (LLE or SPE) Sample_Collection->Extraction Cleanup 3. Clean-up (SPE or Filtration) Extraction->Cleanup Analysis 4. Instrumental Analysis (LC-MS/MS, HPLC-UV, or GC-MS) Cleanup->Analysis Data_Processing 5. Data Processing & Quantification Analysis->Data_Processing

A generalized workflow for this compound analysis.
Sample Preparation: Extraction from Water and Soil Matrices

Water Samples (Solid-Phase Extraction - SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 500 mL of the filtered water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound with 2 x 3 mL of methanol or acetonitrile into a collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC analysis or a suitable solvent for GC analysis.

Soil Samples (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of deionized water and vortex for 1 minute.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex immediately for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA). Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS or can be solvent-exchanged for GC-MS analysis.

Analytical Method Protocols

A. LC-MS/MS Method (Adapted from Phenylurea Herbicide Analysis)

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical for this compound, based on its structure):

      • Due to the lack of publicly available, validated MRM transitions specifically for this compound, it is recommended to perform an infusion of an this compound standard to determine the optimal precursor and product ions. Based on its molecular weight (211.27 g/mol ) and common fragmentation patterns of urea herbicides, a plausible precursor ion would be the protonated molecule [M+H]+ at m/z 212.2. Product ions would need to be determined experimentally.

B. HPLC-UV Method (Adapted from Diuron Analysis)

  • Instrumentation: A standard high-performance liquid chromatography system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

C. GC-MS Method (Adapted from Phenylurea Herbicide Analysis)

Note: Phenylurea herbicides can be thermally labile, and derivatization may be required for robust GC-MS analysis. The following is a general approach.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A low to mid-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet: Splitless injection at 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound. Specific ions would need to be determined from the mass spectrum of an this compound standard.

Conclusion

The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the available instrumentation. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. HPLC-UV provides a cost-effective and robust alternative for routine analysis where lower sensitivity is acceptable. GC-MS can also be a powerful tool, particularly for confirmation, although method development may be more challenging due to the thermal lability of this compound. The provided protocols, adapted from well-established methods for similar compounds, offer a solid foundation for developing and validating a reliable analytical method for this compound.

References

Comparative Transcriptomic Analysis of Isouron and Atrazine Treatment in Plants

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of two photosystem II (PSII) inhibiting herbicides, Isouron and Atrazine, on plants. While extensive transcriptomic data is available for Atrazine, there is a notable absence of such data for this compound in publicly accessible research. Therefore, this comparison is based on the known mode of action of both herbicides and detailed transcriptomic studies on Atrazine, with inferred effects for this compound based on its shared mechanism as a phenylurea herbicide that also targets PSII.

Introduction to this compound and Atrazine

This compound is a phenylurea herbicide that controls weeds by inhibiting photosynthesis.[1][2] It is a selective herbicide used for pre- and post-emergence weed control.[1]

Atrazine is a widely used triazine herbicide that also acts by inhibiting photosynthesis.[3][4][5] It is effective against a broad spectrum of broadleaf and grassy weeds in various crops.[3][5]

Both this compound and Atrazine share the same primary mode of action: the inhibition of the photosynthetic electron transport chain at Photosystem II.[1][6][7][8] This common mechanism is expected to elicit similar primary transcriptomic responses in susceptible plants.

Shared Mode of Action: Inhibition of Photosystem II

This compound and Atrazine both function by binding to the D1 protein of the photosystem II complex located in the thylakoid membranes of chloroplasts.[6][8] This binding blocks the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB.[6] The disruption of this electron flow leads to a cascade of events, including:

  • Inhibition of Photosynthesis: The blockage of electron transport halts the process of photosynthesis, leading to energy depletion in the plant.[3][6]

  • Generation of Reactive Oxygen Species (ROS): The interruption of the electron transport chain results in the production of highly reactive oxygen species, which cause oxidative damage to cellular components like lipids, proteins, and nucleic acids.[8][9]

  • Cellular Damage and Plant Death: The combination of energy depletion and oxidative stress leads to chlorosis, necrosis, and ultimately, the death of the plant.[8]

The following diagram illustrates the shared signaling pathway of PSII inhibition by this compound and Atrazine.

cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma cluster_herbicides cluster_cellular_response Cellular Response PSII Photosystem II (PSII) D1 Protein QA QA PSII->QA e- ROS Reactive Oxygen Species (ROS) PSII->ROS Leads to QB QB QA->QB e- ETC Electron Transport Chain QB->ETC e- Photosynthesis Photosynthesis (CO2 Fixation) OxidativeStress Oxidative Stress ROS->OxidativeStress This compound This compound This compound->PSII Inhibits Atrazine Atrazine Atrazine->PSII Inhibits CellDamage Cellular Damage OxidativeStress->CellDamage cluster_herbicides cluster_moa Shared Mode of Action cluster_primary Primary Transcriptomic Response (Inferred Similarity) cluster_secondary Secondary Transcriptomic Response (Potential Differences) This compound This compound PSII_Inhibition Photosystem II Inhibition This compound->PSII_Inhibition Atrazine Atrazine Atrazine->PSII_Inhibition Photosynthesis_Down Downregulation of Photosynthesis Genes PSII_Inhibition->Photosynthesis_Down Oxidative_Stress_Up Upregulation of Oxidative Stress Genes PSII_Inhibition->Oxidative_Stress_Up Detox_this compound This compound-Specific Detoxification Genes Oxidative_Stress_Up->Detox_this compound Detox_Atrazine Atrazine-Specific Detoxification Genes Oxidative_Stress_Up->Detox_Atrazine Other_Pathways_this compound Other Affected Pathways (this compound) Detox_this compound->Other_Pathways_this compound Other_Pathways_Atrazine Other Affected Pathways (Atrazine) Detox_Atrazine->Other_Pathways_Atrazine start Plant Growth in Controlled Environment treatment Herbicide Treatment (this compound, Atrazine, Control) start->treatment harvest Tissue Harvesting (Time Course) treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc1 RNA Quality Control (Spectrophotometer, Bioanalyzer) rna_extraction->qc1 library_prep RNA-seq Library Preparation qc1->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc2 Raw Read Quality Control sequencing->qc2 mapping Read Alignment to Reference Genome qc2->mapping deg_analysis Differential Gene Expression Analysis mapping->deg_analysis functional_analysis Functional Annotation & Enrichment Analysis deg_analysis->functional_analysis end Comparative Transcriptomic Profile functional_analysis->end

References

Assessing Herbicide Synergy: A Methodological Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and professionals in drug and herbicide development on the principles and experimental workflows for evaluating the synergistic effects of herbicide combinations. Due to a lack of publicly available experimental data on the synergistic effects of Isouron, this guide provides a general framework using illustrative examples.

Introduction to Herbicide Interactions

The combination of different herbicides is a common practice in modern agriculture to broaden the spectrum of weed control, manage herbicide resistance, and reduce the overall amount of active ingredients applied to the environment. When two or more herbicides are used in combination, their joint action can be classified into three categories:

  • Additive Effect: The combined effect is equal to the sum of the individual effects of each herbicide.

  • Synergistic Effect: The combined effect is greater than the sum of the individual effects. This is often a desirable outcome as it can lead to more effective weed control at lower application rates.

  • Antagonistic Effect: The combined effect is less than the sum of the individual effects. This is an undesirable outcome that can lead to reduced efficacy.

Experimental Protocols for Assessing Herbicide Synergy

A robust assessment of herbicide synergy requires carefully designed experiments. The following protocol provides a general framework that can be adapted for specific herbicides, weed species, and environmental conditions.

1. Plant Material and Growth Conditions:

  • Select a target weed species for the assay. It is advisable to use a species with known susceptibility to at least one of the herbicides being tested.
  • Grow the plants from seed in a controlled environment (growth chamber or greenhouse) to ensure uniformity. Standardized pots with a consistent soil or growth medium should be used.
  • Maintain optimal and consistent conditions for plant growth, including temperature, humidity, and photoperiod.
  • Plants should be treated at a specific and uniform growth stage (e.g., 2-4 true leaves) to ensure consistent results.

2. Herbicide Preparation and Application:

  • Prepare stock solutions of each herbicide in an appropriate solvent.
  • Create a dilution series for each herbicide to be tested individually to determine their respective dose-response curves and the effective dose that causes 50% inhibition (ED50).
  • Prepare tank mixtures of the herbicides in various ratios and concentrations based on their individual ED50 values.
  • Apply the herbicides using a calibrated sprayer to ensure uniform and accurate application rates. A control group treated with only the solvent should be included.

3. Data Collection and Analysis:

  • Assess the herbicidal effect at a set time point after treatment (e.g., 14 or 21 days).
  • Quantitative measurements of efficacy can include:
  • Biomass reduction: Harvest the above-ground plant material, dry it in an oven, and weigh it.
  • Visual injury rating: Score the plants on a scale of 0% (no effect) to 100% (complete death).
  • Chlorophyll content: Measure the chlorophyll content of the leaves as an indicator of photosynthetic activity.
  • Calculate the expected response for the herbicide combinations using a reference model. A commonly used method is Colby's method[2].
  • Colby's Formula: Expected % inhibition = (X + Y) - (XY / 100), where X and Y are the percentage of inhibition of the individual herbicides.
  • Compare the observed response with the expected response to determine the nature of the interaction.
  • If Observed > Expected, the interaction is synergistic.
  • If Observed = Expected, the interaction is additive.
  • If Observed < Expected, the interaction is antagonistic.
  • For a more detailed analysis, isobologram analysis can be used to graphically represent the interaction[3][4][5][6][7][8][9].

Data Presentation

Quantitative data from synergy experiments should be presented in a clear and structured format to allow for easy comparison.

Table 1: Example of Quantitative Assessment of Herbicide Synergy

TreatmentHerbicide A (Rate)Herbicide B (Rate)Observed Inhibition (%)Expected Inhibition (%) (Colby's Method)Interaction
Control000--
Herbicide Ax040--
Herbicide B0y30--
Combination 1xy8558Synergistic
Combination 2x/2y/26039.5Synergistic
Combination 3x/4y/43522.75Synergistic

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Herbicide Synergy Assessment

The following diagram illustrates a typical workflow for assessing the synergistic effects of two herbicides.

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_results Results Interpretation plant_growth Plant Cultivation (Uniform Growth Stage) single_app Single Herbicide Application (Dose-Response) plant_growth->single_app combo_app Combination Herbicide Application (Tank Mixes) plant_growth->combo_app control_app Control Application (Solvent Only) plant_growth->control_app herbicide_prep Herbicide Stock Solution Preparation herbicide_prep->single_app herbicide_prep->combo_app data_collection Data Collection (e.g., Biomass, Visual Injury) single_app->data_collection combo_app->data_collection control_app->data_collection stat_analysis Statistical Analysis (e.g., Colby's Method, Isobologram) data_collection->stat_analysis interaction_type Determination of Interaction (Synergistic, Additive, Antagonistic) stat_analysis->interaction_type

Caption: Experimental workflow for assessing herbicide synergy.

Hypothetical Signaling Pathway for Synergistic Action

A synergistic effect often arises when two herbicides with different modes of action disrupt multiple critical pathways in the plant. For instance, a herbicide that inhibits photosynthesis (like this compound) could be combined with one that inhibits an essential enzyme in amino acid synthesis.

signaling_pathway herbicide_A Herbicide A (e.g., this compound) photosynthesis Photosynthesis (Photosystem II) herbicide_A->photosynthesis Inhibits herbicide_B Herbicide B (e.g., ALS Inhibitor) amino_acid Amino Acid Synthesis (ALS Enzyme) herbicide_B->amino_acid Inhibits atp_production ATP & NADPH Production photosynthesis->atp_production protein_synthesis Protein Synthesis amino_acid->protein_synthesis plant_growth Plant Growth & Survival atp_production->plant_growth Reduced Energy protein_synthesis->plant_growth Reduced Building Blocks

Caption: Hypothetical synergistic action of two herbicides.

Conclusion

While specific data on the synergistic effects of this compound with other herbicides is currently limited in the scientific literature, the methodologies for assessing such interactions are well-established. By following a systematic experimental approach, researchers can effectively evaluate the potential for synergy between different herbicide combinations. The identification of synergistic interactions is a key step towards the development of more effective, economical, and environmentally sustainable weed management programs. Further research into the potential combinations of this compound and other herbicides could yield valuable insights for the agricultural community.

References

Isouron's Ecological Footprint: A Comparative Analysis of its Impact on Non-Target Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative effects of isouron and other common herbicides on vital soil microbial ecosystems. This report synthesizes available experimental data to provide a clear comparison of their impacts on microbial populations, diversity, and enzymatic activities.

The widespread use of herbicides in modern agriculture raises critical questions about their unintended consequences for soil health. Non-target microbial communities, essential for nutrient cycling, soil structure, and overall ecosystem stability, are particularly vulnerable to the effects of these chemical agents. This guide provides a comparative analysis of the impact of this compound, a phenylurea herbicide, against a range of other commonly used herbicides, focusing on quantitative data from experimental studies.

Executive Summary

While data on the direct quantitative impact of this compound on soil microbial biomass, diversity, and enzymatic activity is limited in publicly available research, this guide draws comparisons from studies on other phenylurea herbicides, such as diuron and linuron, alongside broad-spectrum herbicides like glyphosate, and others including atrazine and 2,4-D. The available evidence suggests that the effects of herbicides on soil microbial communities are highly variable and depend on the specific chemical, its concentration, soil type, and the specific microbial parameter being assessed. Long-term application of phenylurea herbicides has been shown to alter microbial community structure and function. While some herbicides may cause transient inhibitory effects, others can lead to more lasting changes in microbial populations and their enzymatic activities.

Comparative Analysis of Herbicide Impacts on Soil Microbial Communities

To facilitate a clear comparison, the following tables summarize the quantitative data extracted from various experimental studies. It is important to note that direct comparative studies including this compound are scarce, and therefore, data from related phenylurea herbicides are used as a proxy to infer potential impacts.

Table 1: Effect of Herbicides on Soil Microbial Biomass and Respiration

Herbicide ClassHerbicideConcentrationEffect on Microbial Biomass (μg C/g soil)Effect on Soil Respiration (mg CO2/kg/h)Reference(s)
Phenylurea This compoundData Not AvailableData Not AvailableData Not Available
Diuron1.2 - 4.2 kg a.i./haSignificant reduction in bacterial populationData Not Available
Linuron2.66 mg/kg (Field Rate)No significant effectNo significant increase[1]
Linuron266 mg/kg (100x Field Rate)Temporal increaseMinor increase[1]
Glyphosate-based GlyphosateField Application RatesNo significant effectNo significant effect[2]
Triazine AtrazineRecommended RateNo significant effectData Not Available[3]
Chloroacetamide Dimethachlor3.33 mg/kg (Field Rate)No significant effectNo significant increase[1]
Dimethachlor333 mg/kg (100x Field Rate)Significant increaseSignificant increase[1]

Table 2: Effect of Herbicides on Soil Enzyme Activities

Herbicide ClassHerbicideConcentrationDehydrogenase Activity (μg TPF/g/h)Phosphatase Activity (μg p-nitrophenol/g/h)Urease Activity (μg NH4-N/g/h)Reference(s)
Phenylurea This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available
Diuron1.0 kg/ha No significant effectReduced acid phosphatase activityReduced activity[3]
Linuron2.66 mg/kg (Field Rate)No significant decreaseData Not AvailableData Not Available
Linuron266 mg/kg (100x Field Rate)Significant decreaseData Not AvailableData Not Available[1]
Glyphosate-based Glyphosate0.5 - 3.0 litre/haVaried with concentration (higher at lower doses)Varied with concentration (higher at lower doses)Varied with concentration (higher at lower doses)
Triazine AtrazineRecommended & higher ratesInhibitionInhibition of both acid and alkaline phosphataseIncreased activity with increasing concentration[3][4]
Phenoxyalkanoic 2,4-DLabel RateNo significant adverse effectHigher activity observed in one studyData Not Available
Chloroacetamide Dimethachlor333 mg/kg (100x Field Rate)Significant decreaseData Not AvailableData Not Available

Experimental Protocols

The data presented in this guide are derived from studies employing a range of standard soil microbiology and biochemistry techniques. Below are detailed methodologies for the key experiments cited.

Microbial Biomass and Respiration
  • Microbial Biomass Carbon (MBC): The chloroform fumigation-extraction method is a widely used technique. Soil samples are fumigated with chloroform to lyse microbial cells, and the carbon released from the lysed cells is extracted with a salt solution (e.g., K2SO4). The amount of extracted carbon is then quantified, and a conversion factor (kEC) is used to estimate the total microbial biomass carbon.

  • Soil Respiration: This is typically measured by incubating soil samples in a closed system and quantifying the amount of carbon dioxide (CO2) evolved over time. Methods include alkali trapping (e.g., with NaOH) followed by titration, or the use of an infrared gas analyzer for direct CO2 measurement. Substrate-induced respiration (SIR) involves adding a readily available carbon source (e.g., glucose) to estimate the active microbial biomass.[5]

Soil Enzyme Assays
  • Dehydrogenase Activity: This assay measures the activity of intracellular dehydrogenases, which are involved in microbial respiration. A common method involves the incubation of soil with a tetrazolium salt (e.g., 2,3,5-triphenyltetrazolium chloride - TTC), which is reduced by dehydrogenases to a colored formazan (triphenylformazan - TPF). The intensity of the color, measured spectrophotometrically, is proportional to the enzyme activity.[6]

  • Phosphatase Activity: Acid and alkaline phosphatases are enzymes that hydrolyze organic phosphorus compounds. Their activity is often determined by incubating soil with a p-nitrophenyl phosphate (pNPP) substrate at an appropriate pH. The amount of p-nitrophenol released is measured colorimetrically.

  • Urease Activity: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is commonly assayed by incubating soil with a urea solution and measuring the amount of ammonium (NH4+) released over time, often using a colorimetric method.[7]

Visualizing Experimental Workflows and Logical Relationships

To further clarify the methodologies and comparative logic, the following diagrams are provided.

Experimental_Workflow cluster_sampling Soil Sampling cluster_treatment Herbicide Treatment cluster_analysis Microbial Community Analysis cluster_comparison Comparative Data Analysis Soil_Sample Collection of soil samples from experimental plots Control Control (No Herbicide) Soil_Sample->Control This compound This compound Treatment Soil_Sample->this compound Other_Herbicides Other Herbicide Treatments (e.g., Glyphosate, Atrazine) Soil_Sample->Other_Herbicides Biomass Microbial Biomass (e.g., Fumigation-Extraction) Control->Biomass Respiration Soil Respiration (CO2 Evolution) Control->Respiration Enzyme_Activity Enzyme Activity Assays (Dehydrogenase, Phosphatase, etc.) Control->Enzyme_Activity Diversity Microbial Diversity (e.g., 16S rRNA sequencing) Control->Diversity This compound->Biomass This compound->Respiration This compound->Enzyme_Activity This compound->Diversity Other_Herbicides->Biomass Other_Herbicides->Respiration Other_Herbicides->Enzyme_Activity Other_Herbicides->Diversity Data_Table Tabulation of Quantitative Data Biomass->Data_Table Respiration->Data_Table Enzyme_Activity->Data_Table Diversity->Data_Table Statistical_Analysis Statistical Analysis (ANOVA, etc.) Data_Table->Statistical_Analysis

Caption: Experimental workflow for comparing herbicide impacts.

Signaling_Pathway_Comparison cluster_herbicide Herbicide Application cluster_microbe Microbial Response cluster_outcome Ecological Outcome Herbicide Herbicide Direct_Toxicity Direct Toxicity to Susceptible Microbes Herbicide->Direct_Toxicity Inhibition Metabolism Metabolism by Tolerant Microbes Herbicide->Metabolism Degradation Reduced_Diversity Reduced Microbial Diversity Direct_Toxicity->Reduced_Diversity Altered_Function Altered Community Function Metabolism->Altered_Function Altered_Enzymes Altered Enzyme Activities Altered_Function->Altered_Enzymes Reduced_Diversity->Altered_Enzymes Nutrient_Cycling Impact on Nutrient Cycling Altered_Enzymes->Nutrient_Cycling

Caption: Logical relationships in herbicide-microbe interactions.

Conclusion and Future Directions

The available data indicates that herbicides can have a range of effects on non-target soil microbial communities, from negligible to significant, depending on a multitude of factors. While this guide provides a comparative overview based on existing literature, the significant gap in quantitative data for this compound highlights a critical area for future research. To enable a more robust and direct comparison, future studies should aim to:

  • Conduct comparative experiments that include this compound alongside a wider range of herbicides under standardized conditions.

  • Employ a comprehensive suite of microbial analyses, including modern molecular techniques (e.g., metagenomics, metatranscriptomics) to assess impacts on microbial diversity, community structure, and gene expression.

  • Investigate the long-term and cumulative effects of repeated herbicide applications on soil microbial resilience and ecosystem functions.

By addressing these research needs, a more complete understanding of the ecological footprint of this compound and other herbicides can be achieved, informing the development of more sustainable agricultural practices.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Isouron

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Isouron, a urea herbicide, requires careful management to mitigate potential environmental and health risks. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste management principles.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed or inhaled[1].

Key Safety Measures:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[2]

  • Avoid Contamination: Do not let the product enter drains.[2] Prevent contact with skin and eyes.

**Step-by-Step this compound Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
  • Segregate this compound waste from other waste streams to prevent accidental chemical reactions.

2. Containerization:

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
  • The container must be compatible with this compound and any solvents used.
  • Ensure the container is tightly sealed when not in use to prevent spills or volatilization.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other components in the waste mixture.
  • Indicate the approximate concentration and quantity of the waste.

4. Storage:

  • Store the sealed waste container in a designated and secure waste accumulation area.
  • The storage area should be away from general laboratory traffic and incompatible materials.

5. Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Never dispose of this compound down the drain or in the regular trash.[3]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative parameters relevant to the management of hazardous chemical waste like this compound.

ParameterGuidelineRationale
Container Fill Level Do not exceed 90% of the container's capacity.To prevent spills due to expansion of contents with temperature changes and to allow for safe handling.[4]
Waste Accumulation Time Follow institutional and local regulations.To ensure timely disposal and minimize the risks associated with long-term storage of hazardous waste.
pH of Aqueous Waste Neutralize to a pH between 5 and 10 before disposal, if permissible by local regulations and for specific waste streams.To reduce the corrosive nature of the waste and ensure compatibility with disposal facility requirements.[5]

Experimental Protocol: Small-Scale Spill Cleanup

In the event of a small this compound spill in a laboratory setting, follow this procedure:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Don PPE: Wear appropriate PPE, including gloves, safety glasses, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep the material to avoid raising dust.

  • Collection: Carefully scoop the contained material and absorbent into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse appropriate for the surface), collecting all cleaning materials as hazardous waste.

  • Label and Dispose: Label the waste container with "Spill Debris" and the chemical name "this compound," and manage it as hazardous waste.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Isouron_Disposal_Workflow This compound Disposal Decision Workflow A This compound Waste Generated B Is it a pure compound, a mixture, or contaminated material? A->B C Segregate from other waste streams B->C D Select a compatible, leak-proof hazardous waste container C->D E Clearly label container with 'Hazardous Waste', 'this compound', and other components D->E F Store in a designated, secure waste accumulation area E->F G Is container >90% full or has it reached the accumulation time limit? F->G H Contact EHS or licensed waste disposal contractor for pickup G->H Yes I Continue to store safely G->I No I->G

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Isouron

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of Isouron in a laboratory setting. Adherence to these procedural guidelines is essential for ensuring personal safety and regulatory compliance.

This compound: Hazard Identification and Safety Summary

This compound is a selective herbicide that presents several health hazards.[1] It is classified as harmful if swallowed or inhaled, can cause skin and eye irritation, and may lead to an allergic skin reaction.[1][2]

Globally Harmonized System (GHS) Classification: [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Skin Sensitisation1H317: May cause an allergic skin reaction

Source: PubChem CID 41648, HPC Standards GmbH Safety Data Sheet[1][2]

At present, specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), have not been established for this compound. Therefore, exposure should be minimized to the lowest possible level.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the minimum required PPE.

Body PartRequired PPERecommended Specifications
Hands Chemical-resistant glovesNitrile gloves with a minimum thickness of 0.35 mm are recommended.[3]
Eyes Safety glasses with side shields or gogglesMust be worn to prevent contact with dust or splashes.
Body Laboratory coat or chemical-resistant overallsShould be buttoned to the neck and have long sleeves.[4]
Respiratory Half-facepiece respiratorRequired when ventilation is inadequate or when handling the powder form, which may generate dust.[3][4]

Operational Plan: Laboratory Handling of this compound

This section provides a step-by-step protocol for the safe handling of this compound in a laboratory environment.

Pre-Handling Preparations
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Spill Kit: Ensure a chemical spill kit is readily accessible.

Handling Procedure
  • Weighing: If working with solid this compound, weigh the required amount in a fume hood to minimize inhalation of dust particles.

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[5]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[4][6]

Post-Handling Procedures
  • Decontamination: Clean all work surfaces and equipment thoroughly after use.

  • PPE Removal: Remove gloves and other disposable PPE, turning them inside out as you remove them, and dispose of them as hazardous waste.

  • Hand Washing: Wash hands again after removing PPE.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

Waste Segregation and Collection
  • Waste Containers: Use designated, clearly labeled, and leak-proof containers for all this compound waste.[7]

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent accidental reactions.[7] This includes:

    • Unused or expired this compound.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, paper towels).

    • Spill cleanup materials.

Container and Spill Management
  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.[8]

  • Spill Cleanup: In the event of a spill, wear appropriate PPE and contain the spill using an inert absorbent material like sand or vermiculite.[7] Carefully collect the absorbed material into a designated hazardous waste container.[7] Wash the spill area with soap and water.

Final Disposal
  • Licensed Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal contractor.[3]

  • Regulatory Compliance: Adhere to all local, regional, and national regulations for hazardous waste disposal.[3]

Workflow for Handling this compound

The following diagram illustrates the complete workflow for the safe handling and disposal of this compound in a laboratory setting.

Isouron_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Management & Disposal a 1. Review SDS b 2. Assemble PPE a->b c 3. Prepare Workspace (Fume Hood) b->c d 4. Weigh/Measure this compound c->d e 5. Perform Experiment d->e f 6. Decontaminate Equipment & Workspace e->f g 7. Segregate Waste f->g h 8. Remove & Dispose of PPE g->h j 10. Store Waste in Labeled, Sealed Containers g->j i 9. Wash Hands h->i k 11. Arrange for Licensed Disposal j->k

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.